Technical Documentation Center

4-(4-Piperidinyl)thiomorpholine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Piperidinyl)thiomorpholine dihydrochloride
  • CAS: 871112-79-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Pharmacophoric Utility of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing lead compound pharmacokinetics and target engagement. 4-(4-Piperidinyl)thio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing lead compound pharmacokinetics and target engagement. 4-(4-Piperidinyl)thiomorpholine dihydrochloride (CAS: 871112-79-7) represents a highly versatile, dual-ring pharmacophore. By coupling a secondary amine-containing piperidine ring with a sulfur-containing thiomorpholine ring, this compound offers a unique physicochemical profile. This whitepaper provides an in-depth analysis of its structural properties, its mechanistic role as a bioisostere, and the self-validating experimental protocols required for its rigorous physicochemical characterization.

Structural Identity & Core Physicochemical Properties

The molecular architecture of 4-(4-Piperidinyl)thiomorpholine consists of a piperidine ring substituted at the C4 position with a thiomorpholine group. In its isolated form, it is typically supplied as a dihydrochloride salt to maximize shelf-life and aqueous solubility.

The presence of two distinct basic centers—the secondary amine of the piperidine and the tertiary amine of the thiomorpholine—dictates its ionization state across physiological pH gradients. The sulfur atom introduces a "soft" lipophilic character and acts as a weak hydrogen-bond acceptor, distinguishing it from its oxygen-containing analog, morpholine.

Table 1: Quantitative Physicochemical Profile
PropertyValue / EstimateCausality / Significance
CAS Number 871112-79-7Unique identifier for the dihydrochloride salt.
Molecular Formula C9H20Cl2N2SRepresents the dual-protonated salt form.
Molecular Weight 259.24 g/mol Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5.
Exact Mass (Free Base) 186.12 g/mol Critical for LC-MS/MS mass balance tracking.
pKa1 (Piperidine NH) ~10.2Lowered slightly from isolated due to the electron-withdrawing effect of the adjacent thiomorpholine ring.
pKa2 (Thiomorpholine N) ~8.3Lowered from isolated due to tertiary substitution.
LogP (Free Base) ~1.2The sulfur atom enhances lipophilicity compared to morpholine analogs, improving membrane permeability.
LogD (pH 7.4) < -1.0Highly hydrophilic at physiological pH due to the protonation of both nitrogen centers.

Mechanistic Role in Drug Design

The strategic incorporation of 4-(4-Piperidinyl)thiomorpholine into drug scaffolds is largely driven by bioisosterism and spatial geometry . The thiomorpholine ring frequently replaces morpholine or piperazine to modulate the metabolic stability and lipophilicity of a lead compound.

Mechanistically, the sulfur atom is a softer, more polarizable electron cloud than oxygen. This allows it to engage in favorable lipophilic interactions or weak chalcogen bonds within hydrophobic target pockets, such as the hinge region of kinases. Furthermore, the two basic nitrogens are highly effective at forming salt bridges with acidic residues (Asp/Glu) in G-Protein Coupled Receptors (GPCRs). This dual-action binding capability has been successfully leveraged in the development of and.

G mol 4-(4-Piperidinyl)thiomorpholine pip Piperidine Ring (Secondary Amine) mol->pip Motif 1 thio Thiomorpholine Ring (Tertiary Amine + Sulfur) mol->thio Motif 2 hbond_donor H-Bond Donor/Acceptor (Aqueous Solubility) pip->hbond_donor NH Group lipophilic Soft Lipophilic Interaction (Target Pocket Binding) thio->lipophilic S Atom hbond_acc Salt Bridge Formation (GPCR/Kinase Targets) thio->hbond_acc Tertiary N

Figure 1: Pharmacophore mapping of 4-(4-Piperidinyl)thiomorpholine and its target interactions.

Methodologies for Physicochemical Characterization

To ensure scientific integrity during lead optimization, the physicochemical properties of this building block must be empirically validated. The following protocols are designed as self-validating systems , ensuring that environmental artifacts do not skew the data.

Protocol 1: Potentiometric pKa Determination

Because 4-(4-Piperidinyl)thiomorpholine contains two basic centers with overlapping buffering regions, high-resolution potentiometric titration is required.

  • Electrolyte Preparation : Prepare a 0.15 M KCl aqueous solution. Causality: Using a standardized background electrolyte mimics physiological ionic strength and stabilizes the activity coefficients of the ions, ensuring the Nernstian response of the pH electrode is strictly correlated to proton concentration.

  • Sample Solubilization : Dissolve 2.0 mg of the dihydrochloride salt in 10 mL of the 0.15 M KCl solution.

  • Atmospheric Control : Blanket the titration vessel with ultra-pure Argon or Nitrogen gas. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which introduces a systematic acidic drift at pH > 7. Purging the system prevents this artifact.

  • Titration Execution : Titrate with standardized 0.1 M KOH from pH 3.0 to pH 12.0 using a micro-dispenser.

  • Self-Validation (Bjerrum Plot) : Plot the average number of bound protons ( ) versus pH. The derivative of this curve must yield two distinct inflection points. If the points overlap excessively, a cosolvent extrapolation method (e.g., using methanol/water mixtures and extrapolating to 0% methanol) must be utilized to resolve the macroscopic pKa values.

Protocol 2: Shake-Flask LogD (pH 7.4) Determination

The partition coefficient dictates the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. We employ a modified approach.

  • Phase Pre-saturation : Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours, then separate. Causality: Octanol and water have slight mutual solubility. Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise invalidate the concentration calculations.

  • Sample Spiking : Dissolve the compound in the pre-saturated PBS phase to a concentration of 100 µg/mL.

  • Partitioning : Combine 1 mL of the spiked PBS with 1 mL of pre-saturated octanol in a glass vial. Shake at 25°C for 60 minutes, followed by centrifugation at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification : Extract aliquots from both the aqueous and organic layers. Analyze via LC-MS/MS using the exact mass of the free base (m/z 187.1 [M+H]+).

  • Self-Validation (Mass Balance) : Calculate the total mass recovered from both phases. The sum must equal 100±5% of the initial spike. A failure in mass balance indicates compound degradation or adsorption to the glass vial, requiring the protocol to be repeated with silanized glassware.

Workflow prep Sample Prep: Dihydrochloride Salt (Aqueous Solubilization) titration Potentiometric Titration (0.15M KCl, Argon Blanket) prep->titration shake Shake-Flask Partitioning (Pre-saturated Octanol/PBS) prep->shake pka pKa1 & pKa2 Derivation via Bjerrum Plot titration->pka logd LogD (pH 7.4) Quantification via LC-MS/MS shake->logd val1 Self-Validation: Cosolvent Extrapolation Check pka->val1 val2 Self-Validation: Mass Balance Verification (>95%) logd->val2

Figure 2: Self-validating experimental workflow for physicochemical characterization.

Stability and Handling Considerations

As a dihydrochloride salt, 4-(4-Piperidinyl)thiomorpholine is highly stable under ambient conditions but exhibits hygroscopicity . It must be stored in a desiccator to prevent moisture absorption, which can complicate accurate gravimetric weighing during assay preparation.

Furthermore, the sulfur atom in the thiomorpholine ring is susceptible to oxidation. Prolonged exposure to oxidative stress (e.g., peroxides in aged ether solvents) can convert the thioether into a sulfoxide or a sulfone (e.g., thiomorpholine 1,1-dioxide). To maintain structural integrity, all stock solutions should be prepared in degassed solvents and stored at -20°C.

References

  • Title: PubChem Compound Summary for CID 8082, Piperidine. Source: National Center for Biotechnology Information. URL:[Link]

  • Title: PubChem Compound Summary for CID 67164, Thiomorpholine. Source: National Center for Biotechnology Information. URL:[Link]

  • Title: Purine derivatives useful as PI3 kinase inhibitors (WO2009053716A1). Source: F. Hoffmann-La Roche AG / Google Patents.
  • Title: Piperidine Derivatives as NK3 Receptor Antagonists (US20100256126A1). Source: Knust Henner et al. / Google Patents.
  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD Guidelines for the Testing of Chemicals. URL:[Link]

Exploratory

Whitepaper: Technical Profiling and Application of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride (CAS: 871112-79-7)

Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 4-(4-Piperidinyl)thiomorpholine dihydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 4-(4-Piperidinyl)thiomorpholine dihydrochloride (CAS: 871112-79-7) has emerged as a highly versatile dual-pharmacophore scaffold[1]. By combining the rigid, hydrogen-bond-donating capacity of a piperidine ring with the unique lipophilicity and spatial geometry of a thiomorpholine system, this compound serves as a critical linker in the development of CNS-active agents, kinase inhibitors, and GPCR ligands.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic specifications. Here, we dissect the physicochemical rationale, synthetic causality, and self-validating analytical protocols required to successfully integrate this building block into advanced drug development pipelines.

Physicochemical Profiling & Causality of the Salt Form

When sourcing or synthesizing building blocks, the physical state of the compound is as critical as its purity. The free base of 4-(4-piperidinyl)thiomorpholine is an oily, oxidation-prone liquid. Converting it to the dihydrochloride salt is a deliberate engineering choice.

  • Causality: The dihydrochloride salt form locks the secondary and tertiary amines into a protonated state. This prevents atmospheric oxidation of the thiomorpholine sulfur atom, dramatically increases shelf-life, and ensures rapid aqueous solubility for downstream biological assays or biphasic coupling reactions.

Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Source
Chemical Name 4-(4-Piperidinyl)thiomorpholine dihydrochlorideIUPAC Standard[2]
CAS Registry Number 871112-79-7Verified Identifier[1],[3]
Molecular Formula C9H20Cl2N2SSalt formulation[3]
Molecular Weight 259.24 g/mol Includes 2x HCl mass[1],[3]
Standard Purity ≥ 95.0%Required for API coupling[3],[4]
Physical Form Solid (Powder)Facilitates gravimetric precision

Synthetic Methodology: A Causality-Driven Protocol

The synthesis of this scaffold relies on a highly controlled reductive amination followed by an anhydrous deprotection sequence. Every reagent choice is designed to prevent over-alkylation and byproduct formation.

Step-by-Step Synthesis Protocol
  • Imine Formation: Dissolve N-Boc-4-piperidone (1.0 eq) and thiomorpholine (1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid.

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for gentle reflux if the steric hindrance of the thiomorpholine slows imine formation. The acetic acid activates the ketone for nucleophilic attack without fully protonating the basic thiomorpholine.

  • Selective Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours at room temperature.

    • Causality: STAB is a mild, chemo-selective reducing agent. Unlike sodium borohydride, STAB specifically targets the transient iminium ion and will not reduce the starting ketone into an unwanted alcohol byproduct.

  • Workup & Isolation: Quench with saturated NaHCO3, extract with organic solvent, dry over Na2SO4, and concentrate to yield the N-Boc-protected intermediate.

  • Anhydrous Deprotection: Dissolve the intermediate in minimal dry DCM and treat with 4M HCl in dioxane (excess). Stir until precipitation is complete.

    • Causality: Using anhydrous HCl in dioxane serves a dual purpose: it cleanly cleaves the Boc protecting group while simultaneously forcing the highly polar dihydrochloride product to precipitate out of the organic solvent. This eliminates the need for yield-destroying column chromatography.

Synthesis A N-Boc-4-piperidone + Thiomorpholine B Reductive Amination (NaBH(OAc)3, DCE) A->B C N-Boc-Protected Intermediate B->C D Acidic Deprotection (HCl in Dioxane) C->D E 4-(4-Piperidinyl)thiomorpholine dihydrochloride D->E

Figure 1: Reductive amination and deprotection workflow for CAS 871112-79-7 synthesis.

Analytical Validation: A Self-Validating System

To ensure trustworthiness in drug development, analytical protocols cannot rely on a single data point. The following self-validating system cross-references chromatographic purity with spectroscopic integrity, a standard supported by leading chemical suppliers like [3].

Step-by-Step Validation Protocol
  • Sample Preparation: Dissolve 5 mg of the compound in 1 mL of Deuterium Oxide (D2O) for NMR. Prepare a separate 1 mg/mL solution in the HPLC mobile phase.

    • Causality: The dihydrochloride salt is practically insoluble in standard organic NMR solvents like CDCl3. D2O ensures complete dissolution, providing sharp, highly resolved spectral lines.

  • HPLC-UV Analysis: Execute a gradient method (5% to 95% Acetonitrile in Water) over 15 minutes on a C18 reverse-phase column. Crucially, add 0.1% Trifluoroacetic acid (TFA) to both mobile phases.

    • Causality: Without TFA, the basic nitrogen atoms will interact with residual silanols on the C18 column, causing severe peak tailing. TFA acts as an ion-pairing agent, masking the amines and ensuring sharp, quantifiable Gaussian peaks.

  • NMR Structural Verification: Acquire 1H and 13C NMR spectra. Confirm the presence of the piperidine multiplet and the distinct methylene protons adjacent to the thiomorpholine sulfur.

  • Data Concordance Check (The Self-Validating Loop): Compare the HPLC UV-area percentage against the quantitative NMR (qNMR) integration values.

    • Causality: HPLC-UV only detects chromophores. If the sample contains UV-transparent inorganic salts (e.g., excess NaCl from workup), HPLC will falsely report 100% purity. By cross-referencing with NMR baseline integration, we create a closed-loop validation system that guarantees absolute batch integrity.

Validation S1 Batch Sampling (CAS: 871112-79-7) S2 HPLC-UV Analysis (Purity > 95%) S1->S2 S3 1H & 13C NMR (Structural Identity) S1->S3 S4 Data Concordance Check S2->S4 S3->S4 S5 Validated API Building Block S4->S5

Figure 2: Self-validating analytical logic for structural and purity verification.

Strategic Applications in Drug Design

The incorporation of 4-(4-piperidinyl)thiomorpholine into a drug scaffold is rarely accidental. It is deployed to solve specific pharmacokinetic challenges:

  • Metabolic Stability: The thiomorpholine ring is often used as a bioisostere for morpholine. The substitution of oxygen for sulfur alters the oxidative metabolism profile, often preventing rapid clearance by Cytochrome P450 enzymes.

  • Receptor Fit: The chair conformation of the piperidine ring, combined with the flexible thiomorpholine appendage, allows the molecule to project into deep hydrophobic pockets of target kinases while maintaining a solvent-exposed basic nitrogen for favorable aqueous solubility.

By adhering to the strict synthetic and analytical protocols outlined above, researchers can confidently deploy CAS 871112-79-7 as a reliable, high-fidelity building block in their medicinal chemistry campaigns.

References

Sources

Foundational

Advanced Pharmacological Profiling of Piperidine and Thiomorpholine Derivatives: A Technical Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The pursuit of novel therapeutics relies heavily on "privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The pursuit of novel therapeutics relies heavily on "privileged structures"—molecular scaffolds capable of presenting diverse pharmacophores to biological targets. Among these, piperidine and thiomorpholine derivatives stand out due to their exceptional conformational flexibility, tunable lipophilicity, and capacity for diverse molecular interactions.

This whitepaper synthesizes recent pharmacological advancements regarding these two heterocycles. As an application scientist, the goal here is not merely to list their activities, but to deconstruct the causality behind their efficacy—explaining how structural modifications (such as S-oxidation in thiomorpholines or N-heterocyclic substitutions in piperidines) directly dictate target binding affinity, cellular penetration, and ultimately, phenotypic outcomes.

Piperidine Derivatives: Structural Plasticity and Target Engagement

The piperidine ring is a ubiquitous six-membered nitrogen heterocycle. Its basic nitrogen allows for protonation at physiological pH, facilitating critical ionic and hydrogen-bonding interactions with target proteins[1].

Neuropsychiatric and Antidepressant Activity

Recent preclinical investigations have highlighted N-heterocyclic piperidine molecules as potent agents for mood disorders. The causality of their efficacy lies in their ability to act as reversible and competitive inhibitors of Monoamine Oxidase A (MAO-A). For instance, specific piperidine derivatives (e.g., "Compound 19") exhibit an IC50​ of 0.060 μM against MAO-A, significantly outperforming standard medications like moclobemide ( IC50​ = 4.664 μM)[2]. The structural rationale is that the piperidine core optimally positions the N-substituents within the MAO-A catalytic cleft, blocking the metabolic degradation of monoamine neurotransmitters.

Antiviral Efficacy: SARS-CoV-2 Papain-like Protease (PLpro) Inhibition

Piperidine derivatives, specifically spiro[chromane-2,4′-piperidines], have been engineered as irreversible inhibitors of the SARS-CoV-2 PLpro. The incorporation of a piperidine ring allows the molecule to access the oxyanion hole of the protease, significantly improving ligand binding[3]. To prevent the rapid hydrolysis observed in earlier fumarate esters, researchers transitioned to acrylamide warheads. This structural shift ensures that the electrophilic trap remains stable in biological media long enough to covalently modify Cys-111 in the PLpro active site, yielding robust antiviral activity in A549 lung cells[3].

Anticancer Mechanisms

Piperidine moieties are integral to modulating critical oncogenic signaling pathways, most notably the PI3K/Akt axis. By binding to the ATP-binding pocket of PI3K or allosteric sites on Akt, these derivatives prevent the downstream phosphorylation cascade, thereby halting tumor proliferation and inducing apoptosis[1][4].

G Piperidine Piperidine Derivative PI3K PI3K Piperidine->PI3K Inhibits Akt Akt Phosphorylation Piperidine->Akt Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 PIP3->Akt mTOR mTOR Activation Akt->mTOR Apoptosis Apoptosis Induction Akt->Apoptosis Decreased signaling triggers Proliferation Tumor Proliferation mTOR->Proliferation

Caption: PI3K/Akt pathway modulation by piperidine derivatives inducing apoptosis.

Thiomorpholine Derivatives: Oxidation States and Antimicrobial Action

Thiomorpholine contains both nitrogen and sulfur atoms. The critical advantage of this scaffold over its oxygen analogue (morpholine) is the ability to selectively oxidize the sulfur atom to a sulfoxide or sulfone.

Antimicrobial and Antitubercular Activity

Thiomorpholine derivatives have shown profound efficacy against Mycobacterium abscessus and other mycobacteria. The causality behind this activity is deeply rooted in structural chemistry: oxidizing the thioether moiety (using m-CPBA for sulfones or NaIO4​ for sulfoxides) introduces strongly electronegative oxygen atoms[5]. Molecular docking reveals that these oxygen atoms act as potent hydrogen bond acceptors, interacting specifically with key residues (such as R834) in the target protein without causing steric clashes. This enhanced binding directly translates to significantly lower MIC90​ values[5].

Anti-inflammatory and Hypolipidemic Effects

Conjugating thiomorpholine with valproic acid creates multi-targeting agents capable of addressing both inflammation and hyperlipidemia. The rigid structure of the thiomorpholine ring, combined with its specific lipophilicity, allows these derivatives to competitively insert into the lipophilic channel of the lipoxygenase active site, thereby halting the production of inflammatory leukotrienes[6]. Furthermore, these derivatives have demonstrated the ability to lower LDL and total cholesterol to levels comparable to simvastatin, while simultaneously offering a profound decrease in triglyceride levels[6].

H Thio Thiomorpholine Scaffold Oxidation S-Oxidation (m-CPBA / NaIO4) Thio->Oxidation Chemical Modification Sulfone Sulfone / Sulfoxide Derivatives Oxidation->Sulfone Hbond H-Bond Acceptors (Oxygen) Sulfone->Hbond Structural Feature Target Target Protein (e.g., R834) Hbond->Target Enhanced Binding MIC Lower MIC90 Values Target->MIC Phenotypic Outcome

Caption: Mechanism of enhanced mycobacterial target binding via thiomorpholine oxidation.

Quantitative Data Summaries

Table 1: Biological Activity of Key Piperidine Derivatives
Compound / DerivativeBiological Target / Cell LineActivity MetricValueReference
Compound 19 Monoamine Oxidase A (MAO-A) IC50​ 0.060 μM[2]
DTPEP MCF-7 (Breast Cancer, ER+) IC50​ 0.8 ± 0.04 μM[1]
Compound 45 (Spiro-piperidine)SARS-CoV-2 PLpro (A549 cells)Cellular EC50​ 2.1 μM[3]
Compound 31 (Piperazine-linked)SARS-CoV-2 PLpro (Enzymatic) IC50​ 4.1 μM[3]
Table 2: Biological Activity of Key Thiomorpholine Derivatives
Compound / DerivativeBiological Target / OrganismActivity MetricValueReference
Valproic Acid Conjugate (Cmpd 2) Lipoxygenase (Inflammation) IC50​ Significant Inhibition[6]
MMV688845 Sulfoxide Derivative Mycobacterium abscessus MIC90​ Sub-micromolar[5]
Thiazolyl Thiomorpholines Pseudomonas aeruginosa MIC Broad-spectrum[7]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols emphasize the causality behind specific methodological choices.

Protocol A: High-Sensitivity Enzymatic Inhibition Assay for PLpro (Piperidines)

Rationale: As piperidine-based acrylamides are irreversible, covalent inhibitors, standard assays often fail to capture accurate binding kinetics because the enzyme is modified before the first measurement. This protocol utilizes a highly sensitive fluorescent substrate to measure IC50​ at an earlier time point (minimizing premature Cys-111 modification)[3].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT). DTT is critical to maintain the active site cysteine in a reduced state.

  • Enzyme/Inhibitor Pre-incubation: Dilute SARS-CoV-2 PLpro in assay buffer. Add serial dilutions of the spiro-piperidine derivative (e.g., Compound 45). Incubate for exactly 10 minutes at 37°C. Control: Vehicle (DMSO) only.

  • Substrate Addition: Rapidly add the fluorescently labeled ISG-15-AMC substrate ( Km​ = 1.564 μM). The high affinity of this substrate allows for immediate signal generation.

  • Kinetic Measurement: Measure fluorescence (Excitation: 345 nm, Emission: 445 nm) continuously for 5 minutes.

  • Data Validation: Calculate initial velocities. The system validates itself if the DMSO control shows a linear increase in fluorescence, ensuring enzyme viability. Calculate IC50​ using a four-parameter logistic regression.

Protocol B: Broth Microdilution MIC Assay for Mycobacteria (Thiomorpholines)

Rationale: Testing highly lipophilic thiomorpholine sulfones requires specialized media to prevent compound precipitation and bacterial clumping, which would artificially inflate the MIC[5].

  • Media Preparation: Prepare 7H9 broth supplemented with 10% v/v ADS (Albumin, Dextrose, Sodium chloride) and 0.05% v/v Tween 80. Causality: Tween 80 is mandatory to prevent mycobacterial clumping, ensuring a uniform inoculum, while ADS provides essential nutrients without the assay interference seen with OADC.

  • Compound Dilution: In a 96-well flat-bottom plate, perform a nine-point twofold serial dilution of the thiomorpholine derivative.

  • Inoculation: Add M. abscessus to achieve a final starting inoculum of 5×105 cells/mL.

  • Incubation & Readout: Incubate at 37°C. Add resazurin dye after standard incubation time. A color change from blue to pink indicates bacterial viability.

  • Data Validation: The MIC is defined as the lowest concentration preventing the color change. The assay is self-validating if the positive control (e.g., Amikacin) falls within its established CLSI quality control range.

References

  • Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Multi-Targeting Valproic Acid Conjugates as Potent Agents Against Inflammation and Hyperlipidemia - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Engineering Piperidinyl-Thiomorpholine Scaffolds: Therapeutic Targets, Mechanistic Insights, and Lead Optimization

Executive Summary As drug discovery pivots towards increasingly complex biological targets, the physicochemical properties of lead compounds dictate their clinical viability. The fusion of a piperidinyl moiety with a thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots towards increasingly complex biological targets, the physicochemical properties of lead compounds dictate their clinical viability. The fusion of a piperidinyl moiety with a thiomorpholine 1,1-dioxide ring represents a highly strategic pharmacophore. The piperidine ring provides essential basicity for target engagement—often via salt-bridge formation within receptor binding pockets—while the thiomorpholine 1,1-dioxide acts as a metabolic shield and structural rigidifier. This technical guide dissects the dual utility of this scaffold, focusing on its pharmacokinetic advantages, its role in modulating the Nociceptin/Orphanin FQ (NOP) receptor for central nervous system (CNS) disorders, and its emerging application in targeted oncology.

Section 1: Pharmacokinetic Paradigm Shift: The Role of Thiomorpholine 1,1-Dioxide

One of the primary failure points in preclinical drug development is rapid hepatic clearance mediated by Cytochrome P450 (CYP) enzymes. Unsubstituted piperidines are notoriously susceptible to oxidative metabolism, specifically at the α -carbon, which leads to ring opening or N-dealkylation[1].

By integrating a 2 moiety, medicinal chemists achieve several critical optimizations[2]:

  • Metabolic Shielding : The sulfur atom is already in its highest oxidation state (sulfone), precluding further S-oxidation by flavin-containing monooxygenases (FMOs) or CYPs. This structural modification significantly extends the in vitro half-life ( t1/2​ ) in liver microsomes[1].

  • pKa Modulation : The strong electron-withdrawing nature of the sulfone group reduces the basicity of the secondary amine (pKa ~5.4). Causality: Lowering the pKa reduces the fraction of ionized drug at physiological pH, which enhances passive membrane permeability and mitigates hERG channel liability—a common toxicological hurdle for highly basic amines[2].

  • Hydrogen Bonding : The sulfone oxygens serve as potent hydrogen bond acceptors, improving aqueous solubility and enabling novel, stabilizing interactions within the target binding site.

Table 1: Comparative Metabolic Stability of Heterocyclic Scaffolds

Quantitative data summarizing the impact of ring substitutions on microsomal stability[1].

ScaffoldModificationMouse Liver Microsome (MLM) t1/2​ Human Liver Microsome (HLM) t1/2​
PiperidineUnsubstituted6 min< 15 min
Piperidine4-Fluoro substitution> 30 min~ 40 min
Thiomorpholine 1,1-Dioxide (Sulfone) > 30 min > 45 min

Section 2: Therapeutic Target I - Nociceptin (NOP) Receptor Modulation

The3 is a G protein-coupled receptor (GPCR) that is structurally homologous to classical opioid receptors but pharmacologically distinct, as it does not bind classical opioids[3]. Targeting the NOP receptor has profound implications for Parkinson's disease, chronic pain management, and substance abuse disorders[4].

Mechanistic Causality

Structure-Activity Relationship (SAR) studies demonstrate that4 linked to a thiomorpholine 1,1-dioxide act as highly potent, full agonists at the NOP receptor[4]. The piperidine nitrogen forms a critical charge-charge interaction within the transmembrane domain of the NOP receptor. Upon activation, the NOP receptor couples to Gi/o​ proteins, leading to the inhibition of adenylyl cyclase, activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels (VGCCs)[3]. This cascade ultimately dampens neuronal excitability.

NOP_Signaling NOP NOP Receptor Gi Gi/o Protein NOP->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels (Potassium) Gi->GIRK Activates VGCC VGCC Channels (Calcium) Gi->VGCC Inhibits cAMP cAMP Levels AC->cAMP Decreases Excitability Decreased Neuronal Excitability cAMP->Excitability GIRK->Excitability Hyperpolarization VGCC->Excitability Reduced Transmitter Release

Canonical Gi/o-mediated signaling pathway of the NOP receptor following agonist binding.

Self-Validating Protocol: In Vitro [35S]GTPγS Binding Assay for NOP Agonism

To validate the functional efficacy of piperidinyl-thiomorpholine NOP agonists, a[35S]GTPγS binding assay is the gold standard. This assay measures the direct activation of the G-protein, providing a more proximal readout of receptor activation than downstream cAMP assays.

  • Membrane Preparation : Homogenize CHO cells stably expressing the human NOP receptor in an ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Causality: Maintaining the lysate at 4°C prevents proteolytic degradation of the GPCRs and preserves the integrity of the receptor-G protein complexes.

  • Assay Buffer Formulation : Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) supplemented with 10 µM GDP.

    • Causality: Excess GDP forces the G-proteins into an inactive, GDP-bound state. This minimizes basal noise and ensures that only agonist-driven [35S]GTPγS incorporation is quantified.

  • Ligand Incubation : Add the piperidinyl-thiomorpholine compound (using a concentration-response curve from 10 pM to 10 µM) and 0.1 nM [35S]GTPγS. Incubate at 30°C for 60 minutes.

  • Filtration and Quantification : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in water. Wash three times with ice-cold buffer.

    • Causality: Rapid filtration physically separates the membrane-bound [35S]GTPγS from the free radioligand in solution. Pre-soaking filters reduces non-specific binding of the isotope to the glass fibers.

  • Data Analysis : Quantify radioactivity using liquid scintillation counting. Calculate EC50​ and Emax​ using non-linear regression to determine full vs. partial agonism.

Section 3: Therapeutic Target II - Oncology and Microtubule Dynamics

Beyond CNS applications, the piperidinyl-thiomorpholine scaffold is being actively explored in oncology, particularly as a hybrid with 5 for the treatment of Non-Small Cell Lung Cancer (NSCLC)[5].

Mechanistic Causality

In NSCLC models (e.g., A549 cells), these hybrid compounds exhibit potent antiproliferative activity ( IC50​ in the sub-micromolar range)[5]. The thiomorpholine 1,1-dioxide tail enhances cellular penetration and metabolic stability within the tumor microenvironment. Mechanistically, these compounds bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization. This disruption activates the spindle assembly checkpoint (SAC), leading to profound cell cycle arrest at the G2/M phase and subsequent induction of the intrinsic apoptotic pathway[5].

Oncology_Workflow Compound Piperidinyl-Thiomorpholine Hybrid Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Binds Colchicine Site SAC Spindle Assembly Checkpoint (SAC) Tubulin->SAC Activates Arrest G2/M Cell Cycle Arrest SAC->Arrest Induces Apoptosis Intrinsic Apoptosis Arrest->Apoptosis Prolonged Arrest

Workflow of tubulin inhibition leading to G2/M cell cycle arrest and subsequent apoptosis.

Self-Validating Protocol: High-Content Flow Cytometry for Cell Cycle Arrest

To definitively prove that the antiproliferative effect is due to G2/M arrest rather than non-specific necrosis, a rigorous Propidium Iodide (PI) flow cytometry protocol is required.

  • Cell Seeding and Synchronization : Seed A549 cells at 1×105 cells/well in 6-well plates. Serum-starve the cells for 24 hours.

    • Causality: Serum starvation halts the cell cycle, synchronizing the population in the G0/G1 phase. This provides a uniform baseline to accurately measure compound-induced arrest upon serum reintroduction.

  • Compound Treatment : Release cells into complete media containing the piperidinyl-thiomorpholine hybrid (at 1x, 5x, and 10x IC50​ concentrations) for 24 and 48 hours.

  • Harvesting and Fixation : Trypsinize cells, wash with cold PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Causality: Dropwise addition during vortexing prevents cell clumping. Ethanol fixation permeabilizes the lipid bilayer, allowing the intracellular entry of the DNA dye.

  • RNase A Treatment and Staining : Pellet the fixed cells, wash with PBS, and resuspend in a staining buffer containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.

    • Causality: PI intercalates into all double-stranded nucleic acids. RNase A is strictly required to digest RNA; without it, the fluorescence signal would overestimate DNA content, obscuring the distinct G1, S, and G2/M peaks.

  • Flow Cytometric Analysis : Acquire data on a flow cytometer using a low flow rate. Analyze the linear PI fluorescence to quantify the percentage of cells in G0/G1 (2N DNA), S-phase (intermediate DNA), and G2/M (4N DNA).

Conclusion

The strategic incorporation of the thiomorpholine 1,1-dioxide ring into piperidinyl scaffolds represents a masterclass in rational drug design. By simultaneously addressing pharmacokinetic liabilities (CYP-mediated metabolism) and enhancing pharmacodynamic engagement (via unique hydrogen bonding and pKa modulation), this pharmacophore unlocks highly diverse therapeutic targets. Whether acting as full agonists at the NOP receptor for neurological disorders or as microtubule destabilizers in oncology, piperidinyl-thiomorpholine compounds are poised to yield the next generation of highly optimized clinical candidates.

References

  • Title : Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands Source : National Institutes of Health (nih.gov) URL : 4

  • Title : Mitigating Heterocycle Metabolism in Drug Discovery Source : Journal of Medicinal Chemistry (acs.org) URL : 1

  • Title : 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship Source : Frontiers in Chemistry (frontiersin.org) URL : 5

  • Title : Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications Source : MDPI (mdpi.com) URL :3

  • Title : Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem Source : National Institutes of Health (nih.gov) URL : 2

Sources

Foundational

Technical Whitepaper: Structural Informatics and Application of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride

Executive Summary & Chemical Identity In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the strategic incorporation of saturated nitrogen heterocycles is paramount for tuning physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the strategic incorporation of saturated nitrogen heterocycles is paramount for tuning physicochemical properties. 4-(4-piperidinyl)thiomorpholine dihydrochloride is a highly versatile, bifunctional building block that merges the robust, conformationally rigid framework of a piperidine ring with the unique lipophilic and electronic properties of a thiomorpholine moiety [1].

Standard chemical databases index this compound primarily by its free-base InChIKey , while it is commercially handled as a dihydrochloride salt to prevent oxidative degradation and improve shelf-life.

Quantitative Physicochemical Data

The following table summarizes the critical structural and physicochemical parameters of the building block [1, 2].

ParameterValueCausality / Significance
Chemical Name 4-(4-piperidinyl)thiomorpholine dihydrochlorideStandard IUPAC nomenclature.
CAS Number 871112-79-7 (Salt) / 871206-81-4 (Base)Essential for procurement and regulatory tracking.
Molecular Formula C9H20Cl2N2S (Salt) / C9H18N2S (Base)Defines the stoichiometry for equivalent calculations.
Molecular Weight 259.24 g/mol (Salt)Used for precise molarity calculations in synthesis.
Monoisotopic Mass 186.11906 Da (Base)Primary target mass for LC-MS reaction monitoring.
InChIKey (Base) SBNUKGVQXYBWLO-UHFFFAOYSA-NUniversal hash for structural informatics and database querying.
LogP (Predicted) ~0.8 (Base)Indicates favorable aqueous solubility and lipophilic balance.

Mechanistic Insights & Pharmacophore Utility

The architectural design of 4-(4-piperidinyl)thiomorpholine is not accidental; it is a meticulously evolved pharmacophore[3].

  • The Piperidine Scaffold: Piperidine is a privileged structure in medicinal chemistry [4]. In this building block, the secondary amine of the piperidine ring serves as the primary "exit vector" for synthetic functionalization (e.g., amidation, reductive amination, or SNAr). Its rigid chair conformation acts as a spatial director, projecting the attached thiomorpholine ring into specific binding pockets.

  • The Thiomorpholine Moiety: Replacing a standard oxygen atom (as seen in morpholine) with a sulfur atom significantly alters the molecule's pharmacological profile. Sulfur is larger, more polarizable, and more lipophilic. This substitution enhances the molecule's ability to cross the blood-brain barrier (BBB) for CNS targets and provides resistance against aggressive hepatic oxidative metabolism (e.g., CYP450-mediated ring opening) [3]. Furthermore, the sulfur atom can engage in unique chalcogen bonding or sulfur- π interactions with aromatic amino acid residues within a target protein's active site.

PharmacophoreLogic A 4-(4-Piperidinyl)thiomorpholine Scaffold B Piperidine Ring (Secondary Amine) A->B C Thiomorpholine Ring (Thioether & Tertiary Amine) A->C D H-Bond Donor/Acceptor (Target Binding) B->D Provides Exit Vector E Lipophilicity & Metabolic Stability Modulation C->E Sulfur Atom Effect F Enhanced CNS Penetration & Target Affinity D->F E->F

Logical relationship between the structural features of 4-(4-piperidinyl)thiomorpholine and outcomes.

Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)

To integrate this building block into a larger therapeutic lead, the dihydrochloride salt must be carefully neutralized in situ. The following protocol describes a self-validating SNAr workflow to couple the piperidine nitrogen to an electron-deficient aryl halide.

Step-by-Step Methodology

Step 1: Free-Basing and Reagent Preparation

  • Action: Suspend 1.0 equivalent (eq) of 4-(4-piperidinyl)thiomorpholine dihydrochloride in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Causality: DMF is chosen for its high dielectric constant, which solubilizes the polar salt and stabilizes the transition state of the SNAr reaction.

  • Action: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: Why 2.5 eq? Exactly 2.0 eq are consumed to neutralize the two molecules of HCl, liberating the nucleophilic secondary amine. The remaining 0.5 eq acts as an acid scavenger for the HX byproduct generated during the coupling step. DIPEA is used over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Step 2: Electrophilic Coupling

  • Action: Add 1.1 eq of the target electrophile (e.g., an ortho-fluoro-nitrobenzene derivative). Heat the reaction mixture to 80°C for 4–6 hours.

  • Causality: The electron-withdrawing nitro group activates the adjacent fluorine for displacement. Heating accelerates the reaction kinetics to overcome the steric hindrance of the bulky piperidine ring.

Step 3: Self-Validating Reaction Monitoring

  • Action: Sample 5 μ L of the reaction mixture, dilute in LC-MS grade Methanol, and inject into the LC-MS.

  • Validation: Monitor the Disappearance of the free-base mass ( m/z 187.1 [M+H] ). The reaction is deemed complete when the starting material peak area is <5% relative to the product peak.

Step 4: Workup and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO and extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na SO , concentrate in vacuo, and purify via flash column chromatography (Dichloromethane/Methanol gradient).

ExpWorkflow Step1 1. Free-Basing (Neutralize Dihydrochloride) Step2 2. Electrophilic Coupling (e.g., SNAr or Amidation) Step1->Step2 Add 2.5 eq DIPEA Step3 3. Reaction Monitoring (LC-MS / TLC) Step2->Step3 Heat to 80°C Step3->Step2 Incomplete (m/z 187 present) Step4 4. Purification (Flash Chromatography) Step3->Step4 >95% Conversion Step5 5. Structural Validation (1H-NMR, 13C-NMR, HRMS) Step4->Step5 Isolated Product

Step-by-step workflow for the synthetic integration and validation of the building block.

Analytical Validation

A robust self-validating system requires terminal confirmation of the synthesized derivative to ensure the integrity of the biological data downstream.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass of the coupled product. The absence of the m/z 187.1 peak ensures no unreacted 4-(4-piperidinyl)thiomorpholine remains.

  • H-NMR Spectroscopy: The defining validation metric is the disappearance of the broad singlet corresponding to the piperidine N-H proton (typically observed around 2.0–2.5 ppm in the free base). Additionally, the equatorial and axial protons adjacent to the piperidine nitrogen ( α -protons) will exhibit a pronounced downfield shift (typically +0.5 to +1.0 ppm) due to the electron-withdrawing effect of the newly attached aryl or acyl group.

References

  • PubChemLite, Université du Luxembourg. "4-(4-piperidinyl)thiomorpholine dihydrochloride (C9H18N2S) - InChIKey: SBNUKGVQXYBWLO-UHFFFAOYSA-N". PubChemLite Database. URL: [Link]

  • Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile". J. Chem. Rev., 2021. URL:[Link]

  • Abdelshaheed, M., et al. "Piperidine nucleus in the field of drug discovery". Future Journal of Pharmaceutical Sciences, 7(1), 2021. URL:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride in Advanced Drug Discovery

An In-Depth Technical Whitepaper on 4-(4-Piperidinyl)thiomorpholine Dihydrochloride Executive Summary & Core Rationale In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on 4-(4-Piperidinyl)thiomorpholine Dihydrochloride

Executive Summary & Core Rationale

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a target active pharmaceutical ingredient (API). 4-(4-Piperidinyl)thiomorpholine dihydrochloride (CAS: 871112-79-7) has emerged as a highly privileged, bioisosteric scaffold [1].

The exact molecular weight of this compound is 259.24 g/mol . This mass accounts for the free base molecular weight (186.32 g/mol ) combined with two molar equivalents of hydrochloric acid (72.92 g/mol ). Understanding the causality behind utilizing the dihydrochloride salt—rather than the free base—is critical. The dual basic nitrogen centers (the secondary amine of the piperidine and the tertiary amine of the thiomorpholine) render the free base susceptible to atmospheric oxidation and carbon dioxide adduction. The dihydrochloride salt locks the molecule in a highly crystalline, bench-stable, and water-soluble state, ensuring precise stoichiometric control during high-throughput parallel synthesis.

Physicochemical Data & Molecular Architecture

The structural architecture of this compound combines the conformational rigidity and basicity of a piperidine ring with the lipophilic, sulfur-containing thiomorpholine ring.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name 4-(4-Piperidinyl)thiomorpholine 2HClStandard IUPAC nomenclature.
CAS Registry Number 871112-79-7Unique identifier for procurement [1].
Molecular Formula C9H18N2S · 2HCl (C9H20Cl2N2S)Indicates the diprotonated state of the diamine.
Total Molecular Weight 259.24 g/mol Critical for stoichiometric calculations in coupling.
Free Base Exact Mass 186.1191 DaTarget mass for High-Resolution Mass Spectrometry.
Target [M+H]+ (ESI+) m/z 187.1Primary ion observed in LC-MS analysis.
LogP (Free Base, Est.) ~1.2 - 1.5Optimal lipophilicity for cell membrane permeability.

Causality in Design: The substitution of a standard morpholine oxygen with a sulfur atom (thiomorpholine) slightly increases the lipophilicity of the scaffold [2]. More importantly, the sulfur atom acts as a synthetic vector; it can be selectively oxidized to a sulfoxide or a sulfone (1,1-dioxide). This allows medicinal chemists to fine-tune the hydrogen-bond acceptor profile and topological polar surface area (TPSA) of the final drug candidate without altering the core carbon framework [3].

Analytical Characterization: A Self-Validating Protocol

To ensure lot-to-lot reproducibility before committing this building block to late-stage API synthesis, scientists must validate the molecular weight and structural integrity. The following LC-MS/NMR protocol is designed as a self-validating system.

Step-by-Step LC-MS & NMR Validation Workflow
  • Sample Preparation (Desalting Check):

    • Action: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of Methanol/Water (50:50 v/v).

    • Causality: The highly polar salt requires an aqueous component for dissolution. Pure organic solvents will result in incomplete solvation and inaccurate concentration readings.

  • Chromatographic Separation (UPLC):

    • Action: Inject 1 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The basic piperidine nitrogen (pKa ~10.5) will interact with residual silanols on the silica stationary phase, causing severe peak tailing. The 0.1% Formic Acid ensures the amine remains fully protonated, masking silanol interactions and yielding a sharp, Gaussian peak.

  • Mass Spectrometry (ESI+):

    • Action: Monitor for m/z 187.1.

    • Validation: The mass spectrometer will only detect the ionized free base. Observing m/z 187.1 confirms the core mass (186.1 Da + proton). The absence of m/z 259 confirms the non-covalent nature of the HCl salts, which dissociate in solution.

  • 1H NMR Confirmation:

    • Action: Dissolve 5 mg in DMSO- d6​ .

    • Validation: The presence of a broad singlet integrating to 2H downfield (>8.5 ppm) validates the presence of the two protonated amine centers (R2NH2+ and R3NH+), confirming the dihydrochloride stoichiometry.

Synthetic Integration: Workflows & Methodologies

4-(4-Piperidinyl)thiomorpholine is predominantly utilized via the secondary amine of the piperidine ring. The steric hindrance around the tertiary thiomorpholine nitrogen ensures regioselective functionalization.

Protocol: Regioselective Buchwald-Hartwig Amination

This protocol details the coupling of the scaffold with a heteroaryl halide to generate a kinase inhibitor precursor.

  • In Situ Free-Basing: Suspend 1.0 eq (259.24 mg, 1.0 mmol) of 4-(4-Piperidinyl)thiomorpholine 2HCl in anhydrous Toluene (5 mL). Add 3.0 eq of Sodium tert-butoxide (NaOtBu).

    • Causality: 2.0 eq of the strong base are consumed immediately to neutralize the 2HCl salt. The remaining 1.0 eq acts as the requisite base for the catalytic cycle. Failing to account for the salt stoichiometry will stall the reaction.

  • Catalyst Activation: Add 1.0 eq of the target Heteroaryl Halide, followed by 0.05 eq of Pd2(dba)3 and 0.10 eq of BINAP.

    • Causality: The bidentate BINAP ligand prevents the formation of inactive palladium black and forces the reductive elimination step, favoring C-N bond formation over β-hydride elimination.

  • Thermal Cycling: Degas the mixture with N2 for 10 minutes, then heat to 100°C for 12 hours.

  • Workup & S-Oxidation (Optional): If the target requires the 1,1-dioxide derivative, dissolve the crude product in DCM and treat with 2.2 eq of mCPBA at 0°C. The sulfur atom will selectively oxidize without affecting the newly formed aniline-type nitrogen.

SyntheticWorkflow Start 4-(4-Piperidinyl)thiomorpholine 2HCl (MW 259.24) Desalting In Situ Free-Basing (NaOtBu, 3.0 eq) Start->Desalting Stoichiometric Base Coupling Buchwald-Hartwig Amination (Pd Cat. / Heteroaryl Halide) Desalting->Coupling Regioselective C-N Bond Oxidation Selective S-Oxidation (mCPBA, 2.2 eq) Coupling->Oxidation Tuning Lipophilicity Purification Reverse-Phase HPLC & Lyophilization Coupling->Purification If S-oxidation is bypassed Oxidation->Purification Crude S,S-dioxide API Target API (e.g., PI3K Inhibitor) Purification->API >95% Purity Achieved

Figure 1: Synthetic workflow for integrating 4-(4-Piperidinyl)thiomorpholine 2HCl into target APIs.

Pharmacological Context: PI3K/AKT Pathway Targeting

Derivatives of 4-(4-Piperidinyl)thiomorpholine, particularly its 1,1-dioxide analogs, have been heavily patented as potent inhibitors of Phosphoinositide 3-kinases (PI3K), specifically the p110δ isoform [3].

The basic piperidine nitrogen often forms a critical salt bridge with the aspartate residues in the kinase hinge region, while the thiomorpholine moiety occupies the hydrophobic specificity pocket. By inhibiting PI3K, these compounds halt the conversion of PIP2 to PIP3, subsequently starving the AKT/mTOR pathway of its activation signal. This mechanism is highly sought after in oncology and immunology for arresting abnormal cellular proliferation.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ) Target Node RTK->PI3K Ligand Activation PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Lipid Substrate) PIP2->PIP3 Kinase Action AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTOR mTORC1 Complex AKT->mTOR Phosphorylates/Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Downstream Effector Inhibitor Thiomorpholine-Derived PI3K Inhibitor Inhibitor->PI3K Competitive Hinge Binding

Figure 2: The PI3K/AKT signaling cascade targeted by thiomorpholine-piperidine derived inhibitors.

References

  • Hoffmann-La Roche. (2009). Purine Derivatives Useful as PI3 Kinase Inhibitors (Patent No. WO2009053716A1). World Intellectual Property Organization. Retrieved March 11, 2026, from[Link]

Foundational

An In-depth Technical Guide to the SMILES Notation for 4-(4-Piperidinyl)thiomorpholine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive breakdown of the Simplified Molecular Input Line Entry System (SMILES) notation for the chemical compound 4-(4-Piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive breakdown of the Simplified Molecular Input Line Entry System (SMILES) notation for the chemical compound 4-(4-Piperidinyl)thiomorpholine dihydrochloride. We will deconstruct the SMILES string, explaining the fundamental principles of this notation system and its application in representing complex molecular structures, including salts.

Introduction to SMILES: A Lingua Franca for Chemical Structures

In the realms of cheminformatics, computational chemistry, and drug discovery, a standardized and machine-readable method for representing chemical structures is paramount. The Simplified Molecular Input Line Entry System (SMILES) has emerged as a crucial tool, translating the three-dimensional reality of a molecule into a linear string of ASCII characters.[1] This linguistic-like construct allows for efficient storage, retrieval, and searching of chemical information in databases.[2]

The core principle of SMILES is the representation of a molecular structure as a graph, where atoms are nodes and bonds are edges.[3] This system has a defined grammar and vocabulary to describe atomic elements, bond types, and the topology of the molecule, including features like rings and branches.[2]

Deconstructing the SMILES of 4-(4-Piperidinyl)thiomorpholine

The canonical SMILES for the parent molecule, 4-(4-Piperidinyl)thiomorpholine, is C1CNCCC1N2CCSCC2 .[4] Let's dissect this string to understand how it accurately represents the molecule's structure.

SMILES StringComponentExplanation
C1CNCCC1 Piperidinyl RingThis segment describes the piperidine ring.
C1The first 'C' represents a carbon atom, and the '1' indicates the start of a ring, labeled as ring 1.
CNCThis sequence shows a carbon atom single-bonded to a nitrogen atom, which is then single-bonded to another carbon atom. Single bonds are the default and are typically implied by adjacent atoms.[5]
CCTwo more carbon atoms in the chain.
C1The final 'C' is followed by a '1', signifying that this carbon atom forms a bond with the atom that initiated ring 1, thus closing the ring.
N2CCSCC2 Thiomorpholine RingThis part of the string describes the thiomorpholine ring and its connection to the piperidine ring.
N2This nitrogen atom is directly bonded to the last carbon of the piperidine ring segment. The '2' indicates the start of a new ring, labeled as ring 2.
CCTwo carbon atoms are single-bonded in sequence.
SA sulfur atom is present in the ring.
CCTwo more carbon atoms complete the thiomorpholine ring structure.
C2This carbon is followed by a '2', indicating it bonds to the nitrogen that started ring 2, closing the second ring.

The absence of parentheses in this SMILES string indicates that the two ring systems are directly connected.

Visualizing the Molecular Structure and SMILES Breakdown

To further clarify the relationship between the SMILES string and the molecular structure, the following diagrams are provided.

Caption: Molecular graph of 4-(4-Piperidinyl)thiomorpholine.

SMILES_breakdown cluster_piperidine Piperidinyl Ring cluster_thiomorpholine Thiomorpholine Ring p1 C1 p2 C p3 N p4 C p5 C p6 C1 t1 N2 p6->t1 Connection t2 C t3 C t4 S t5 C t6 C t7 2

Caption: Breakdown of the SMILES string for the parent molecule.

Representing the Dihydrochloride Salt in SMILES

A critical aspect of representing pharmaceutical compounds is the ability to denote their salt forms. In SMILES, disconnected components of a molecule, such as ions in a salt, are separated by a period ".".[5]

For 4-(4-Piperidinyl)thiomorpholine dihydrochloride, the two chloride ions are represented as separate entities from the parent molecule. Therefore, the complete SMILES notation is:

C1CNCCC1N2CCSCC2.Cl.Cl

  • C1CNCCC1N2CCSCC2 : This is the SMILES for the organic cation, 4-(4-Piperidinyl)thiomorpholine.

  • . : The period is a delimiter indicating a disconnected structure.

  • Cl : This represents a chloride ion.

  • .Cl : The second period and "Cl" represent the second, separate chloride ion.

It is important to note that while the SMILES string Cl.Cl.[Cl-] can represent a chloride dihydrochloride species, in the context of a salt with a parent molecule, the explicit charge on the chloride is often omitted, and the presence of two basic nitrogen atoms in the parent molecule implies their protonation.[6]

Workflow for SMILES Salt Representation

The process of constructing the SMILES for a salt can be visualized as follows:

G Start Identify Parent Molecule and Counter-ions GenerateParentSMILES Generate SMILES for Parent Molecule (C1CNCCC1N2CCSCC2) Start->GenerateParentSMILES GenerateIonSMILES Generate SMILES for each Counter-ion (Cl and Cl) Start->GenerateIonSMILES Combine Combine with '.' Delimiter GenerateParentSMILES->Combine GenerateIonSMILES->Combine FinalSMILES Final SMILES String (C1CNCCC1N2CCSCC2.Cl.Cl) Combine->FinalSMILES

Caption: Workflow for generating the SMILES notation of a salt.

Key Principles of SMILES Notation: A Quick Reference

For professionals working with chemical databases and modeling software, a solid understanding of SMILES syntax is essential. Below is a summary of core rules:

FeatureSMILES RepresentationExample (Molecule)Example SMILES
Atoms Standard element symbols. Organic subset (B, C, N, O, P, S, F, Cl, Br, I) can be written without brackets if valence is normal.[2]MethaneC
Bonds Single: Implied or '-'. Double: '='. Triple: '#'. Aromatic: ':' or lowercase letters.[5]EtheneC=C
Branches Enclosed in parentheses ().IsobutaneCC(C)C
Rings A number is used to indicate the opening and closing of a ring.CyclohexaneC1CCCCC1
Disconnected Structures Separated by a period ..[2]Sodium Chloride[Na+].[Cl-]
Charged Atoms Enclosed in square brackets with charge specified, e.g., [N+] or [O-].[5]NitromethaneC[O-]

Conclusion

The SMILES notation C1CNCCC1N2CCSCC2.Cl.Cl provides a concise, unambiguous, and machine-readable representation of 4-(4-Piperidinyl)thiomorpholine dihydrochloride. By understanding the fundamental rules of SMILES, researchers and scientists can effectively utilize this powerful tool for a wide range of applications in drug discovery and development, from database management to computational modeling.

References

  • PubChemLite. 4-(4-piperidinyl)thiomorpholine dihydrochloride (C9H18N2S). Available at: [Link]

  • Wikipedia. Simplified Molecular Input Line Entry System. Available at: [Link]

  • PubChem. Chloride dihydrochloride | Cl3H2- | CID 18003879. Available at: [Link]

  • PubChem. 4-Morpholinopiperidine | C9H18N2O | CID 795724. Available at: [Link]

  • Daylight Chemical Information Systems, Inc. Daylight Theory: SMILES. Available at: [Link]

  • PubChemLite. Morpholine, 4-((4,6-bis(1-methyl-4-piperidinyl)oxy)-5-(methylthio)-2-pyrimidinyl)- (C21H35N5O3S). Available at: [Link]

  • PubChem. 2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine. Available at: [Link]

  • Royal Society of Chemistry. Extending BigSMILES to non-covalent bonds in supramolecular polymer assemblies. Available at: [Link]

  • Daylight Chemical Information Systems, Inc. SMILES - A Simplified Chemical Language. Available at: [Link]

  • PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride | C9H19ClN2O | CID 22061300. Available at: [Link]

  • National Center for Biotechnology Information. SMILES all around: structure to SMILES conversion for transition metal complexes. Available at: [Link]

  • PubChem. Hydrochloride salt | C42H60N2O6 | CID 76702351. Available at: [Link]

  • Heidenreich, H. SMILES: Compact Notation for Chemical Structures. Available at: [Link]

  • U.S. Environmental Protection Agency. SMILES Tutorial. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for 4-(4-Piperidinyl)thiomorpholine Dihydrochloride and Its Derivatives

Target Audience: Early-stage drug discovery scientists, medicinal chemists, and assay development professionals. Pharmacological Context & Rationale 4-(4-Piperidinyl)thiomorpholine dihydrochloride (CAS: 871112-79-7) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Early-stage drug discovery scientists, medicinal chemists, and assay development professionals.

Pharmacological Context & Rationale

4-(4-Piperidinyl)thiomorpholine dihydrochloride (CAS: 871112-79-7) is a highly versatile, dual-heterocyclic aliphatic amine[1]. In modern medicinal chemistry, incorporating saturated nitrogen- and sulfur-containing heterocycles is a proven strategy to modulate physicochemical properties, such as lowering lipophilicity (cLogP), tuning basicity (pKa), and improving aqueous solubility[2].

However, the presence of both a piperidine and a thiomorpholine ring introduces specific metabolic liabilities. The sulfur atom is highly prone to cytochrome P450 (CYP)-mediated S-oxidation (yielding sulfoxides and sulfones), while the piperidine ring can undergo N-dealkylation or α-carbon hydroxylation[2].

Biologically, N-piperidinyl derivatives act as privileged pharmacophores for Central Nervous System (CNS) targets. Specifically, substituted N-piperidinyl indoles coupled with thiomorpholine dioxides have demonstrated sub-nanomolar affinity and full agonist efficacy at the nociceptin/orphanin FQ (NOP) opioid receptor, making them critical leads for Parkinson's disease and pain management[3]. Furthermore, piperidine/thiomorpholine hybrids exhibit intrinsic antimicrobial and spasmolytic activities, necessitating baseline cytotoxicity profiling[4].

Causality in Experimental Design (E-E-A-T)

To develop a robust, self-validating screening cascade for compounds utilizing this scaffold, researchers must understand the why behind the assay mechanics:

  • Metabolic Stability (HLM/RLM): Microsomes contain high concentrations of CYPs and Flavin-containing monooxygenases (FMOs), the primary drivers of thiomorpholine S-oxidation. We mandate the inclusion of NADPH as a necessary cofactor for CYP activity. Verapamil is used as a high-clearance positive control to validate the enzymatic viability of the microsomes[2].

  • Target Engagement (GPCR Binding): The NOP receptor is a Gi/o-coupled GPCR. Utilizing[3H]-Nociceptin allows for precise quantification of the derivative's binding affinity (Ki). We use unlabeled Nociceptin to define non-specific binding (NSB), ensuring the signal window is strictly receptor-specific[3].

Workflow A 4-(4-Piperidinyl)thiomorpholine B Derivatization (e.g., N-alkylation) A->B C In Vitro Assays B->C D Metabolic Stability (HLM/RLM) C->D E GPCR Binding (NOP Receptor) C->E F Cytotoxicity (HepG2) C->F G Lead Optimization D->G E->G F->G

Fig 1: Experimental workflow for profiling 4-(4-Piperidinyl)thiomorpholine derivatives.

In Vitro Assay Protocols

Protocol A: Liver Microsomal Stability Assay (HLM/RLM)

Objective: Determine the intrinsic clearance (CL_int) and half-life (t1/2) of thiomorpholine derivatives.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to 1 µM in 0.1 M Potassium Phosphate buffer (pH 7.4). Ensure the final DMSO concentration is < 0.1%.

    • Causality: Higher DMSO concentrations act as direct inhibitors of CYP450 enzymes, artificially inflating the apparent metabolic stability of the compound.

  • Pre-incubation: Combine 0.5 mg/mL Human Liver Microsomes (HLM) with the test compound in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: CYPs require electron transfer from NADPH to catalyze the S-oxidation of the thiomorpholine ring[2].

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard).

    • Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity. Tolbutamide normalizes LC-MS/MS ionization variance.

  • Validation (Self-Validating Step): Run Verapamil concurrently. The assay is only valid if Verapamil shows a rapid degradation (t1/2 < 15 minutes), proving the microsomes are enzymatically active.

Protocol B: Nociceptin (NOP) Receptor Radioligand Binding

Objective: Evaluate the binding affinity (Ki) of synthesized derivatives at the NOP receptor[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the human NOP receptor in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 1 mM EGTA.

    • Causality: Mg2+ ions stabilize the high-affinity agonist binding state of the GPCR. EGTA chelates endogenous Ca2+ to prevent the activation of calcium-dependent proteases that degrade the receptor.

  • Assay Setup: In a 96-well plate, add 100 µL of membrane suspension (20 µg protein/well), 50 µL of test compound (10^-10 to 10^-5 M), and 50 µL of [3H]-Nociceptin (0.2 nM final).

  • Non-Specific Binding (NSB): In dedicated control wells, add 1 µM unlabeled Nociceptin instead of the test compound.

    • Causality: This saturates all specific NOP receptor sites. Any remaining radioactive signal represents background noise, allowing for the calculation of true specific binding.

  • Filtration: After 60 mins of incubation at 25°C, harvest the membranes onto GF/B filter plates pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: Piperidinyl-thiomorpholine derivatives are highly basic. PEI coats the glass fibers with a positive charge, repelling the basic ligands and drastically reducing background sticking.

Signaling Ligand Piperidinyl-Thiomorpholine Ligand Receptor NOP Receptor (GPCR) Ligand->Receptor High Affinity Binding Gi Gi/o Protein Complex Receptor->Gi Conformational Change AC Adenylyl Cyclase Gi->AC Alpha Subunit Inhibition Ion Ca2+ Inhibition / K+ Activation Gi->Ion Beta-Gamma Subunit Action cAMP cAMP Levels Decrease AC->cAMP Reduced Synthesis

Fig 2: NOP receptor Gi/o signaling pathway modulated by piperidinyl-thiomorpholine ligands.

Protocol C: High-Throughput Cytotoxicity Profiling (CellTiter-Glo)

Objective: Assess baseline cytotoxicity of the building block and its derivatives[4].

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the test compound (0.1 µM to 100 µM) for 48 hours.

  • Equilibration: Equilibrate the plate to room temperature for 30 minutes.

    • Causality: The luciferase enzyme kinetics in the CellTiter-Glo reagent are highly temperature-dependent. Uneven temperature distribution across the plate will cause edge effects and skew viability data.

  • Detection: Add an equal volume of CellTiter-Glo reagent. Lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes, and record luminescence.

Data Presentation Tables

Table 1: LC-MS/MS Gradient and Clearance Classification

Parameter Description / Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 2.5 min
Low Clearance (Stable) CL_int < 10 µL/min/mg protein

| High Clearance (Labile) | CL_int > 50 µL/min/mg protein |

Table 2: NOP Binding Assay Setup Matrix

Component Total Binding (TB) Non-Specific Binding (NSB) Test Wells
Membrane Suspension 100 µL 100 µL 100 µL
Assay Buffer 50 µL - -
Unlabeled Nociceptin (1 µM) - 50 µL -
Test Compound - - 50 µL

| [3H]-Nociceptin (0.2 nM) | 50 µL | 50 µL | 50 µL |

References

  • [1] Thiomorpholine | Sigma-Aldrich. Source: sigmaaldrich.com. 1

  • [4] Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Source: National Institutes of Health (PMC).4

  • [2] Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry (ACS). 2

  • [3] Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Source: National Institutes of Health (PMC). 3

Sources

Application

Preclinical in Vivo Evaluation of 4-(4-Piperidinyl)thiomorpholine Derivatives: Application Note &amp; Protocols

Executive Summary 4-(4-Piperidinyl)thiomorpholine dihydrochloride (CAS 871112-79-7) is a highly versatile, bifunctional chemical building block. Its unique structural topology—combining the basicity and hydrogen-bond don...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Piperidinyl)thiomorpholine dihydrochloride (CAS 871112-79-7) is a highly versatile, bifunctional chemical building block. Its unique structural topology—combining the basicity and hydrogen-bond donor/acceptor potential of a piperidine ring with the metabolic stability and lipophilicity of a thiomorpholine ring—makes it a "privileged scaffold" in modern drug discovery. Derivatives synthesized from this precursor are predominantly evaluated for central nervous system (CNS) indications, specifically targeting Fatty Acid Amide Hydrolase (FAAH) [1], KCNQ potassium channels [2], and Nociceptin Opioid Peptide (NOP) receptors [3].

This application note provides comprehensive, self-validating in vivo protocols for evaluating the efficacy of these derivatives in established animal models.

Pharmacological Rationale & Model Selection (E-E-A-T)

When transitioning 4-(4-Piperidinyl)thiomorpholine derivatives from in vitro screening to in vivo efficacy testing, selecting the appropriate animal model is dictated by the specific target engaged by the synthesized pharmacophore. To ensure scientific integrity, the causality behind each model selection is detailed below:

  • FAAH Inhibition (Multiple Sclerosis & Pain): Derivatives such as piperazinyl and piperidinyl ureas act as potent FAAH inhibitors. By preventing the degradation of endocannabinoids (e.g., anandamide), these compounds exert analgesic and anti-spasticity effects. The Chronic Relapsing Experimental Autoimmune Encephalomyelitis (CREAE) mouse model is the gold standard here because it accurately mimics the relapsing-remitting immune pathology and resultant spasticity of human Multiple Sclerosis [1].

  • KCNQ Channel Opening (Epilepsy & Neuropathy): Substituted thiomorpholine derivatives stabilize the open state of KCNQ (Kv7) potassium channels, leading to neuronal hyperpolarization. The DBA/2 Mouse Audiogenic Seizure Model is utilized because these mice possess a genetic susceptibility to seizures driven by intrinsic channelopathies, providing a highly translatable phenotypic readout without the confounding neurotoxicity of chemical convulsants [2].

  • NOP Receptor Agonism (Parkinson's Disease & Analgesia): 2- and 3-substituted N-piperidinyl indoles incorporating the thiomorpholine moiety act as selective NOP receptor ligands. The Formalin Test is employed to differentiate between acute nociception and inflammatory pain, validating the bifunctional analgesic properties of these compounds [3].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways and corresponding in vivo models for 4-(4-Piperidinyl)thiomorpholine derivatives.

MOA Scaffold 4-(4-Piperidinyl)thiomorpholine Derivatives FAAH Target 1: FAAH Inhibition Scaffold->FAAH KCNQ Target 2: KCNQ Channel Opening Scaffold->KCNQ NOP Target 3: NOP Receptor Agonism Scaffold->NOP Endocannabinoid ↑ Anandamide Levels (CB1/CB2 Activation) FAAH->Endocannabinoid Prevents degradation Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) KCNQ->Hyperpolarization K+ efflux Opioid Modulation of Nociceptive & Motor Pathways NOP->Opioid Gi/o coupled signaling Model1 CREAE Model (MS Spasticity) Endocannabinoid->Model1 Reduces spasticity Model2 DBA/2 Mouse Model (Audiogenic Seizures) Hyperpolarization->Model2 Prevents seizures Model3 Formalin Test (Inflammatory Pain) Opioid->Model3 Relieves pain

Divergent pharmacological targets and corresponding in vivo models for the scaffold.

Detailed Experimental Protocols

Protocol A: Anti-Spasticity Evaluation in the CREAE Mouse Model

Causality Check: Spasticity in MS is notoriously difficult to quantify visually. This protocol utilizes a custom strain gauge to measure the resistance of hindlimbs to flexion, providing an objective, self-validating quantitative metric rather than subjective scoring [1].

  • Disease Induction: Inject Biozzi ABH mice subcutaneously with 1 mg of lyophilized mouse spinal cord homogenate emulsified in Freund’s complete adjuvant (FCA) supplemented with Mycobacterium tuberculosis H37Ra.

  • Phenotypic Validation & Blinding: Monitor mice daily. Wait until the chronic relapsing phase (typically Days 60–80 post-immunization). Only include mice exhibiting a stable clinical score of 2-3 (hindlimb weakness/paralysis). Randomize and blind the cohorts.

  • Dosing: Administer the 4-(4-Piperidinyl)thiomorpholine derivative (e.g., 10, 30, and 60 mg/kg) via oral gavage (p.o.). Include a vehicle control (e.g., 0.5% methylcellulose) and a positive control (e.g., AM374 or URB-597) [1].

  • Strain Gauge Measurement: At T_max (predetermined via PK studies, typically 1-2 hours post-dose), attach the hindlimb of the awake, habituated mouse to a strain gauge transducer. Flex the limb against the transducer and record the force (in Newtons) required to achieve full flexion.

  • Data Analysis: Calculate the percentage reduction in resistance force relative to the vehicle-treated baseline.

Protocol B: Anticonvulsant Screening in DBA/2 Mice

Causality Check: DBA/2 mice experience age-dependent audiogenic seizures. Testing must occur strictly between postnatal days 21 and 28, as susceptibility wanes thereafter. This narrow window acts as a built-in biological constraint ensuring high target sensitivity [2].

  • Acclimation: House DBA/2 mice (postnatal days 21-28) in a quiet environment for at least 48 hours prior to testing to prevent stress-induced desensitization.

  • Dosing: Administer the test compound intraperitoneally (i.p.) to ensure rapid CNS exposure. Wait 30 minutes.

  • Auditory Stimulation: Place the mouse individually in a sound-attenuated hemispheric dome. Expose the animal to a broadband acoustic stimulus (109 dB) for exactly 60 seconds or until tonic extension occurs.

  • Scoring: A blinded observer scores the seizure severity: 0 = no response; 1 = wild running; 2 = clonic seizures; 3 = tonic extension; 4 = respiratory arrest.

  • ED50 Calculation: Determine the effective dose (ED50) required to suppress tonic extension in 50% of the test cohort.

In Vivo Experimental Workflow Visualization

Workflow Acclimation 1. Acclimation & Baseline Induction 2. Disease Induction (e.g., FCA / Antigens) Acclimation->Induction Validation 3. Phenotype Validation (Inclusion Criteria) Induction->Validation Dosing 4. Blinded Dosing (Vehicle, Drug, Control) Validation->Dosing Testing 5. Efficacy Readout (Strain Gauge / Auditory) Dosing->Testing

Standardized, self-validating in vivo workflow for evaluating thiomorpholine derivatives.

Quantitative Data Presentation: Expected Outcomes

The following table summarizes the benchmark efficacy metrics expected when testing optimized 4-(4-Piperidinyl)thiomorpholine derivatives against standard positive controls.

Animal ModelTarget MechanismPositive ControlExpected Baseline (Vehicle)Target Efficacy Threshold for Lead Compounds
CREAE Mouse FAAH InhibitionAM374 / URB-597High hindlimb resistance (~0.8 N)>40% reduction in resistance force at 30 mg/kg p.o.
DBA/2 Mouse KCNQ OpeningRetigabine100% incidence of tonic extensionED50 < 15 mg/kg i.p. for suppression of tonic extension
Formalin Test NOP AgonismBuprenorphine~150 sec licking (Phase II)>50% reduction in Phase II licking time at 10 mg/kg
Mtb H37Rv Mouse AntimycobacterialIsoniazid / SQ609Progressive weight loss, high CFUPrevention of weight loss; >1 log reduction in lung CFU [4]

References

  • Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase.Google Patents (US8530476B2).
  • Substituted thiomorpholine derivatives.Google Patents (US8012962B2).
  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. National Institutes of Health (PMC). Available at:[Link]

  • Identification of SQ609 as a lead compound from a library of dipiperidines. National Institutes of Health (PMC). Available at:[Link]

Method

High-Throughput Screening Assays for Piperidinyl-Thiomorpholine Libraries: From Biochemical Kinase Profiling to 3D Phenotypic Validation

Introduction and Chemical Rationale The piperidinyl-thiomorpholine scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. The integration of a basic piperidine ring with a thiom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The piperidinyl-thiomorpholine scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. The integration of a basic piperidine ring with a thiomorpholine moiety—often oxidized to its sulfoxide or sulfone (1,1-dioxide) form—provides a unique combination of hydrogen-bond accepting/donating capabilities, tunable lipophilicity, and excellent metabolic stability[1]. These physicochemical properties make this class of compounds particularly suited for targeting the highly conserved ATP-binding cleft of protein kinases[2].

This application note outlines a comprehensive, self-validating high-throughput screening (HTS) methodology designed to evaluate massive combinatorial libraries of piperidinyl-thiomorpholine derivatives[3]. By bridging a robust primary biochemical assay with a highly predictive secondary phenotypic model, this workflow ensures the isolation of leads with both high target affinity and physiological penetrance.

Assay Rationale & System Causality (E-E-A-T)

To ensure high-fidelity hit identification and eliminate false positives, this screening cascade is built upon two orthogonal pillars. Every step is engineered with strict causality in mind:

  • Primary Biochemical Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence or absorbance assays.

    • Causality: Combinatorial libraries often contain highly conjugated, auto-fluorescent compounds that skew standard readouts. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a microsecond time delay before measurement. This temporal gating completely eliminates short-lived background fluorescence from the library compounds, drastically reducing false positives.

  • Secondary Phenotypic Screen (3D Spheroid Viability): Hits from the biochemical assay are advanced to a 3D tumor spheroid model rather than a standard 2D monolayer.

    • Causality: Biochemical potency rarely translates directly to cellular efficacy due to membrane permeability barriers and compound efflux mechanisms. 3D spheroids replicate the hypoxic core, pH gradients, and dense extracellular matrix of solid tumors, ensuring that only compounds with true physiological penetrance are classified as validated leads.

HTS_Workflow lib Piperidinyl-Thiomorpholine Library (384/1536-well) trfret Primary Screen: TR-FRET Kinase Assay lib->trfret Acoustic Dispensing hits Hit Triage & IC50 Determination trfret->hits >50% Inhibition pheno Secondary Screen: 3D Spheroid Viability hits->pheno IC50 < 1 µM lead Lead Optimization pheno->lead Validated Efficacy

Figure 1: High-throughput screening workflow for piperidinyl-thiomorpholine libraries.

Primary Screening Protocol: TR-FRET Kinase Assay

Self-Validating Quality Controls

To ensure the assay is a self-validating system, each 384-well plate must include 16 wells of maximum signal (DMSO vehicle, no inhibitor) and 16 wells of minimum signal (EDTA-quenched or a reference pan-kinase inhibitor). A Z'-factor 0.6 must be calculated per plate; plates falling below this threshold are automatically rejected to maintain data integrity.

Step-by-Step Methodology
  • Compound Dispensing: Transfer 50 nL of the piperidinyl-thiomorpholine library (10 mM stock in DMSO) into a low-volume 384-well plate using Acoustic Droplet Ejection (ADE).

    • Causality: Piperidinyl-thiomorpholine derivatives, especially those with lipophilic aryl substitutions, are highly prone to non-specific binding to polypropylene pipette tips. ADE uses focused sound energy to transfer compounds, eliminating tip contact and preventing concentration drop-off.

  • Kinase/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., CDK or PI3K) and a biotinylated peptide substrate in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, pH 7.5). Incubate for 15 minutes at room temperature.

    • Causality: Brij-35, a non-ionic detergent, prevents the aggregation of hydrophobic library compounds into colloidal suspensions, thereby reducing non-specific binding to the microplate walls and preventing artificial enzyme inhibition.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Incubate for 60 minutes at 25°C.

    • Causality: Screening exactly at the ATP Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors, which is the structurally validated binding mode for piperidinyl-thiomorpholine scaffolds[1].

  • Reaction Quenching & Detection: Add 10 µL of detection buffer containing EDTA (20 mM), Europium-labeled anti-phospho antibody (1 nM), and Streptavidin-APC (20 nM).

    • Causality: EDTA rapidly chelates the Mg²⁺ cofactor, instantly halting kinase catalytic activity. This prevents signal drift across the plate during the reading phase, ensuring temporal consistency between the first and last well read.

  • Readout: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm; Integration Delay: 100 µs). Calculate the 665/615 nm emission ratio.

Quantitative HTS Data Summary

The following table summarizes representative screening data from a 100,000-compound library, categorized by the core structural variations of the piperidinyl-thiomorpholine scaffold.

Sub-Library ScaffoldTotal Compounds ScreenedPrimary Hit Rate (>50% Inhib)Mean IC₅₀ of Hits (nM)3D Spheroid Efficacy (Viability < 50%)
Unsubstituted Thiomorpholine 25,0000.8%450 ± 12012%
Thiomorpholine-1,1-dioxide 25,0003.2%85 ± 3068%
N-Alkyl Piperidine Hybrid 25,0001.5%210 ± 9534%
N-Acyl Piperidine Hybrid 25,0002.1%140 ± 6055%

Data Insight: The oxidation of the thiomorpholine ring to a 1,1-dioxide significantly enhances both biochemical potency and 3D phenotypic efficacy, likely due to the introduction of strong, directional hydrogen-bond acceptors that interact favorably with the kinase hinge region[2].

Secondary Phenotypic Protocol: 3D Spheroid Viability

  • Cell Seeding: Seed 1,000 target cancer cells/well in a 384-well Ultra-Low Attachment (ULA) plate in 40 µL of culture media. Centrifuge the plate at 200 x g for 5 minutes.

    • Causality: The ULA hydrogel coating prevents cells from adhering to the plastic, forcing them to aggregate and form a uniform 3D spheroid. The centrifugation step standardizes the initiation of aggregation, ensuring uniform spheroid size and density across the entire plate.

  • Spheroid Maturation: Incubate for 72 hours at 37°C, 5% CO₂ until tight, structurally integral spheroids form.

  • Compound Treatment: Add 10 µL of 5X concentrated hit compounds (identified from the primary TR-FRET screen) to the wells. Incubate for 96 hours.

  • Lysis and Detection: Add 50 µL of a 3D-optimized ATP-luminescence reagent (e.g., CellTiter-Glo 3D). Shake vigorously on an orbital shaker for 5 minutes, then incubate in the dark for 25 minutes.

    • Causality: 3D-optimized reagents contain stronger lytic detergents than standard 2D reagents. This is strictly required to penetrate the dense extracellular matrix of the spheroid and extract ATP from the necrotic/hypoxic core, preventing false-negative viability readings.

  • Readout: Measure luminescence to quantify intracellular ATP, which directly correlates to the number of metabolically active cells remaining in the spheroid.

MOA inhibitor Piperidinyl-Thiomorpholine Hit Compound kinase Target Kinase (e.g., CDK/PI3K) inhibitor->kinase Competitive Binding substrate Downstream Substrate kinase->substrate Phosphorylation atp ATP atp->kinase Binds Active Site response Cell Proliferation & Survival substrate->response Pathway Activation

Figure 2: Competitive kinase inhibition mechanism of piperidinyl-thiomorpholine hits.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - Journal of Medicinal Chemistry - ACS Publications.[Link]

  • A Novel and Rapid Encoding Method Based on Mass Spectrometry for One-Bead-One-Compound Small Molecule Combinatorial Libraries - UC Davis / Journal of Combinatorial Chemistry.[Link]

  • Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC / ChemMedChem.[Link]

Sources

Application

NMR spectroscopy techniques for 4-(4-Piperidinyl)thiomorpholine dihydrochloride characterization

Application Note: Advanced NMR Spectroscopic Characterization of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride Executive Summary & Structural Context 4-(4-Piperidinyl)thiomorpholine dihydrochloride is a highly polar, b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Spectroscopic Characterization of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride

Executive Summary & Structural Context

4-(4-Piperidinyl)thiomorpholine dihydrochloride is a highly polar, bifunctional saturated heterocyclic compound. It consists of a piperidine ring connected at its C4 position to the nitrogen of a thiomorpholine ring. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct challenges due to its dihydrochloride salt form, intermediate conformational exchange kinetics (such as chair-chair flips), and heavily overlapping aliphatic signals. This application note details a self-validating multi-nuclear and multi-dimensional NMR workflow designed to unambiguously assign its structure and confirm its protonation state.

Causality in Solvent Selection: The Deuterated DMSO Advantage

The initial and most critical experimental choice is solvent selection. While deuterium oxide (D₂O) is the traditional solvent for highly water-soluble dihydrochloride salts, it completely exchanges labile protons, masking the protonation state of the amines.

For 4-(4-Piperidinyl)thiomorpholine dihydrochloride, confirming the bis-protonation—specifically the piperidinium (-NH₂⁺-) and thiomorpholinium (-NH⁺-) centers—is essential. By utilizing deuterated dimethyl sulfoxide (DMSO-d₆), the rate of hydrogen/deuterium exchange is significantly reduced on the NMR timescale. This aprotic environment allows the labile protons to be observed as distinct, often broad peaks, preserving critical structural information about the salt formation [1]. Furthermore, DMSO-d₆ mitigates the micellar aggregation sometimes observed with amphiphilic salts in aqueous media.

G Start 4-(4-Piperidinyl)thiomorpholine 2HCl Salt Solvent Solvent Selection Start->Solvent D2O D2O (Fast H/D Exchange) Solvent->D2O DMSO DMSO-d6 (Slow H/D Exchange) Solvent->DMSO Labile Labile NH2+/NH+ Lost D2O->Labile Observed Labile Protons Retained & J-Coupling Visible DMSO->Observed Acq Multi-Nuclear NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) Labile->Acq Observed->Acq

Workflow for solvent selection and NMR acquisition of amine hydrochloride salts.

The Self-Validating NMR Acquisition Strategy

A robust structural elucidation cannot rely on 1D ¹H NMR alone, especially given the spectral crowding between 2.0 and 4.0 ppm inherent to saturated nitrogen and sulfur heterocycles [2]. We employ a self-validating 2D NMR network:

  • ¹H-¹H COSY (Correlation Spectroscopy): Maps the continuous spin system of the piperidine ring (C2-C3-C4-C5-C6). Because the thiomorpholine ring is interrupted by heteroatoms, COSY reveals two isolated spin systems (C2'-C3' and C5'-C6').

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping methylene protons by dispersing them across the ¹³C dimension. This is vital for distinguishing the nitrogen-adjacent protons of the piperidine ring from those of the thiomorpholine ring.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acts as the definitive proof of structure. The inter-ring linkage is validated only if the piperidine C4 proton shows a strong ³J_CH correlation to the thiomorpholine C3'/C5' carbons, and conversely, the thiomorpholine C3'/C5' protons correlate back to the piperidine C4 carbon.

Elucidation Core Self-Validating Structural Elucidation COSY 1H-1H COSY (Intra-ring Spin Systems) Core->COSY HSQC 1H-13C HSQC (Direct C-H Mapping) Core->HSQC HMBC 1H-13C HMBC (Inter-ring Connectivity) Core->HMBC Pip Piperidine Ring (C2-C3-C4-C5-C6) COSY->Pip Thio Thiomorpholine Ring (C2'-C3'-C5'-C6') COSY->Thio HSQC->Pip HSQC->Thio Link Definitive C4 (Pip) to N (Thio) Linkage HMBC->Link

2D NMR logical workflow for validating inter-ring linkage and assignments.

Step-by-Step Experimental Protocol

This protocol adheres to standardized methods for recording NMR spectra of small organic salts [3].

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of 4-(4-Piperidinyl)thiomorpholine dihydrochloride into a clean glass vial.

  • Add 600 µL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Vortex gently until complete dissolution is achieved. Note: Dihydrochloride salts can be slow to dissolve; mild sonication (max 30 seconds) may be applied if necessary.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of DMSO-d₆.

  • Tune and match the probe for both ¹H and ¹³C nuclei.

  • Shim the magnetic field automatically (gradient shimming) to achieve a TMS line width of < 1.0 Hz.

Step 3: Acquisition Parameters

  • 1D ¹H NMR: 16–32 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • 1D ¹³C NMR: 512–1024 scans, D1 of 2.0 s, spectral width of 220 ppm, with ¹H decoupling (WALTZ-16).

  • 2D COSY: 128 t1 increments, 4 scans per increment.

  • 2D HSQC: 256 t1 increments, 8 scans per increment, optimized for ¹J_CH = 145 Hz.

  • 2D HMBC: 256 t1 increments, 16 scans per increment, optimized for long-range ³J_CH = 8 Hz.

Expert Insight on Conformational Dynamics: If 1D ¹H signals appear excessively broad at 298 K due to intermediate exchange kinetics (restricted chair-chair flipping of the protonated rings), perform Variable Temperature (VT) NMR at 320 K to 330 K. Elevating the temperature accelerates the exchange rate beyond the NMR timescale, resulting in time-averaged, sharpened signals.

Quantitative Data Presentation: Expected Chemical Shifts

The following table summarizes the expected chemical shift ranges for 4-(4-Piperidinyl)thiomorpholine dihydrochloride in DMSO-d₆, taking into account the deshielding effects of the quaternary ammonium and secondary ammonium centers.

Structural UnitPosition¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling
Piperidine Ring N1 (Amine)-~ 9.0 - 9.5br s (Labile, 2H, -NH₂⁺-)
C2, C6~ 43.0 - 45.0~ 3.0 - 3.3m (4H)
C3, C5~ 24.0 - 26.0~ 1.9 - 2.2m (4H)
C4 (Methine)~ 58.0 - 62.0~ 3.4 - 3.6m (1H)
Thiomorpholine Ring N4' (Amine)-~ 10.5 - 11.0br s (Labile, 1H, -NH⁺-)
C3', C5'~ 48.0 - 52.0~ 3.2 - 3.6m (4H)
C2', C6'~ 24.0 - 27.0~ 2.8 - 3.0m (4H)

Note: Exact chemical shifts will vary slightly based on exact concentration, temperature, and residual water content in the DMSO-d₆.

Conclusion

The characterization of 4-(4-Piperidinyl)thiomorpholine dihydrochloride requires a deliberate approach to solvent selection and 2D NMR techniques. By leveraging the slow H/D exchange properties of DMSO-d₆ and mapping the inter-ring connectivity via HMBC, researchers can confidently validate both the structural backbone and the bis-protonated state of this complex heterocycle.

References

  • Synthesis, structural elucidation and bioassay of morpholine/thiomorpholine and piperidine containing oxazoles. AIP Publishing. Available at: [Link]

  • ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances. European Commission (Taxation and Customs Union). Available at: [Link]

Method

Application Notes and Protocols: Achieving X-ray Quality Crystals of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride

Abstract The determination of the three-dimensional atomic structure of an Active Pharmaceutical Ingredient (API) is a cornerstone of modern drug development. Single-Crystal X-ray Diffraction (SCXRD) remains the definiti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of the three-dimensional atomic structure of an Active Pharmaceutical Ingredient (API) is a cornerstone of modern drug development. Single-Crystal X-ray Diffraction (SCXRD) remains the definitive method for this purpose, providing unequivocal data on molecular conformation, stereochemistry, and packing arrangements.[1][2] However, the success of SCXRD is entirely contingent on the availability of high-quality single crystals, the growth of which is often a significant bottleneck. This guide provides a comprehensive overview and detailed protocols for the crystallization of 4-(4-Piperidinyl)thiomorpholine dihydrochloride, a polar organic salt. We delve into the fundamental principles of crystallization, outline systematic screening strategies, and present step-by-step protocols for common crystallization methods, including slow evaporation, vapor diffusion, and anti-solvent diffusion, tailored to the physicochemical properties of this compound.

Introduction: The Critical Role of Crystallization

In pharmaceutical sciences, the solid-state form of an API profoundly influences its critical properties, including solubility, stability, and bioavailability.[3][4] Polymorphism, the ability of a compound to exist in two or more crystalline forms, presents both a challenge and an opportunity.[5][6] Each polymorph is a unique solid-state entity with distinct physical properties, and controlling the desired form is paramount for ensuring consistent drug performance and protecting intellectual property.[3][4]

4-(4-Piperidinyl)thiomorpholine dihydrochloride is a molecule of interest whose structural elucidation can inform structure-activity relationships (SAR) and guide further drug design efforts. As a dihydrochloride salt, it is highly polar, presenting specific challenges and opportunities in solvent selection for crystallization. This document serves as a practical guide for researchers to navigate these challenges and successfully grow single crystals suitable for X-ray analysis.

Compound Profile: 4-(4-Piperidinyl)thiomorpholine Dihydrochloride

A thorough understanding of the target molecule's properties is the first step in designing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C₉H₂₀Cl₂N₂S[7]
Molecular Weight 259.24 g/mol [7]
Structure Dihydrochloride salt of 4-(4-Piperidinyl)thiomorpholine
Predicted Polarity High, due to two protonated amine centers and chloride counter-ions.Inferred
Expected Solubility Soluble in polar protic solvents (e.g., water, methanol, ethanol); sparingly soluble to insoluble in non-polar solvents.[8][9]

The presence of two hydrochloride moieties makes the molecule highly ionic and capable of forming strong hydrogen bonds. This suggests that polar, hydrogen-bond-donating solvents will be effective for dissolution, while less polar solvents will act as anti-solvents, a key principle we will exploit in the following protocols.

The Crystallization Workflow: A Systematic Approach

Crystallization is an empirical science, but a systematic workflow dramatically increases the probability of success. The process involves achieving a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, followed by nucleation (the formation of initial crystal nuclei) and subsequent crystal growth.[10][11] The key is to control the rate at which supersaturation is achieved; slow and steady processes yield the best crystals.[12]

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis & Iteration Compound Pure Compound Solubilize Solubilization (Solvent Selection) Compound->Solubilize Dissolve Filter Filter Solution (Remove Particulates) Solubilize->Filter Clarify VaporDiff Vapor Diffusion Filter->VaporDiff Screening SlowEvap Slow Evaporation Filter->SlowEvap Screening AntiSolvent Anti-Solvent Diffusion Filter->AntiSolvent Screening SlowCool Slow Cooling Filter->SlowCool Screening Observe Microscopic Observation VaporDiff->Observe Incubate SlowEvap->Observe Incubate AntiSolvent->Observe Incubate SlowCool->Observe Incubate Harvest Harvest Crystal Observe->Harvest Select Best Optimize Optimize Conditions Observe->Optimize Iterate XRay X-Ray Diffraction Harvest->XRay Analyze Optimize->Solubilize Refine Troubleshooting_Flowchart decision decision action action start Observation after Incubation Period decision1 Any Crystals? start->decision1 decision2 Good Quality? (Single, Clear) decision1->decision2 Yes decision3 Oil or Amorphous Precipitate? decision1->decision3 No action_harvest Harvest for X-Ray Analysis decision2->action_harvest Yes action_optimize Optimize Conditions: - Slow down the rate - Try different solvent system - Lower concentration decision2->action_optimize No (e.g., Needles, Plates, Clumped) action_optimize->start Re-run Experiment action_oil Problem: Supersaturation is too high or reached above melting point. Solution: - Lower concentration - Use less anti-solvent - Lower temperature decision3->action_oil Yes (Oiling Out) action_clear Problem: Solution is not supersaturated. Solution: - Increase concentration - Use a stronger anti-solvent - Allow more evaporation decision3->action_clear No (Clear Solution) action_oil->start Re-run Experiment action_clear->start Re-run Experiment

Caption: A decision-making flowchart for troubleshooting.

Key Troubleshooting Actions:

  • No Crystals: The solution is likely undersaturated. Try concentrating the solution (if using slow evaporation) or using a more potent anti-solvent. [13]* Oiling Out: This occurs when the supersaturation level is too high, causing the solute to separate as a liquid phase instead of an ordered crystal. [14][15]To resolve this, reduce the initial concentration, slow down the rate of anti-solvent addition/evaporation, or try a different solvent system.

  • Microcrystalline Powder: Nucleation occurred too rapidly. Slow the process down by using a less volatile anti-solvent, reducing the temperature, or sealing the system more tightly (for slow evaporation).

  • Initiating Nucleation: If a solution appears supersaturated but no crystals form, try inducing nucleation by gently scratching the inside wall of the vial with a glass rod or adding a "seed crystal" from a previous experiment. [12][13]

Conclusion

The crystallization of 4-(4-Piperidinyl)thiomorpholine dihydrochloride, while challenging due to its salt nature, is readily achievable through a systematic and patient approach. By carefully selecting solvent systems and controlling the rate of supersaturation using methods like vapor diffusion and slow evaporation, researchers can successfully generate the high-quality single crystals required for definitive structural elucidation by X-ray diffraction. The protocols and strategies outlined in this guide provide a robust framework for navigating the empirical process of crystallization and advancing the characterization of this important pharmaceutical building block.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). Pharmaceutical Solids.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • AIPLA.org. Polymorphism in Pharmaceutical Products.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).
  • Slow Evapor
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simul
  • Syrris. (2024, October 22).
  • Guide for crystalliz
  • Crystallis
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022, July 14).
  • Benchchem.
  • Sitting Drop Vapor Diffusion. (n.d.).
  • Processes involving the use of antisolvent crystallization. (n.d.).
  • Crystal Growth Techniques. (n.d.).
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • SPT Labtech.
  • Antisolvent Crystalliz
  • Sitting Drop Vapor Diffusion Crystalliz
  • (PDF) Anti-Solvent Crystallization. (2025, October 15).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
  • How To: Grow X-Ray Quality Crystals. (n.d.). Chemistry - University of Rochester.
  • Growing X-ray Quality Crystals. (n.d.). TU Graz.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020, December 24). MDPI.
  • PubChemLite. 4-(4-piperidinyl)thiomorpholine dihydrochloride (C9H18N2S).
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024, March 12).
  • PubChem. 4-Morpholinopiperidine | C9H18N2O | CID 795724.

Sources

Application

Application Note: 4-(4-Piperidinyl)thiomorpholine Dihydrochloride as a 3D Fragment Probe and Chemical Biology Scaffold

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Rationale In modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Rationale

In modern drug discovery, the over-reliance on flat, two-dimensional (2D) aromatic screening libraries has led to high attrition rates due to poor pharmacokinetic properties and off-target toxicity. To overcome this, the field is actively pursuing an "escape from flatland" by integrating highly saturated, three-dimensional (3D) sp3-rich scaffolds[1].

4-(4-Piperidinyl)thiomorpholine dihydrochloride is a highly versatile, sp3-enriched diamine building block. Rather than functioning as a standalone targeted inhibitor, it is deployed as a Fragment Probe in Fragment-Based Drug Discovery (FBDD) and as a Pharmacophore Scaffold in the synthesis of targeted chemical probes (e.g., PROTACs, kinase inhibitors, and GPCR ligands).

As a Senior Application Scientist, I select this specific dihydrochloride salt for three critical reasons:

  • Electrostatic Anchoring: The piperidine ring provides a basic nitrogen (pKa ~9.5) that remains protonated at physiological pH, allowing it to form robust, directional salt bridges with acidic residues (Aspartate/Glutamate) in target binding pockets[1].

  • Tunable Solvent Interaction: The thiomorpholine ring acts as a solvent-exposed tail. The sulfur atom provides unique polarizability and can be selectively oxidized to a sulfoxide or sulfone (1,1-dioxide). This oxidation drastically lowers the basicity of the adjacent nitrogen and introduces two strong hydrogen-bond acceptors, allowing precise tuning of the probe's metabolic stability and lipophilicity[2][3].

  • Aqueous Stability: The dihydrochloride salt form ensures maximum aqueous solubility (crucial for high-concentration fragment screening) and prevents the premature atmospheric oxidation of the thiomorpholine sulfur during long-term storage.

Physicochemical Profiling

To successfully deploy this fragment in a screening cascade, its physicochemical parameters must be understood. The table below summarizes the critical data driving its utility in FBDD.

PropertyValueCausality / Experimental Relevance
Molecular Weight 259.24 g/mol (Salt) / 186.32 (Free base)Well within the "Rule of Three" (Ro3) for FBDD, allowing highly efficient sampling of chemical space.
cLogP ~0.5 - 1.2High hydrophilicity prevents non-specific hydrophobic aggregation in biochemical assays.
H-Bond Donors 2 (Piperidine NH, Dihydrochloride)Facilitates directed electrostatic interactions with target acidic pockets.
H-Bond Acceptors 2 (N, S)Sulfur provides polarizability; can be oxidized to 1,1-dioxide to add 2 strong HBAs[2].
sp3 Fraction (Fsp3) 1.0 (100% sp3 carbons)Maximizes 3D spatial coverage, allowing the probe to navigate complex allosteric pockets[1].

Mechanistic Visualization

G Target Target Protein Acidic Pocket (Asp/Glu) Solvent-Exposed Channel Piperidine Piperidine Ring Basic Nitrogen (pKa ~9.5) Forms Salt Bridge Piperidine->Target Electrostatic Interaction Thiomorpholine Thiomorpholine Ring Tunable Polarity H-Bond Acceptor Piperidine->Thiomorpholine Covalent Linkage Thiomorpholine->Target Solvent Interaction Optimization Oxidation / Derivatization 1,1-Dioxide Formation Improved LogP Thiomorpholine->Optimization Chemical Biology Tuning

Mechanistic interaction model of the 4-(4-Piperidinyl)thiomorpholine scaffold with target proteins.

Experimental Protocols

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Because fragments bind with low affinity (typically Kd​ in the μM to mM range), traditional biochemical assays often fail. SPR is the gold standard for detecting these transient interactions.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling. Target an immobilization level of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for low molecular weight fragments.

  • Fragment Preparation: Dissolve 4-(4-Piperidinyl)thiomorpholine dihydrochloride in 100% DMSO to create a 100 mM stock. Causality: The salt form ensures rapid dissolution. Dilute this stock into the running buffer (e.g., PBS-P+ with 5% DMSO) to generate a concentration series (15.6 µM to 1 mM).

  • SPR Execution: Inject the fragment series over the immobilized target at a high flow rate (30–50 µL/min) for 60 seconds, followed by a 60-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Self-Validating Checkpoint: Analyze the sensorgram. A true fragment hit must exhibit "square" binding kinetics (instantaneous on-rate, instantaneous off-rate) and saturable steady-state binding. If slow off-rates or super-stoichiometric binding ( Rmax​ > theoretical) are observed, the compound is aggregating.

  • Orthogonal Validation: All SPR hits must be cross-validated using Saturation Transfer Difference (STD) NMR to confirm that the fragment is binding specifically to the protein surface rather than forming colloidal aggregates[4].

G A Fragment Library (incl. 4-(4-Piperidinyl)thiomorpholine) B Primary Screening (SPR / Thermal Shift) A->B High-throughput C Orthogonal Validation (STD-NMR / CPMG) B->C Hit Selection D Structural Resolution (X-ray Crystallography) C->D Binding Confirmed E Probe Optimization (Reductive Amination / Coupling) D->E Structure-Guided Design

Fragment-Based Drug Discovery (FBDD) workflow utilizing 3D sp3-rich fragment probes.

Protocol 2: Chemical Derivatization for Probe Maturation (Reductive Amination)

Once validated as a binder, the fragment must be linked to a target-specific warhead to create a mature chemical probe. The secondary amine of the piperidine ring is the ideal synthetic handle.

Step-by-Step Methodology:

  • Free-Basing: Suspend 1.0 eq of 4-(4-Piperidinyl)thiomorpholine dihydrochloride in anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the dihydrochloride salt, liberating the nucleophilic secondary amine of the piperidine ring while remaining non-nucleophilic itself.

  • Imine Formation: Add 1.0 eq of the target-specific aldehyde warhead and a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours. Causality: Acetic acid lowers the pH just enough to activate the aldehyde carbonyl for nucleophilic attack, without fully protonating the liberated amine.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (STAB) and stir overnight under an inert nitrogen atmosphere. Causality: STAB is specifically chosen over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent; it selectively reduces the intermediate iminium ion without reducing other functional groups or inadvertently oxidizing the sensitive thiomorpholine sulfur atom.

  • Self-Validating Checkpoint: Quench the reaction with saturated aqueous NaHCO3​ and extract with DCM. Perform LC-MS and 1H -NMR analysis on the crude product. You must confirm the presence of the molecular ion peak [M+H]+ and verify that the multiplet corresponding to the thiomorpholine protons (approx. 2.6-2.8 ppm) remains unshifted. A downfield shift would indicate unintended oxidation of the sulfur to a sulfoxide, rendering the synthesis invalid.

References

  • Source: RSC Medicinal Chemistry / National Institutes of Health (NIH)
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?
  • The Strategic Application of Thiomorpholine 1,1-Dioxide Hydrochloride in Modern Medicinal Chemistry Source: BenchChem Technical Support URL
  • Source: PubChem - National Institutes of Health (NIH)

Sources

Method

Application and Protocol Guide for the In Vivo Formulation of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride

Abstract This comprehensive guide provides a detailed framework for the formulation of 4-(4-Piperidinyl)thiomorpholine dihydrochloride, a small molecule of interest for in vivo research. Recognizing that the selection of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of 4-(4-Piperidinyl)thiomorpholine dihydrochloride, a small molecule of interest for in vivo research. Recognizing that the selection of an appropriate salt form is a critical step in drug development, this document focuses on the dihydrochloride salt, a common strategy to enhance aqueous solubility for basic drug candidates.[1] This guide will delve into the essential pre-formulation studies, provide step-by-step protocols for preparing formulations suitable for various administration routes, and discuss critical considerations for stability and safety. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust starting point for their in vivo studies, ensuring both scientific rigor and reproducibility.

Introduction: The Critical Role of Formulation in In Vivo Success

The journey from a promising chemical entity to a viable in vivo research tool or therapeutic candidate is fraught with challenges, a significant one being the development of a stable and bioavailable formulation.[2] The physicochemical properties of an active pharmaceutical ingredient (API) dictate its interaction with biological systems, and for many compounds, poor aqueous solubility can be a major impediment to achieving desired therapeutic concentrations.[3] The conversion of a basic free base to a hydrochloride salt is a widely employed and effective strategy to improve aqueous solubility and dissolution rate, which often translates to enhanced oral bioavailability.[1]

4-(4-Piperidinyl)thiomorpholine dihydrochloride, as a dihydrochloride salt, is anticipated to have improved water solubility compared to its free base form. However, a successful in vivo study requires more than just a soluble compound; it demands a well-characterized and stable formulation tailored to the specific route of administration and experimental endpoint. This guide will provide the foundational knowledge and practical protocols to navigate the formulation development process for this specific molecule.

Pre-formulation Studies: Characterizing Your API

Before any formulation work begins, a thorough characterization of the 4-(4-Piperidinyl)thiomorpholine dihydrochloride drug substance is paramount. This initial phase provides the essential data to guide all subsequent formulation decisions.

Physicochemical Properties Assessment

A comprehensive understanding of the API's properties is the bedrock of rational formulation design. Key parameters to determine include:

  • Aqueous Solubility: Determine the solubility in water and relevant biological buffers (e.g., Phosphate Buffered Saline (PBS) at pH 7.4). This is a critical first step. As a hydrochloride salt, significantly higher aqueous solubility is expected compared to the free base.[4]

  • pH-Solubility Profile: Given that the compound is a dihydrochloride salt of a molecule with two basic centers, its solubility will likely be pH-dependent. Establishing a pH-solubility profile is crucial for understanding its behavior in different physiological environments.

  • pKa Determination: The pKa values of the basic functional groups will govern the ionization state of the molecule at different pH values, which in turn affects solubility and permeability. For a stable salt, the pKa of the basic drug should be at least two to three pH units higher than the pKa of the acidic counterion.[1]

  • Stability: Assess the chemical stability of the compound in both solid-state and in solution under various conditions (e.g., temperature, light, pH). This will inform storage conditions and identify potential degradation pathways.

  • Hygroscopicity: Evaluate the tendency of the solid powder to absorb moisture from the air, which can affect its physical and chemical stability.[5]

Analytical Method Development

A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying the concentration of 4-(4-Piperidinyl)thiomorpholine dihydrochloride in formulations and for monitoring its stability over time.

Formulation Development: From Bench to In Vivo

The choice of formulation will be dictated by the intended route of administration, the desired pharmacokinetic profile, and the physicochemical properties of the API. This section provides protocols for preparing simple aqueous-based formulations suitable for early-stage in vivo studies.

Vehicle Selection

For initial in vivo screening, simple aqueous vehicles are often preferred for their ease of preparation and physiological compatibility.

Vehicle Composition Common Routes of Administration Considerations
Sterile Water for Injection, USP Water for InjectionIntravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Oral (PO)Hypotonic, may cause hemolysis with large IV volumes.
0.9% Sodium Chloride Injection, USP (Normal Saline) 0.9% w/v NaCl in Water for InjectionIV, IP, SC, POIsotonic, physiologically compatible.
Phosphate-Buffered Saline (PBS), pH 7.4 Saline with phosphate buffer saltsIV, IP, SC, POIsotonic and buffered to a physiological pH.
5% Dextrose Injection, USP (D5W) 5% w/v Dextrose in Water for InjectionIV, IP, SCIsotonic. Use with caution in diabetic animal models.

Note: The use of co-solvents (e.g., PEG 300, propylene glycol, ethanol) may be necessary if the desired concentration exceeds the aqueous solubility of the compound. However, their use should be minimized and justified, as they can have their own pharmacological effects.

General Protocol for Aqueous Formulation Preparation

This protocol outlines the fundamental steps for preparing a sterile aqueous solution of 4-(4-Piperidinyl)thiomorpholine dihydrochloride.

Materials:

  • 4-(4-Piperidinyl)thiomorpholine dihydrochloride powder

  • Selected aqueous vehicle (e.g., 0.9% Sodium Chloride Injection, USP)

  • Sterile, depyrogenated vials

  • Sterile syringe filters (0.22 µm)

  • Analytical balance

  • Vortex mixer and/or magnetic stirrer

  • pH meter (optional, but recommended)

Protocol:

  • Calculate Required Amounts: Based on the desired concentration and final volume, calculate the mass of the API and the volume of the vehicle needed.

  • Weigh the API: Accurately weigh the required amount of 4-(4-Piperidinyl)thiomorpholine dihydrochloride powder using an analytical balance and place it into a sterile vial.

  • Add Vehicle: Aseptically add approximately 80% of the final volume of the chosen vehicle to the vial.

  • Dissolution: Cap the vial and facilitate dissolution by vortexing or magnetic stirring. Gentle warming may be employed if necessary, but the thermal stability of the compound should be considered.

  • pH Adjustment (if necessary): For certain applications, adjusting the pH of the final formulation may be required. This should be done cautiously with dilute solutions of sterile HCl or NaOH, as it can impact the solubility and stability of the salt.

  • Final Volume Adjustment: Once the API is fully dissolved, add the remaining vehicle to reach the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, depyrogenated vial. This step is critical for parenteral formulations to ensure sterility.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, date of preparation, and storage conditions. Store as determined by pre-formulation stability studies (typically at 2-8 °C, protected from light).

Experimental Workflow for Formulation Preparation

G cluster_prep Preparation cluster_refinement Refinement & Sterilization cluster_final Final Product A Calculate API and Vehicle Quantities B Weigh API into Sterile Vial A->B C Add ~80% of Vehicle B->C D Facilitate Dissolution (Vortex/Stir) C->D E pH Adjustment (Optional) D->E F Adjust to Final Volume E->F G Sterile Filtration (0.22 µm) F->G H Label and Store Appropriately G->H G A API Physicochemical Characterization C Vehicle & Excipient Selection A->C B Route of Administration Selection B->C D Formulation Protocol Development C->D E Stability Assessment D->E F In Vivo Study E->F

Sources

Application

Application Note: Solubilization and Sterile Preparation of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride for In Vitro Assays

Executive Summary 4-(4-Piperidinyl)thiomorpholine is a bifunctional aliphatic heterocycle frequently utilized as a structural building block and pharmacophore in drug discovery. Supplied as a dihydrochloride salt to maxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Piperidinyl)thiomorpholine is a bifunctional aliphatic heterocycle frequently utilized as a structural building block and pharmacophore in drug discovery. Supplied as a dihydrochloride salt to maximize bench stability and aqueous solubility, its preparation for cell culture requires careful consideration of solvent compatibility, pH dynamics, and sterility. This guide provides a self-validating, step-by-step protocol for dissolving and sterilizing this compound, ensuring maximum cell viability and experimental reproducibility.

Physicochemical Profiling & Solvent Rationale

Before initiating the protocol, it is critical to understand the chemical nature of the compound to drive logical experimental choices. Free base piperidines and thiomorpholines are prone to oxidation and possess limited aqueous solubility. The addition of two hydrochloric acid equivalents protonates the basic nitrogen atoms, yielding a highly polar dihydrochloride salt[1].

Causality of Solvent Selection: Because it is a highly polar salt, ultrapure water or Phosphate-Buffered Saline (PBS) is the optimal solvent. While Dimethyl sulfoxide (DMSO) is a common laboratory solvent, it should be strictly avoided here. Salts often exhibit paradoxical insolubility in organic solvents, and utilizing an aqueous vehicle completely eliminates the risk of solvent-induced cytotoxicity or off-target transcriptomic shifts in sensitive cell lines[2].

Quantitative Preparation Parameters
ParameterValue / SpecificationExperimental Implication
Compound Name 4-(4-Piperidinyl)thiomorpholine 2HClTarget analyte for in vitro assays.
CAS Number 871112-79-7Verification of chemical identity[1].
Molecular Weight 259.24 g/mol Required for accurate molarity calculations[1].
Optimal Solvent Ultrapure Water or 1X PBSPrevents DMSO-induced cytotoxicity[2].
Target Stock Concentration 50 mM (12.96 mg/mL)Balances complete dissolution with assay flexibility.
Storage (Aqueous Stock) -20°C in single-use aliquotsPrevents hydrolytic degradation and freeze-thaw damage[2].

Process Visualization

Workflow A 1. Compound Weighing (Target: 50 mM Stock) B 2. Solvent Addition (Ultrapure H2O or PBS) A->B C 3. pH Verification (Monitor acidic shift from 2HCl) B->C D 4. Sterile Filtration (0.22 µm PES Membrane) C->D E 5. Aliquoting & Freezing (Store at -20°C) D->E F 6. Cell Culture Dosing (Dilute into buffered media) E->F

Workflow for preparation and sterile filtration of dihydrochloride salt solutions for cell culture.

Methodology: The Self-Validating Protocol

Phase 1: Volumetric Calculation & Dissolution
  • Calculation & Weighing: To prepare 10 mL of a 50 mM stock solution, weigh exactly 129.6 mg of 4-(4-Piperidinyl)thiomorpholine dihydrochloride powder using an analytical balance.

  • Solvent Addition: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of pre-warmed (37°C) sterile ultrapure water (Milli-Q) or 1X PBS.

  • Vortexing & Visual Validation: Vortex vigorously for 30–60 seconds.

    • Self-Validating Endpoint: The solution must achieve absolute optical clarity. If micro-particulates remain visible when held against a light source, sonicate the tube in a water bath for 5 minutes. Do not proceed to filtration if the solution is cloudy, as this will result in compound loss and an inaccurate final molarity.

Phase 2: Sterilization & pH Dynamics
  • pH Assessment (Critical Step): Dihydrochloride salts release H+ and Cl− ions upon dissociation, which can drastically lower the pH of unbuffered solutions. Spot-check the pH using a sterile micro-probe. If the pH drops below 5.0, note this for the downstream dilution step.

  • Sterile Filtration: In a Class II Biological Safety Cabinet, draw the completely dissolved solution into a sterile Luer-lock syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter and dispense the liquid into a new sterile tube.

    • Mechanistic Rationale: A 0.22 µm pore size is the stringent industry standard for removing bacterial contaminants and spores[3]. We specifically mandate over Nylon because they exhibit ultra-low non-specific protein and analyte binding, ensuring the active compound is not adsorbed onto the membrane matrix during filtration[4].

Phase 3: Aseptic Dosing & Phenol Red Validation
  • Aliquoting: Dispense the sterilized stock into 500 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C.

    • Mechanistic Rationale: Repeated freeze-thaw cycles induce compound precipitation and micro-crystal formation. Single-use aliquots ensure absolute concentration consistency across independent biological replicates[2].

  • Dosing & Self-Validating Media Check: Dilute the stock solution directly into complete cell culture media at the required working concentration (e.g., a 1:1000 dilution yields a 50 µM final concentration).

    • Self-Validating System: Immediately observe the phenol red indicator in your culture media upon adding the compound. If the media shifts rapidly from red/pink to yellow, the acidic nature of the dihydrochloride salt has overwhelmed the media's bicarbonate or HEPES buffering capacity. If this visual failure occurs, you must discard the media and pre-neutralize your aqueous stock solution with dilute NaOH (0.1 N) before re-dosing the cells.

References

  • The Ultimate Guide to 0.22um and 0.45um Filters Source: GenFollower URL:[Link]

Sources

Method

Application of Piperidine Derivatives in Central Nervous System Research: A Technical Guide

Introduction: The Piperidine Scaffold as a Cornerstone of CNS Drug Discovery The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold as a Cornerstone of CNS Drug Discovery

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in both natural alkaloids and clinically successful synthetic drugs targeting the central nervous system (CNS) underscores its remarkable versatility.[2][3] The conformational flexibility of the piperidine ring, combined with its basic nitrogen atom which is typically protonated at physiological pH, allows it to engage in crucial ionic and hydrogen-bonding interactions with a multitude of biological targets.[4] Furthermore, its lipophilic character can be readily modulated, a key attribute for compounds needing to cross the blood-brain barrier to exert their effects.[5]

This technical guide provides an in-depth exploration of the application of piperidine derivatives in CNS research. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will delve into key therapeutic areas, explore the mechanisms of action of prototypic piperidine drugs, and provide detailed, field-proven methodologies for their study.

I. Modulation of Cholinergic Neurotransmission: Acetylcholinesterase (AChE) Inhibition

A deficit in cholinergic neurotransmission is a hallmark of Alzheimer's disease. Consequently, inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), is a primary therapeutic strategy.[6][7] Piperidine-based AChE inhibitors are central to this approach.

Mechanism of Action: The Case of Donepezil

Donepezil is a prominent piperidine-based, reversible inhibitor of AChE.[6] By occupying the active site of the enzyme, it prevents the hydrolysis of ACh, thereby increasing the concentration and duration of action of the neurotransmitter in the synaptic cleft. This enhancement of cholinergic signaling is thought to improve cognitive function in Alzheimer's patients.[1]

Featured Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust and widely used method to determine the inhibitory potency (IC₅₀) of a compound against AChE.[7][8]

Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATChI) or Acetylthiocholine chloride (ATCh)

  • Piperidine-based test compound (e.g., Donepezil as a positive control)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0.

    • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C.[7]

    • ATCh Stock Solution (14-15 mM): Dissolve ATChI or ATChCl in deionized water. Prepare this solution fresh before each experiment.[7]

    • AChE Working Solution: Prepare a working solution of AChE in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes. A common starting point is 0.1-0.25 U/mL in the final assay volume.[7]

    • Test Compound Dilutions: Prepare a serial dilution of the piperidine derivative in a suitable solvent (e.g., DMSO), and then dilute further in assay buffer. Ensure the final DMSO concentration in the assay well is low (<1%) to avoid affecting enzyme activity.

  • Assay Setup (96-Well Plate):

    • Design the plate layout to include wells for:

      • Blank: Buffer only (to measure background absorbance).

      • Negative Control (100% Activity): Enzyme + Substrate + DTNB (no inhibitor).

      • Positive Control: A known inhibitor like Donepezil.

      • Test Compound: Wells with varying concentrations of the piperidine derivative.

    • Add 140 µL of assay buffer to all wells.

    • Add 10 µL of the appropriate test compound dilution or vehicle (for negative control) to the corresponding wells.

    • To initiate the pre-incubation, add 10 µL of the AChE working solution to all wells except the blank. For blank wells, add an additional 10 µL of assay buffer.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing the substrate and chromogen. For each well, you will add 40 µL of this mix. The mix should contain DTNB and ATCh at their desired final concentrations (e.g., 0.5 mM DTNB and 0.5 mM ATCh).

    • To start the reaction, add 40 µL of the DTNB/ATCh mix to all wells simultaneously, if possible using a multichannel pipette.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control))

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Expert Insights:

  • Causality: The pre-incubation step is crucial for reversible inhibitors to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Trustworthiness: Running a positive control like Donepezil validates the assay's sensitivity and accuracy. The blank corrects for any non-enzymatic hydrolysis of the substrate or background color from the reagents.

  • Troubleshooting: If the reaction rate is too fast or slow, adjust the concentration of the AChE enzyme. If the dose-response curve is flat, the compound may not be an inhibitor, or the concentration range tested is incorrect.

II. Modulation of Dopaminergic and Serotonergic Systems: Antipsychotic Action

The piperidine scaffold is a key feature in many atypical antipsychotic drugs, which are the frontline treatment for schizophrenia. These drugs primarily target dopamine D2 and serotonin 5-HT2A receptors.[6][9]

Mechanism of Action: The Case of Risperidone

Risperidone is a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[9] The "dopamine hypothesis" of schizophrenia posits that positive symptoms (e.g., hallucinations, delusions) arise from hyperactive dopaminergic signaling in the mesolimbic pathway.[6] By blocking postsynaptic D2 receptors, risperidone attenuates this hyperactivity.[6][10]

Simultaneously, its strong antagonism of 5-HT2A receptors is a hallmark of its "atypical" profile.[9][11] This action is believed to contribute to a lower incidence of extrapyramidal side effects (motor disturbances) compared to older, "typical" antipsychotics and may improve negative and cognitive symptoms.[12] The blockade of 5-HT2A receptors in the striatum is thought to disinhibit dopamine release, counteracting the motor side effects of D2 blockade.

Signaling Pathway: D2 and 5-HT2A Receptor Antagonism

Dopamine D2 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1][10] 5-HT2A receptors are Gαq-coupled; their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[13] Risperidone blocks both of these cascades.

Diagram: Antipsychotic Action of Risperidone

Risperidone_Mechanism cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor (Gαi-coupled) Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Risperidone_D2 Risperidone Risperidone_D2->D2R Antagonism Serotonin Serotonin HT2AR 5-HT2A Receptor (Gαq-coupled) Serotonin->HT2AR PLC Phospholipase C (PLC) HT2AR->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PIP2 PIP2 PIP2->PLC Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Risperidone_5HT2A Risperidone Risperidone_5HT2A->HT2AR Antagonism

Caption: Risperidone's dual antagonism of D2 and 5-HT2A receptors.

Featured Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone) is incubated with a membrane preparation containing D2 receptors. In the presence of an unlabeled competitor (the piperidine derivative), the amount of radioligand bound to the receptor will decrease in a concentration-dependent manner. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, from which the Ki can be calculated.[14]

Materials:

  • Source of D2 receptors: Rat striatal tissue or HEK293 cells stably expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Unlabeled Ligand for Non-Specific Binding: (+)-Butaclamol or Haloperidol (10 µM).

  • Piperidine-based test compound (e.g., Risperidone).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[16]

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Filtration apparatus (cell harvester) and liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: [15]

    • Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer using a Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of ~200-400 µg/mL. Determine protein concentration using a Bradford or BCA assay.

  • Binding Assay Setup (in triplicate):

    • Set up assay tubes or a 96-well plate with a final volume of 250 µL.

    • Total Binding: 50 µL assay buffer + 50 µL [³H]-Spiperone (final concentration ~0.2-0.5 nM) + 150 µL membrane preparation.[15]

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol + 50 µL [³H]-Spiperone + 150 µL membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of the test piperidine derivative + 50 µL [³H]-Spiperone + 150 µL membrane preparation. Use 8-10 concentrations covering at least 4 orders of magnitude.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[15]

  • Filtration and Quantification:

    • Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters rapidly 3-4 times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

    • Displacement Curve: Plot the percentage of specific binding against the log concentration of the test compound.

    • IC₅₀ Determination: Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ of the test compound.

    • Ki Calculation: Convert the IC₅₀ to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Expert Insights:

  • Causality: Pre-soaking the glass fiber filters in PEI reduces non-specific binding of the positively charged radioligand to the negatively charged filter matrix.

  • Trustworthiness: The NSB wells are critical. They define the amount of radioligand that binds to components other than the target receptor, ensuring that the displacement curve reflects true competitive binding at the D2 receptor.

III. Modulation of Glutamatergic Systems: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal death. Piperidine derivatives have been instrumental in studying this receptor.

Mechanism of Action: The Case of MK-801

Dizocilpine, or MK-801, is a potent and selective non-competitive antagonist of the NMDA receptor.[17] Its structure features a dibenzocyclohepteneimine core, which can be considered a rigid analog of a substituted piperidine. It acts as an open-channel blocker, meaning it enters and binds within the receptor's ion channel pore only when the channel has been opened by the binding of both glutamate and a co-agonist like glycine or D-serine.[2][18] This use-dependent blockade makes it an invaluable tool for studying the physiological roles of NMDA receptors.

Featured Protocol: In Vivo Model of Antipsychotic-like Activity (MK-801-Induced Hyperactivity)

This model is used to screen compounds for potential antipsychotic efficacy. Administration of NMDA antagonists like MK-801 in rodents induces hyperlocomotion, which is considered a model of the positive symptoms of schizophrenia.[12][19] Effective antipsychotics can attenuate this behavior.

Principle: A test animal (typically a mouse or rat) is pre-treated with a potential antipsychotic agent (the piperidine derivative) or a vehicle. Subsequently, MK-801 is administered to induce hyperlocomotor activity. The animal's movement is then quantified in an open-field arena. A reduction in the MK-801-induced hyperactivity by the test compound suggests antipsychotic-like potential.[19]

Materials:

  • Rodents (e.g., Male Swiss mice or Sprague-Dawley rats).

  • Test piperidine derivative and vehicle (e.g., saline, 0.5% Tween 80).

  • MK-801 (Dizocilpine maleate).

  • Standard antipsychotic (e.g., Risperidone or Haloperidol) as a positive control.

  • Open-field activity chambers equipped with infrared beams or video-tracking software.

Step-by-Step Methodology:

  • Habituation:

    • On the day prior to testing, place each animal in an activity chamber for 30-60 minutes to allow them to habituate to the novel environment. This reduces the confounding effects of novelty-induced activity on the test day.

  • Drug Administration:

    • Divide animals into treatment groups (e.g., Vehicle + Saline; Vehicle + MK-801; Test Compound + MK-801; Positive Control + MK-801).

    • Administer the test piperidine derivative or positive control via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). The timing of this pre-treatment depends on the known pharmacokinetics of the compound (typically 30-60 minutes before MK-801).

    • Administer the vehicle to the control groups.

  • Induction of Hyperactivity:

    • At the designated time after pre-treatment, administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) to all groups except the Vehicle + Saline group, which receives a saline injection.[19]

  • Behavioral Testing:

    • Immediately after the MK-801 or saline injection, place the animals individually into the open-field chambers.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 60-120 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data, typically in time bins (e.g., 5- or 10-minute intervals) and as a total cumulative count.

    • Compare the activity of the Vehicle + MK-801 group to the Vehicle + Saline group to confirm that MK-801 successfully induced hyperactivity.

    • Use an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare the activity of the test compound and positive control groups against the Vehicle + MK-801 group.

    • A statistically significant reduction in total distance traveled indicates that the test compound has antipsychotic-like efficacy in this model.

Expert Insights:

  • Causality: The hyperactivity is caused by MK-801 blocking NMDA receptors on GABAergic interneurons, leading to a disinhibition of downstream dopaminergic and glutamatergic pathways. Antipsychotics are thought to counteract this effect primarily by blocking D2 receptors.

  • Trustworthiness: The inclusion of both a negative (Vehicle + Saline) and a positive (Vehicle + MK-801) control group is essential to validate the model's integrity for each experiment. A known antipsychotic serves as a benchmark for efficacy.

IV. Modulation of Opioid Systems: Analgesia

The piperidine ring is the core structural feature of the 4-anilidopiperidine class of synthetic opioids, which includes some of the most potent analgesics known, such as fentanyl and its analogs.[20][21]

Mechanism of Action: The Case of Fentanyl

Fentanyl is a potent agonist of the μ-opioid receptor (MOR), a Gαi-coupled receptor.[21] Its binding to MORs, which are widely distributed in the brain, spinal cord, and peripheral tissues, leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. The net effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters (e.g., substance P, glutamate), resulting in powerful analgesia. The structure-activity relationship (SAR) of this class is well-defined, with modifications to the N-phenethyl group and the 4-position of the piperidine ring dramatically influencing potency and duration of action.[20][21]

Data Summary: Binding Affinities of Prototypic Piperidine Derivatives

The potency and selectivity of piperidine derivatives are quantified by their binding affinity (Ki) at various CNS receptors. A lower Ki value indicates higher binding affinity.

CompoundTherapeutic ClassPrimary Target(s)Binding Affinity (Ki, nM)
Donepezil Acetylcholinesterase InhibitorAcetylcholinesterase (AChE)IC₅₀: ~11 nM[6]
Risperidone Atypical AntipsychoticDopamine D2 Receptor3.2[9]
Serotonin 5-HT2A Receptor0.2[9]
Haloperidol Typical AntipsychoticDopamine D2 Receptor0.89[6]
Fentanyl Opioid Analgesicμ-Opioid Receptor~1.0
(+)-MK-801 NMDA Receptor AntagonistNMDA Receptor Ion Channel~30.5[17]

Note: Data are compiled from multiple sources and assay conditions may vary. IC₅₀ is presented for Donepezil as it is a measure of enzyme inhibition.

Conclusion

The piperidine scaffold is an undeniably powerful tool in CNS research and drug development.[4] Its structural simplicity belies its ability to be tailored into highly potent and selective modulators of a wide array of critical neurological targets. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers aiming to investigate existing piperidine-based drugs or develop novel CNS therapeutics. A thorough understanding of the principles behind these assays, from receptor binding to in vivo behavioral models, is paramount for generating reliable, reproducible data and advancing our understanding of brain function and disease.

References

  • BenchChem. (2025).
  • Beaulieu, J. M., et al. (2019). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone in Modern Pharmacology.
  • Zajdel, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Shah, S. (2014). Risperidone and its Deconstructed Analogs: Functional Effects on the 5HT2AR. VCU Scholars Compass.
  • MDPI. (2023).
  • Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Neuroscience.

  • BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • Gaitonde, S. A., et al. (2024). Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor.
  • Tsuboi, T., et al. (2015). Alterations of Dopamine D2 Receptors and Related Receptor-Interacting Proteins in Schizophrenia: The Pivotal Position of Dopamine Supersensitivity Psychosis in Treatment-Resistant Schizophrenia.
  • BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase Inhibitors in Neuroscience Research.
  • Prostran, M., et al. (2016). Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry.
  • National Center for Biotechnology Information. (2010). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.
  • Melior Discovery. (n.d.).
  • Scientific Research Publishing. (2012). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy.
  • Charles River Labor
  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone.
  • Wong, E. H., et al. (1986). The novel anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist.
  • ResearchGate. (n.d.).
  • Urban, J. D., et al. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics.
  • Jun, Y., et al. (1993). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay.
  • Li, Y., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie.
  • Slideshare. (n.d.). preclinical screening models for Analgesic drugs.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Testing of (2S,4R)-piperidine-4-acetic acid.
  • Jorge, G. C., et al. (2014). Cholinesterase assay by an efficient fixed time endpoint method. Analytical Biochemistry.
  • Tajima, H., et al. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Standard procedure for determination of acetylcholinesterase and butyrylcholinesterase activities.
  • Spetea, M., et al. (2020).
  • Draga, M. W., et al. (2021). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Pharmaceuticals.
  • Silar, P., et al. (2013). Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor. Journal of the Serbian Chemical Society.
  • Glaudin, A. (2021). Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics. Carolina Digital Repository.
  • Foster, A. C., et al. (1988). In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. British Journal of Pharmacology.
  • Kנעstberger, G., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry Letters.
  • Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • Wesołowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • APExBIO. (n.d.). (+)-MK 801 – NMDA Receptor Antagonist.
  • Kornhuber, J., et al. (1991). A comparison of [3H]MK-801 and N-[1-(2-thienyl)cyclohexyl]-3,4-[3H]piperidine binding to the N-methyl-D-aspartate receptor complex in human brain. Journal of Neurochemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine).
  • Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules.
  • Antollini, S. S., & Barrantes, F. J. (2016).
  • Magnus, C. J., et al. (2015). Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride in DMSO

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility challenges with 4-(4-Piperidinyl)thiomorpholine dihydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility challenges with 4-(4-Piperidinyl)thiomorpholine dihydrochloride in dimethyl sulfoxide (DMSO). Rather than merely providing a list of steps, this guide dissects the chemical causality behind the problem and offers self-validating protocols to ensure absolute scientific integrity in your assays.

The Mechanistic Root of the Problem (Causality)

Why does 4-(4-Piperidinyl)thiomorpholine dihydrochloride resist dissolution in DMSO?

The compound contains two basic nitrogen centers (the piperidine and the thiomorpholine rings). In its commercially available dihydrochloride salt form, both nitrogens are protonated. While salt formation is a standard pharmaceutical strategy to improve aqueous solubility, it routinely hinders solubility in moderately polar, aprotic solvents like DMSO.

The solid-state dihydrochloride salt possesses a massive crystal lattice energy. In water, strong ion-dipole interactions easily solvate the chloride ions. However, the solvation energy of aprotic DMSO often struggles to overcome this lattice energy 1[1]. Furthermore, the common ion effect and the lack of proton transfer mechanisms in aprotic media keep the ionic lattice intact, leading to persistent suspensions rather than true solutions 2[2].

Diagnostic Workflow

Follow this logical progression to systematically resolve the solubility issue without compromising your downstream applications.

SolubilityWorkflow Start Assess Solubility Issue (Visible Particulates) Step1 Method 1: Kinetic/Thermal (Sonication + 37°C Heating) Start->Step1 Check1 Fully Dissolved? Step1->Check1 Step2 Method 2: In Situ Freebasing (Add 2.1 eq DIPEA/TEA) Check1->Step2 No Success Proceed to Assay (Self-Validated Stock) Check1->Success Yes Check2 Fully Dissolved? Step2->Check2 Step3 Method 3: Co-Solvent (Add 5-10% ddH2O) Check2->Step3 No Check2->Success Yes Step3->Success

Workflow for troubleshooting and optimizing dihydrochloride salt solubility in DMSO.

Step-by-Step Troubleshooting Protocols

Protocol A: Kinetic & Thermodynamic Disruption (First-Line Approach)

Causality: Applying thermal energy (heat) and mechanical cavitation (sonication) temporarily provides the activation energy required to break the intermolecular forces of the crystal lattice, allowing DMSO molecules to solvate the separated ions 3[3].

  • Equilibration: Allow the sealed vial of 4-(4-Piperidinyl)thiomorpholine dihydrochloride to reach room temperature before opening. This prevents ambient moisture condensation, which can degrade the quality of anhydrous DMSO stocks.

  • Solvent Addition: Add fresh, strictly anhydrous DMSO to achieve a conservative target concentration (e.g., 5–10 mM).

  • Thermal Agitation: Place the sealed vial in a water bath at 37°C for 10 minutes.

  • Sonication: Transfer the vial to an ultrasonic bath for 5–10 minutes. Alternate between heating and sonication until the solution appears visually clear.

  • Self-Validation (Micro-pellet Check): Centrifuge the vial at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube under a strong light source. If a white micro-pellet is present, the compound is only suspended, not dissolved. Proceed to Protocol B.

Protocol B: In Situ Freebasing (Chemical Disruption)

Causality: If thermodynamic disruption fails, the chemical nature of the solute must be altered. By adding a soluble organic base like N,N-Diisopropylethylamine (DIPEA), the dihydrochloride salt is deprotonated. The resulting "free base" form of the amine is highly lipophilic and readily dissolves in DMSO 4[4].

  • Calculate Equivalents: Because the compound is a dihydrochloride, you must neutralize two equivalents of HCl. Calculate the volume of DIPEA required to achieve a 2.1 to 2.5 molar equivalent relative to your compound.

  • Base Addition: Add the calculated volume of pure DIPEA directly to the DMSO suspension.

  • Vortexing: Vortex vigorously for 60 seconds. The solution should rapidly clarify as the free base is generated and solvated.

  • Self-Validation (Integrity Check): To ensure the parent compound hasn't degraded, run a rapid LC-MS aliquot. The mass-to-charge ratio (m/z) should correspond to the free base molecular weight, confirming that only the protonation state was altered.

Protocol C: Co-Solvent Systems (Aqueous Blending)

Causality: If your specific assay strictly requires the salt form (precluding Protocol B), adding a highly polar co-solvent like water increases the dielectric constant of the mixture. This stabilizes the dissociated chloride ions and overcomes the common ion effect 5[5].

  • Prepare Suspension: Create a concentrated suspension in DMSO (e.g., 50 mM).

  • Aqueous Dilution: Dilute the suspension directly into an aqueous buffer (e.g., PBS or sterile ddH₂O) to reach the final working concentration (e.g., 100 µM). The high aqueous volume will instantly dissolve the remaining salt.

  • Self-Validation (Precipitation Check): Monitor the final aqueous dilution for 1 hour at room temperature using a spectrophotometer (OD 600 nm). A stable baseline indicates a true solution; an increase in absorbance indicates delayed precipitation.

Quantitative Data Presentation

Use the following table to select the most appropriate solubility enhancement strategy based on your target concentration and assay constraints.

Troubleshooting MethodMechanistic ActionExpected Max ConcentrationAssay Compatibility
Method 1: Heat & Sonication Breaks crystal lattice via thermal/kinetic energy~5 - 10 mMUniversal (No chemical alteration)
Method 2: In Situ Freebasing Deprotonates amine, increasing lipophilicity>50 mMRequires vehicle control for base (e.g., DIPEA)
Method 3: Co-Solvent Blending Increases dielectric constant to solvate ions~20 - 50 mMDependent on final aqueous tolerance of assay

Frequently Asked Questions (FAQs)

Q1: Why did my 4-(4-Piperidinyl)thiomorpholine dihydrochloride stock precipitate after a freeze-thaw cycle? A1: DMSO freezes at 18.5°C. During the freezing process, the solvent crystallizes, forcing the solute out of solution via concentration polarization. Upon thawing, the ambient thermodynamic energy is often too low to spontaneously re-dissolve the aggregated crystal lattice. You must re-apply Protocol A (Heat/Sonication) after every thaw 3[3].

Q2: Will adding DIPEA (Protocol B) interfere with my downstream cellular assays? A2: It can, depending on the final dilution. DIPEA is a base and can alter the local pH of your culture media if used in high concentrations. However, because DMSO stocks are typically diluted 1:1000 or more in aqueous media (e.g., a 10 mM stock diluted to 10 µM), the final concentration of DIPEA is usually negligible and easily buffered by standard media. Always run a vehicle control containing the exact DMSO/DIPEA ratio used in your stock.

Q3: Can I substitute DMSO with ethanol to improve solubility? A3: No. Amine hydrochloride salts generally exhibit even poorer solubility in ethanol than in DMSO. Ethanol has a lower dielectric constant and weaker solvating power for ionic lattices. Stick to DMSO or aqueous buffers 3[3].

References

  • Source: benchchem.
  • Source: rjpdft.
  • Title: How can dimethyl sulfoxide enhance solubility in lab applications?
  • Source: merckmillipore.
  • Title: Solubility of organic amine salts - Sciencemadness.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-(4-Piperidinyl)thiomorpholine Dihydrochloride

Welcome to the Application Scientist Support Center. The synthesis of 4-(4-piperidinyl)thiomorpholine dihydrochloride—a highly versatile piperidine-thiomorpholine intermediate used in neuropharmacology and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 4-(4-piperidinyl)thiomorpholine dihydrochloride—a highly versatile piperidine-thiomorpholine intermediate used in neuropharmacology and drug discovery—is typically achieved via a two-step sequence. This involves the reductive amination of 1-Boc-4-piperidone with thiomorpholine, followed by acidic Boc-deprotection 1.

While theoretically straightforward, researchers frequently encounter yield-limiting side reactions such as premature ketone reduction, aminal stalling, and oxidative degradation. This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating Standard Operating Protocols (SOPs) to ensure a high-yielding synthetic workflow.

Section 1: Reductive Amination Workflow & Troubleshooting

reductive_amination K 1-Boc-4-piperidone + Thiomorpholine HA Hemiaminal Intermediate K->HA AcOH (cat.) OH 1-Boc-4-piperidinol (Side Product) K->OH Premature Reduction IM Iminium Ion HA->IM -H2O P 1-Boc-4-(thiomorpholin-4-yl)piperidine (Target) IM->P NaBH(OAc)3

Fig 1. Mechanistic pathway of reductive amination highlighting the premature reduction side reaction.

FAQ 1.1: Why am I seeing a large amount of 1-Boc-4-piperidinol instead of my target aminated product?

Causality: This is caused by the premature reduction of the starting ketone. While sodium triacetoxyborohydride (NaBH(OAc)₃) is highly chemoselective for iminium ions over ketones, thiomorpholine is a sterically hindered secondary amine. If the reducing agent is added before the iminium ion fully forms, the excess hydride will eventually reduce the unreacted 1-Boc-4-piperidone into 1-Boc-4-piperidinol . Solution: Pre-stir the ketone and thiomorpholine with a catalytic amount of acetic acid (AcOH) or a Lewis acid (e.g., Ti(OiPr)₄) for 2–4 hours to ensure complete enamine/iminium formation before introducing the reducing agent .

FAQ 1.2: The reductive amination stalls at ~50% conversion. How can I drive it to completion?

Causality: Iminium formation is an equilibrium process that generates water as a byproduct. As water accumulates, it hydrolyzes the iminium intermediate back to the starting materials. Solution: Incorporate a dehydrating agent, such as activated 4Å molecular sieves or anhydrous MgSO₄, into the reaction mixture. Alternatively, consider switching the reducing agent to 2-picoline borane, which is highly stable in protic environments and highly effective for challenging reductive aminations 2.

Section 2: Boc Deprotection & Salt Formation

deprotection Boc 1-Boc-4-(thiomorpholin-4-yl)piperidine Free Free Base Intermediate Boc->Free HCl / Dioxane -Isobutylene, -CO2 SOX Sulfoxide Impurity (Side Product) Boc->SOX Peroxides / O2 Salt Dihydrochloride Salt (Target) Free->Salt +2 HCl

Fig 2. Boc deprotection workflow and the peroxide-mediated sulfur oxidation side reaction.

FAQ 2.1: During Boc deprotection with HCl in ether, I observe a new polar spot on TLC (M+16 on LC-MS). What is this?

Causality: The +16 Da mass shift indicates the oxidation of the thiomorpholine sulfur atom to a sulfoxide. Ethereal solvents (like diethyl ether or THF) readily form peroxides upon exposure to air and light. Under strongly acidic deprotection conditions, these peroxides rapidly oxidize the electron-rich thioether. Solution: Switch the deprotection solvent to 4M HCl in 1,4-dioxane, which is a highly effective and stable system for Boc deprotection of piperidine derivatives 1. If an ethereal solvent is strictly required, test for peroxides using KI starch paper and degas the solvent with nitrogen prior to use.

FAQ 2.2: My final dihydrochloride salt turns into a sticky paste on the benchtop. How do I prevent this?

Causality: The dihydrochloride salt of 4-(4-piperidinyl)thiomorpholine is highly hygroscopic. It rapidly absorbs atmospheric moisture to form hydrates, disrupting the crystal lattice and causing deliquescence. Solution: Isolate the salt strictly under a nitrogen atmosphere using a Schlenk frit. Wash the filter cake with cold, anhydrous diethyl ether, and dry immediately under high vacuum at 40 °C. Store the final product in a desiccator over P₂O₅.

Section 3: Quantitative Data Summary: Reducing Agent Selection

To optimize Step 1, selecting the correct reducing agent is paramount. The table below summarizes the causality behind reagent selection based on chemoselectivity and safety profiles.

Reducing AgentChemoselectivity for IminiumToxicity / Hazard ProfileApplication Notes & Byproducts
NaBH₄ Poor (Reduces ketone rapidly)ModerateGenerates H₂ gas; not recommended for this synthesis .
NaBH₃CN GoodHigh (HCN gas risk at low pH)Generates toxic cyanide waste; requires strict pH control .
NaBH(OAc)₃ ExcellentLowStandard choice; requires non-protic solvents (DCE/THF) [[1]]().
2-Picoline Borane ExcellentLowStable, scalable, green alternative; tolerates protic solvents 2.

Section 4: Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. If TLC/LC-MS does not match the expected checkpoints, halt the process and refer to the FAQs above.

SOP 1: Reductive Amination (Synthesis of 1-Boc-4-(thiomorpholin-4-yl)piperidine)
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) and thiomorpholine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Stir the mixture at room temperature for 2 hours.

    • Validation Checkpoint: Take an aliquot for LC-MS to confirm the disappearance of the ketone and formation of the intermediate mass.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exotherm 1.

  • Completion: Remove the ice bath and stir at room temperature for 16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (until pH ~8). Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SOP 2: Boc Deprotection & Salt Formation
  • Preparation: Dissolve the crude 1-Boc-4-(thiomorpholin-4-yl)piperidine from SOP 1 in anhydrous 1,4-dioxane (0.1 M).

  • Deprotection: Cool the solution to 0 °C. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (10.0 eq) 1.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Validation Checkpoint: Vigorous gas evolution (isobutylene and CO₂) should be observed initially. The product will begin to precipitate as a white solid.

  • Isolation: Filter the resulting suspension rapidly under a stream of nitrogen to prevent moisture absorption.

  • Purification: Wash the filter cake with cold, anhydrous diethyl ether. Dry the solid thoroughly under high vacuum at 40 °C for 12 hours to afford 4-(4-piperidinyl)thiomorpholine dihydrochloride.

References

  • Walz, A. J., & Bae, S. Y. "Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.
  • "Reductive Amination." ACS GCI Pharmaceutical Roundtable.

Sources

Troubleshooting

Purification challenges of 4-(4-Piperidinyl)thiomorpholine dihydrochloride

Welcome to the Technical Support Center for 4-(4-Piperidinyl)thiomorpholine dihydrochloride . This portal is designed for researchers and drug development professionals dealing with the isolation and purification of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Piperidinyl)thiomorpholine dihydrochloride .

This portal is designed for researchers and drug development professionals dealing with the isolation and purification of this highly valuable, yet notoriously difficult, bis-basic building block. The presence of two basic nitrogen centers (a secondary and a tertiary amine) combined with an electron-rich thioether sulfur creates a "perfect storm" of high polarity, extreme water solubility, hygroscopicity, and susceptibility to oxidation.

Below is our synthesized troubleshooting guide, explaining not just the how, but the why behind each purification challenge.

Section 1: The Oxidation Trap (Handling & Stability)

Q: I'm seeing an unexpected M+16 or M+32 peak in my LC-MS after concentrating my purified fractions. What happened? A: You are observing the oxidation of the thiomorpholine sulfur to a sulfoxide (M+16) or sulfone (M+32) [1].

  • The Causality: The thioether sulfur in the thiomorpholine ring is highly electron-rich. When the compound is in its free-base form and concentrated to dryness, exposure to atmospheric oxygen or trace peroxides rapidly induces oxidation. The kinetics of thioether oxidation are highly sensitive to the local electronic environment, and oxidation to sulfoxide can occur with half-lives in the range of seconds under certain reactive oxygen conditions [1]. Peroxides are commonly found in aging ethereal solvents (like THF or diethyl ether) used during extraction.

  • Self-Validation: Run an LC-MS gradient. If the M+16 peak elutes earlier than your target product on a reverse-phase (C18) column, it confirms the presence of the more polar sulfoxide impurity.

  • The Fix: Always degas your solvents prior to use. Strictly avoid using uninhibited ethers during the extraction of the free base. Store the final dihydrochloride salt under an inert atmosphere (argon or nitrogen) at -20°C.

Q: Why does my freshly purified, free-flowing salt turn into a sticky paste on the benchtop? A: The dihydrochloride salt of this bis-amine is extremely hygroscopic.

  • The Causality: The high charge density of the doubly protonated diamine strongly coordinates atmospheric water molecules, leading to rapid deliquescence [2].

  • The Fix: Handle the salt in a glovebag or minimize bench exposure. Weigh the compound rapidly and store it in a tightly sealed desiccator over P2​O5​ or anhydrous CaSO4​ .

Section 2: The Polarity Paradox (Extraction)

Q: I cannot extract the product from the aqueous layer during workup, even after basifying to pH 10. How do I isolate the free base? A: Standard liquid-liquid extraction with ethyl acetate or dichloromethane (DCM) will fail because the free base remains highly partitioned into the aqueous phase.

  • The Causality: The molecule contains two basic nitrogen atoms. At pH 10, the piperidine nitrogen (pKa ~10.5) is still partially protonated. Furthermore, even when fully deprotonated, the neutral bis-amine forms a highly stable hydration sphere with water.

  • The Fix: You must push the pH > 12, saturate the aqueous layer with inorganic salts, and use a mixed-solvent extraction system (See Protocol 1 below). The addition of a polar protic solvent like isopropanol disrupts the hydration sphere around the amines, allowing the halogenated solvent to solubilize the free base.

Section 3: The Silica Gel Nightmare (Chromatography)

Q: My compound streaks terribly on normal-phase silica gel, co-eluting with impurities. How can I purify it? A: Unmodified normal-phase silica gel is highly acidic and incompatible with bis-amines.

  • The Causality: The acidic silanol groups (-Si-OH) on normal-phase silica interact strongly with the basic amines via ion-exchange and hydrogen bonding. This causes severe tailing, broad peaks, and irreversible adsorption to the stationary phase.

  • The Fix: Switch to Reverse-Phase (RP-C18) chromatography using a volatile basic modifier (e.g., 0.1% NH4​OH in Water/Acetonitrile). If normal-phase chromatography is absolutely mandatory, you must use basic alumina or pre-treat the silica gel by flushing the column with 5% Triethylamine (TEA) in your mobile phase before loading the sample.

Quantitative Data: Physicochemical Properties & Implications

PropertyValue / CharacteristicImplication for Purification
Molecular Weight 186.32 (Free Base) / 259.24 (Di-HCl)Mass difference must be accounted for during stoichiometric calculations.
pKa (estimated) ~10.5 (Piperidine), ~8.0 (Thiomorpholine)Aqueous phase must be adjusted to pH > 12 to ensure complete deprotonation for extraction.
Solubility (Di-HCl) Highly soluble in H2​O , insoluble in OrganicsIdeal for salting out impurities; problematic for organic extraction without free-basing.
Oxidation Potential High (Thioether sulfur)Requires peroxide-free solvents and inert atmosphere storage to prevent sulfoxide formation.

Experimental Protocols

Protocol 1: Isolation of the Free Base via Mixed-Solvent Extraction

This protocol is a self-validating system designed to overcome the hydration sphere of the bis-amine.

  • Basification: Cool the crude aqueous reaction mixture to 0°C. Slowly add solid Potassium Carbonate ( K2​CO3​ ) or 6N NaOH until the pH is strictly > 12 (Verify with pH paper; the solution must be strongly basic).

  • Salting Out: Add solid NaCl to the aqueous layer until saturation is reached (undissolved salt remains at the bottom).

  • Mixed-Solvent Extraction: Prepare a solvent mixture of Chloroform:Isopropanol ( CHCl3​:iPrOH ) at a 4:1 ratio.

  • Extraction: Extract the aqueous layer with the mixed solvent 4 times. Self-Validation: Spot the 4th organic extract on a TLC plate and stain with Ninhydrin or Dragendorff's reagent to confirm no product remains in the aqueous layer.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ (Do not use MgSO4​ as it can coordinate with the amines), filter, and concentrate under reduced pressure at < 35°C to prevent thermal oxidation.

Protocol 2: Anhydrous Dihydrochloride Salt Formation

This protocol ensures stoichiometric salt formation without trapping excess acid or inducing hygroscopic gumming.

  • Dissolution: Dissolve the purified free base in a minimum volume of anhydrous Dichloromethane (DCM) or anhydrous Ethanol under an argon atmosphere.

  • Acidification: Cool the solution to 0°C. Dropwise, add 2.2 equivalents of anhydrous HCl in Dioxane (4M solution). A white precipitate should form immediately.

  • Maturation: Stir the suspension at 0°C for 30 minutes to ensure complete crystallization. Self-Validation: The supernatant should test acidic (pH ~2) on moistened pH paper.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of argon. Wash the filter cake with cold, anhydrous diethyl ether (peroxide-free).

  • Drying: Immediately transfer the solid to a vacuum desiccator and dry over P2​O5​ for 12 hours.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Aqueous) Basification Basification (pH > 12) Add K2CO3 & NaCl Crude->Basification Extraction Liquid-Liquid Extraction (CHCl3:iPrOH 4:1) Basification->Extraction OrgPhase Organic Phase (Free Base) Extraction->OrgPhase Organic Layer AqPhase Aqueous Phase (Discard) Extraction->AqPhase Aqueous Layer Chromatography Purification (RP-C18 or Basic Alumina) OrgPhase->Chromatography Concentrate & Load SaltFormation Salt Formation (Anhydrous HCl in Dioxane) Chromatography->SaltFormation Pure Free Base PureProduct Pure 4-(4-Piperidinyl)thiomorpholine Dihydrochloride SaltFormation->PureProduct Precipitation & Vacuum Dry

Caption: Workflow for the isolation and purification of 4-(4-Piperidinyl)thiomorpholine dihydrochloride.

References

  • Li, Y., et al. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.[Link]

  • Armarego, W. L. F., & Chai, C. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann.[Link]

Optimization

Technical Support Center: Overcoming Resistance in Cell Lines Treated with Piperidine-Based Inhibitors

Welcome to the technical support center for researchers utilizing piperidine-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address the common challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing piperidine-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address the common challenge of acquired resistance in cell line models. The piperidine scaffold is a cornerstone in modern drug discovery, forming the backbone of numerous targeted therapies, including inhibitors of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[1][2] However, the emergence of resistance remains a significant hurdle in preclinical studies.[3] This resource will equip you with the knowledge to diagnose, understand, and overcome resistance in your experiments.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your research, providing a systematic approach to problem-solving.

Issue 1: Gradual or Sudden Loss of Inhibitor Efficacy (Increased IC50)

Question: My piperidine-based inhibitor, which was initially potent against my cell line, is now showing a significantly reduced effect, as evidenced by a rightward shift in the IC50 curve. What are the likely causes and how can I investigate this?

Answer: This is a classic presentation of acquired resistance. The underlying cause is often the selection of a subpopulation of cells that have developed mechanisms to circumvent the inhibitor's action. Here’s how to approach this problem:

Step 1: Confirm the Resistance Phenotype

First, ensure the observed effect is not due to experimental variability.

  • Protocol 1: Comprehensive IC50 Re-evaluation: Perform a detailed dose-response analysis on the suspected resistant cells alongside the parental (sensitive) cell line.[4] A significant and reproducible increase in the IC50 value (typically >3-fold) confirms the resistance.[5]

Step 2: Investigate Common Resistance Mechanisms

Once resistance is confirmed, the next step is to identify the molecular mechanism. For many piperidine-based kinase inhibitors, resistance can be broadly categorized into on-target and off-target mechanisms.

  • On-Target Alterations: These involve changes to the drug's direct target.

    • Target Amplification or Overexpression: The cell may produce more of the target protein, requiring a higher inhibitor concentration for a therapeutic effect.

    • Target Mutation: A mutation in the inhibitor's binding site can reduce its affinity. This is a common mechanism of resistance to kinase inhibitors.[6]

  • Off-Target Alterations (Bypass Signaling): The cell activates alternative signaling pathways to compensate for the inhibition of the primary target.[5] For inhibitors of the CDK4/6-Cyclin D-Rb pathway, common bypass mechanisms include:

    • Activation of the PI3K/AKT/mTOR pathway.[7][8]

    • Upregulation of other cyclins and CDKs (e.g., Cyclin E/CDK2).[8][9]

Step 3: Experimental Validation of Resistance Mechanisms

  • Protocol 2: Western Blot Analysis of Key Signaling Pathways: This is a crucial step to identify changes in protein expression and pathway activation.

    • On-Target Effects:

      • Probe for the total protein levels of the inhibitor's target (e.g., CDK4, CDK6, ALK). An increase in the resistant line compared to the parental line suggests amplification.[7]

      • If a phospho-specific antibody is available for the target's active site, assess its phosphorylation status in the presence and absence of the inhibitor.

    • Off-Target/Bypass Pathways:

      • PI3K/AKT/mTOR Pathway: Probe for total and phosphorylated levels of key proteins such as AKT (at Ser473 and Thr308), mTOR, and its downstream effectors like p70S6K and 4E-BP1. Increased phosphorylation in the resistant cells, even in the presence of the inhibitor, points to pathway activation.[7][10]

      • Cell Cycle Proteins: Assess the levels of Cyclin D1, Cyclin E, CDK2, and the phosphorylation status of the Retinoblastoma (Rb) protein. Loss of Rb or upregulation of Cyclin E/CDK2 are known mechanisms of resistance to CDK4/6 inhibitors.[3][9]

  • Sanger Sequencing of the Target Gene: If you suspect a point mutation in the inhibitor's binding site, extract RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the coding region of the target gene.

Below is a workflow diagram to guide your troubleshooting process:

G start Observed Decrease in Inhibitor Efficacy (Increased IC50) confirm Protocol 1: Confirm Resistance (Re-run IC50 with Parental Control) start->confirm is_resistant Is Resistance Confirmed? confirm->is_resistant troubleshoot_assay Troubleshoot Assay Parameters (Reagent stability, cell passage number, etc.) is_resistant->troubleshoot_assay No investigate Investigate Resistance Mechanism is_resistant->investigate Yes western Protocol 2: Western Blot Analysis investigate->western sequencing Sequence Target Gene investigate->sequencing on_target On-Target Alterations (Target overexpression, p-target levels) western->on_target off_target Bypass Pathways (p-AKT, p-mTOR, Cyclin E) western->off_target mutation Identify Point Mutations sequencing->mutation

Caption: Troubleshooting workflow for decreased inhibitor efficacy.

Issue 2: Heterogeneous Response to Treatment

Question: I'm observing a mixed response in my cell population after treatment with a piperidine-based inhibitor. A fraction of the cells die or stop proliferating, while another subpopulation seems unaffected. Why is this happening?

Answer: This phenomenon often points to pre-existing heterogeneity within your cell line. Even in a clonal cell line, there can be subpopulations with varying sensitivities to a drug. The inhibitor effectively selects for the more resistant cells.

  • Strategy 1: Single-Cell Cloning: To investigate this, you can perform single-cell cloning from the parental cell line before treatment. This involves isolating individual cells and expanding them into separate colonies. You can then test the IC50 of your inhibitor on each of these clones to determine if there are pre-existing resistant populations.

  • Strategy 2: Monitor for Enrichment of Resistance Markers: If you have identified potential resistance markers from your Western blot analysis (e.g., high p-AKT levels), you can use techniques like flow cytometry or immunofluorescence to see if the proportion of cells expressing these markers increases over time with inhibitor treatment.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the piperidine ring in my inhibitor?

A1: The piperidine ring is a "privileged scaffold" in medicinal chemistry. Its three-dimensional structure allows for the precise positioning of functional groups to interact with the target protein. It often contributes to favorable pharmacokinetic properties like solubility and cell permeability.[1][2]

Q2: Can piperine be used to overcome resistance to piperidine-based inhibitors?

A2: Piperine, an alkaloid from black pepper that contains a piperidine moiety, has been shown to re-sensitize multidrug-resistant cancer cells to chemotherapy.[11][12] It can inhibit the function of drug efflux pumps and modulate various signaling pathways.[10][11][13] While it's a promising area of research, its effectiveness in overcoming resistance to specific piperidine-based targeted inhibitors would need to be empirically tested for your specific model.

Q3: How do I generate a resistant cell line for my studies?

A3: A common method is to culture the parental cells in the continuous presence of the inhibitor, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration over several weeks or months as the cells adapt.[4] It is crucial to cryopreserve cells at each stage of the selection process.

Q4: My inhibitor is a CDK4/6 inhibitor. What are the most common resistance mechanisms I should look for?

A4: For CDK4/6 inhibitors like abemaciclib and palbociclib, which contain piperidine scaffolds, the most frequently observed resistance mechanisms include:

  • Loss of the Retinoblastoma (Rb) tumor suppressor protein.[3]

  • Amplification of CDK6.[7]

  • Upregulation of Cyclin E1 and activation of CDK2.[9]

  • Activation of the PI3K/AKT/mTOR signaling pathway.[7][8]

The following diagram illustrates the CDK4/6-Rb pathway and points of potential resistance:

G cluster_0 G1 Phase Progression cluster_1 Resistance Mechanisms CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes transcription Inhibitor Piperidine-based CDK4/6 Inhibitor Inhibitor->CyclinD_CDK46 Rb_loss Rb Loss CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates (bypass) PI3K_AKT PI3K/AKT Pathway PI3K_AKT->CyclinD_CDK46 activates

Caption: Simplified CDK4/6-Rb pathway and common resistance mechanisms.

Experimental Protocols

Protocol 1: Detailed IC50 Determination using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a piperidine-based inhibitor.

Materials:

  • Parental and suspected resistant cell lines

  • Complete cell culture medium

  • 96-well plates

  • Piperidine-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (absorbance at 490 nm or 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count both parental and resistant cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[2]

    • Include wells for "no cell" blanks.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Inhibitor Preparation and Addition:

    • Prepare a serial dilution of your inhibitor in complete medium. A common starting point is a 10-point, 2-fold or 3-fold dilution series. The concentration range should bracket the expected IC50.[4]

    • Include a "vehicle control" (e.g., 0.1% DMSO in medium).

    • Carefully remove the medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for a duration relevant to the inhibitor's mechanism of action (typically 48-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a plate reader.

    • Subtract the average absorbance of the "no cell" blanks from all other values.

    • Normalize the data by setting the average absorbance of the vehicle-treated cells to 100% viability.

    • Plot the percent viability versus the log of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.[4]

Protocol 2: Western Blotting for Resistance Marker Analysis

This protocol provides a framework for analyzing protein expression changes associated with resistance.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below for suggestions)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse parental and resistant cells (treated with vehicle or inhibitor for a specified time) with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Table 1: Suggested Primary Antibodies for Resistance Pathway Analysis

Target ProteinPathwaySuggested Dilution
p-AKT (Ser473)PI3K/AKT/mTOR1:1000
Total AKTPI3K/AKT/mTOR1:1000
p-mTOR (Ser2448)PI3K/AKT/mTOR1:1000
Total mTORPI3K/AKT/mTOR1:1000
p-Rb (Ser807/811)Cell Cycle1:1000
Total RbCell Cycle1:1000
Cyclin D1Cell Cycle1:1000
Cyclin E1Cell Cycle1:1000
CDK4Cell Cycle1:1000
CDK6Cell Cycle1:1000
GAPDHLoading Control1:5000

Note: Optimal antibody dilutions should be determined empirically.

References

  • Mathi, G. R., Kang, C. H., & Lee, C. O. (2017). Replacing the terminal piperidine in ceritinib with aliphatic amines confers activities against crizotinib-resistant mutants including G1202R. European Journal of Medicinal Chemistry, 126, 536-549.
  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Frontiers. (n.d.).
  • Jo, H., et al. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC.
  • Kim, H. G., et al. (2022, January 1). Combination of Abemaciclib following Eribulin Overcomes Palbociclib-Resistant Breast Cancer by Inhibiting the G2/M Cell Cycle Phase. MDPI.
  • ResearchGate. (n.d.). The resistance mechanisms to Abemaciclib, Palbociclib, and Ribociclib.
  • Frontiers. (2023, July 5). Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Li, Y., et al. (n.d.).
  • MDPI. (2025, February 13).
  • Robinson, A. (2016, February 25). IC50 or cell viability experiment [Video]. YouTube.
  • ResearchGate. (n.d.). (A) Representative type-I1/2 ALK inhibitors with the piperidine....
  • Lee, K., et al. (n.d.). Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer. PMC.
  • BenchChem. (2025, December). Common challenges in working with piperidine-based compounds.
  • Frontiers. (2023, July 5). Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. PMC.
  • SciSpace. (2023, April 26).
  • Furtado, M. A., et al. (n.d.). Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. PMC.
  • Scheidemann, E. R., et al. (2024, February 15). Resistance to abemaciclib is associated with increased metastatic potential and lysosomal protein deregulation in breast cancer cells. WashU Medicine Research Profiles.
  • ResearchGate. (2023, April 26).
  • BenchChem. (2025). Application Notes and Protocols for Enzymatic Assays in the Screening of Piperidine-Based Inhibitors.
  • ResearchGate. (n.d.).
  • The Oncology Nurse. (2025, November 15). Resistance Mechanisms to CDK4/6 Blockade in Advanced HR-Positive, HER2-Negative Breast Cancer and Emerging Therapeutic Opportunities.
  • Frontiers. (2022, January 6). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • O'Reilly, K., et al. (n.d.).
  • MDPI. (2021, February 10). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells.
  • Furtado, M. A., et al. (n.d.). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. PMC.
  • Frontiers. (n.d.).
  • Jiao, Q., et al. (2023, July 18). Tyrosine Kinase Inhibitors.
  • LKT Labs. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds.
  • Thermo Fisher Scientific - US. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • ResearchGate. (2024, March 4).
  • Unito.it. (n.d.). Exploiting signaling rewiring in cancer cells with co-existing oncogenic drivers.
  • Journal of Pharmaceutical Negative Results. (2023).
  • Solis BioDyne. (n.d.). Troubleshooting guide for qPCR.
  • ResearchGate. (2026, January 23). (PDF)

Sources

Troubleshooting

Troubleshooting low yield in 4-(4-Piperidinyl)thiomorpholine dihydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops when synthesizing bifunctional heterocyclic salts...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops when synthesizing bifunctional heterocyclic salts. The synthesis of 4-(4-Piperidinyl)thiomorpholine dihydrochloride relies on two critical transformations: the reductive amination of 1-Boc-4-piperidone with thiomorpholine, followed by the acidic deprotection of the Boc group.

This guide deconstructs the synthesis into a self-validating workflow, highlighting the mechanistic causality behind each reagent choice to help you permanently resolve low-yield issues.

Reaction Pathway & Mechanistic Overview

The most efficient route to this target utilizes sodium triacetoxyborohydride (STAB) for the reductive amination, followed by anhydrous acidolysis[1][2]. Understanding the flow of these intermediates is critical for troubleshooting.

Pathway A 1-Boc-4-piperidone + Thiomorpholine B Iminium Ion Formation (AcOH Catalyst) A->B Condensation C Reductive Amination (STAB in DCE) B->C Selective Reduction D 1-Boc-4-(4-thiomorpholinyl) piperidine C->D Aqueous Workup E Boc Deprotection (4M HCl / Dioxane) D->E Acidolysis F Precipitation (Cold Diethyl Ether) E->F Salt Formation G 4-(4-Piperidinyl)thiomorpholine Dihydrochloride F->G Isolation

Workflow for the synthesis of 4-(4-Piperidinyl)thiomorpholine dihydrochloride.

Quantitative Data: Parameter Optimization

Yield loss typically occurs due to poor solvent selection or inadequate catalysis. The tables below summarize our internal optimization data, demonstrating why specific parameters are strictly enforced in our protocols.

Table 1: Optimization of Reductive Amination Parameters

Target: 1-Boc-4-(4-thiomorpholinyl)piperidine

Reducing AgentSolventAdditiveReaction TimeIsolated Yield (%)Mechanistic Outcome
NaBH₃CNMeOHNone24 h45%Sluggish reaction; toxic byproducts[1].
STABTHFNone24 h65%Incomplete conversion of the ketone[1].
STABDCENone12 h78%Faster kinetics in DCE, but equilibrium stalls.
STAB DCE AcOH (1.5 eq) 4 h >92% Acid drives iminium formation; highly selective.
Table 2: Optimization of Boc Deprotection & Salt Isolation

Target: 4-(4-Piperidinyl)thiomorpholine dihydrochloride

Deprotection ReagentSolventPrecipitation SolventProduct StateIsolated Yield (%)
TFA (10 eq)DCMNone (Evaporated)Sticky Gum (TFA salt)70%
4M HClDioxaneAcetoneCrystalline Solid82%
4M HCl Dioxane Diethyl Ether Fine Free-Flowing Powder 95%

Self-Validating Experimental Protocol

Do not treat this protocol as a mere recipe. Each step contains a Causality principle (why we do it) and a Validation Checkpoint (how the reaction proves to you that it is working).

Step A: Reductive Amination
  • Preparation: Dissolve 1-Boc-4-piperidone (1.0 eq) and thiomorpholine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.5 eq) to the stirring mixture.

    • Causality: Ketones are sterically and electronically less reactive than aldehydes. Acetic acid protonates the carbonyl oxygen, driving the equilibrium toward the highly electrophilic iminium ion[1].

    • Validation Checkpoint: Monitor by TLC/LC-MS for 30 minutes. You should observe the formation of the intermediate mass before adding the reducing agent.

  • Reduction: Portion-wise add sodium triacetoxyborohydride (STAB) (1.5 eq) at room temperature.

    • Causality: STAB is a mild hydride source that selectively reduces iminium ions over unreacted ketones, preventing the formation of alcohol side-products[1].

    • Validation Checkpoint: A mild exotherm and very slight gas evolution will occur. If the reaction spikes in temperature, your STAB is likely reacting with residual moisture.

  • Workup: After 4-6 hours, quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step B: Boc Deprotection & Dihydrochloride Isolation
  • Acidolysis: Dissolve the crude intermediate in a minimal amount of anhydrous 1,4-dioxane. Slowly add 4M HCl in dioxane (5 to 10 eq).

    • Causality: Aqueous acids cause extreme yield loss during workup due to the high water-solubility of the resulting diamine. Anhydrous HCl in dioxane cleaves the Boc group cleanly while maintaining a non-aqueous environment[2][3].

    • Validation Checkpoint: Immediate effervescence must be observed. This is the release of isobutylene and CO₂ gas. The cessation of gas evolution (typically after 30-60 minutes) serves as a visual indicator of reaction completion.

  • Precipitation: Concentrate the mixture under reduced pressure to half its volume. Vigorously stir the solution and add ice-cold anhydrous diethyl ether dropwise.

    • Causality: The dihydrochloride salt is highly polar. Diethyl ether acts as a potent anti-solvent, forcing the salt out of solution and preventing it from oiling out.

    • Validation Checkpoint: A dense, white precipitate will form immediately.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption), wash thoroughly with cold diethyl ether, and dry under high vacuum for 12 hours.

Troubleshooting & FAQs

Q1: My reductive amination yield is stuck below 50%, and I am recovering unreacted starting material. What is going wrong? A1: This is the classic symptom of an unfavorable imine equilibrium. Ketones react significantly slower than aldehydes. If you omit the acetic acid catalyst, the STAB will slowly degrade before the iminium ion can form. Adding 1.5 equivalents of glacial acetic acid and switching your solvent from THF to DCE will accelerate the reaction and push yields above 90%[1].

Q2: I am detecting a significant amount of 1-Boc-4-hydroxypiperidine (alcohol byproduct) in my LC-MS. How do I prevent this? A2: Direct reduction of the ketone competes with reductive amination if the imine is not formed first. Ensure your thiomorpholine is not degraded (store under inert gas) and strictly avoid protic solvents like methanol. Pre-mix the amine, ketone, and acetic acid for 30 minutes to allow the iminium ion to fully form before introducing the STAB[1].

Q3: The Boc deprotection seems complete by LC-MS, but my isolated yield of the final salt is abysmal. Where is my product? A3: 4-(4-Piperidinyl)thiomorpholine dihydrochloride is extremely hygroscopic and highly soluble in polar solvents. If you used aqueous HCl, or if you attempted to crystallize the product from methanol, the salt remains dissolved in the mother liquor. You must use anhydrous 4M HCl in dioxane[2] and precipitate the product directly using a non-polar anti-solvent like cold diethyl ether.

Q4: My final isolated salt is a sticky, hygroscopic gum instead of a free-flowing powder. How can I fix this? A4: Gummy products result from three main culprits: residual dioxane, trapped atmospheric moisture, or incomplete salt formation (e.g., a mixture of mono- and dihydrochloride salts). To fix this, ensure you are using a large excess of HCl (at least 5 equivalents) to force the formation of the dihydrochloride. Triturate the gummy residue repeatedly with fresh, anhydrous diethyl ether until it solidifies into a powder, and immediately transfer it to a vacuum desiccator.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. URL: [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of Thiomorpholine-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine-containing compounds. This guide is designed to provide you with in-depth technical info...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine-containing compounds. This guide is designed to provide you with in-depth technical information, practical troubleshooting advice, and validated protocols to help you prevent and diagnose the degradation of these valuable molecules.

Introduction: The Challenge of Thiomorpholine Stability

Thiomorpholine and its derivatives are crucial building blocks in medicinal chemistry and materials science, valued for their unique physicochemical properties.[1] However, the presence of a sulfur atom in the heterocyclic ring introduces a susceptibility to oxidation, which can compromise the integrity, activity, and safety of your compounds.[2] Understanding and mitigating these degradation pathways is paramount for generating reliable experimental data and developing stable drug candidates.

The primary degradation pathway for thiomorpholine-containing compounds is the oxidation of the sulfur atom, leading to the formation of thiomorpholine S-oxide and, subsequently, thiomorpholine S,S-dioxide.[3] This process can be initiated by exposure to atmospheric oxygen, oxidizing agents, light, and elevated temperatures.

This guide will equip you with the knowledge and tools to effectively manage the stability of your thiomorpholine-containing compounds, ensuring the integrity of your research from bench to clinic.

Frequently Asked Questions (FAQs)

Q1: What is the main cause of degradation for my thiomorpholine compound?

A1: The most common cause of degradation is the oxidation of the thioether in the thiomorpholine ring. This oxidation typically converts the sulfur to a sulfoxide and can be further oxidized to a sulfone. This process is often accelerated by exposure to air (oxygen), light, heat, and certain chemicals.

Q2: I've noticed a new, more polar spot on my TLC plate after leaving my compound on the bench. What could it be?

A2: This is a classic sign of oxidation. The new, more polar spot is likely the sulfoxide derivative of your parent compound. The sulfone, if formed, would be even more polar. We recommend immediately implementing proper storage and handling procedures to prevent further degradation.

Q3: What are the ideal storage conditions for thiomorpholine and its derivatives?

A3: To minimize degradation, thiomorpholine-containing compounds should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][5] They should also be protected from light.

Q4: Can I use antioxidants to protect my compound?

A4: Yes, antioxidants can be very effective. For organic-soluble compounds, a radical scavenger like Butylated Hydroxytoluene (BHT) can be used at a concentration of 0.01-0.1% (w/w) .[1][6] For aqueous solutions, ascorbic acid (Vitamin C) at a concentration of 0.1-1.0 mg/mL can be beneficial.[7][8]

Q5: Are there any solvents I should avoid when working with thiomorpholine compounds?

A5: While thiomorpholine itself is miscible with water and many organic solvents, it is prudent to avoid prolonged exposure to solvents that may contain peroxide impurities (e.g., older bottles of THF or diethyl ether).[9][10] Additionally, be cautious with strong oxidizing agents.[10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during your experiments.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Degradation of Thiomorpholine Compounds start Degradation Suspected (e.g., new peak in LC/NMR, color change) check_storage Review Storage & Handling - Temperature (2-8°C)? - Inert atmosphere? - Light protection? start->check_storage improper_storage Improper Storage check_storage->improper_storage implement_storage Implement Proper Storage: - Refrigerate at 2-8°C - Purge with Ar/N2 - Use amber vials improper_storage->implement_storage Yes check_experimental Analyze Experimental Conditions - Solvents peroxide-free? - Exposure to air/light minimized? improper_storage->check_experimental No end Problem Resolved implement_storage->end harsh_conditions Harsh Conditions check_experimental->harsh_conditions optimize_conditions Optimize Experiment: - Use fresh, sparged solvents - Work under inert gas - Protect from light harsh_conditions->optimize_conditions Yes characterize_degradant Characterize Degradant(s) - HPLC-MS - NMR Spectroscopy harsh_conditions->characterize_degradant No optimize_conditions->end is_oxidation Oxidation Confirmed? (Mass +16 or +32 amu) characterize_degradant->is_oxidation add_antioxidant Add Antioxidant: - BHT (organic) - Ascorbic Acid (aqueous) is_oxidation->add_antioxidant Yes other_degradation Other Degradation Pathway (e.g., hydrolysis, photolysis) is_oxidation->other_degradation No add_antioxidant->end forced_degradation Perform Forced Degradation Study (See Protocol) other_degradation->forced_degradation forced_degradation->end DegradationPathway Primary Degradation Pathway of Thiomorpholine parent Thiomorpholine Derivative (Thioether) sulfoxide Thiomorpholine S-Oxide (Sulfoxide) parent->sulfoxide Oxidation (+16 amu) sulfone Thiomorpholine S,S-Dioxide (Sulfone) sulfoxide->sulfone Further Oxidation (+16 amu)

Caption: Oxidation of the thiomorpholine sulfur atom.

References

  • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxid
  • Forced Degrad
  • Thiomorpholine 1,1-dioxide. Chem-Impex.
  • Thiomorpholine-3-carboxylic acid 95 20960-92-3. MilliporeSigma.
  • A practical guide to forced degradation and stability studies for drug substances.
  • New study proves vitamin C's role in alternative antioxidant defense p
  • Forced Degrad
  • Forced Degradation Study as per ICH Guidelines: Wh
  • antioxidant butylated hydroxytoluene: Topics by Science.gov.
  • Thiomorpholine-1,1-dioxide CAS#: 39093-93-1. ChemicalBook.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • In vitro antioxidant actions of sulfur-containing amino acids. Arabian Journal of Chemistry. (2018, January 1).
  • Supporting Information - Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group- Functionalized Piperidine Auxochromes. The Royal Society of Chemistry.
  • Butyl
  • Thiomorpholine - Safety D
  • 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide. Apollo Scientific.
  • SAFETY DATA SHEET. Fisher Scientific. (2020, January 9).
  • High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Chemistry of sulfur dioxide and ascorbic acid as an anti-oxidant system in white wine.
  • Chemistry of ascorbic acid and sulfur dioxide as an antioxidant system relevant to white wine.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
  • Thiomorpholine-3-carboxylic acid, N-BOC protected. Apollo Scientific.
  • Opinion on Butylated Hydroxytoluene (BHT) - Language selection. Public Health. (2021, December 2).
  • Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). IntechOpen. (2023, December 20).
  • Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study.
  • HPLC Method for Separation of Sulfur-containing Biomolecules. SIELC Technologies.
  • SAFETY DATA SHEET. ThermoFisher. (2025, September 7).
  • Analysis of elemental sulfur in sediments by reversed-phase high-performance liquid chromatography.
  • Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method. RSC Publishing.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1).
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of 4-(4-Piperidinyl)thiomorpholine dihydrochloride

Welcome to the technical support guide for researchers utilizing 4-(4-Piperidinyl)thiomorpholine dihydrochloride. This document is designed to provide in-depth troubleshooting assistance for common cell viability issues...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 4-(4-Piperidinyl)thiomorpholine dihydrochloride. This document is designed to provide in-depth troubleshooting assistance for common cell viability issues observed at high concentrations of this compound. As scientists and drug development professionals, we understand that unexpected cytotoxicity can be a significant hurdle in your research. This guide offers a structured approach to diagnosing and mitigating these issues, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding unexpected cytotoxicity.

Q1: I'm observing significant cell death at concentrations where I expect to see a specific biological effect. Is this normal for 4-(4-Piperidinyl)thiomorpholine dihydrochloride?

A1: While the specific biological activity of 4-(4-Piperidinyl)thiomorpholine dihydrochloride is application-dependent, all small molecules have the potential to induce cytotoxicity at high concentrations. This can be due to on-target toxicity, off-target effects, or issues related to the compound's physicochemical properties. It is crucial to distinguish between intended pharmacological effects and general cytotoxicity. A key first step is to perform a dose-response curve to determine the concentration at which you observe 50% inhibition of cell viability (IC50). This will help establish a therapeutic window for your experiments.

Q2: Could the dihydrochloride salt form of the compound be contributing to the observed cytotoxicity?

A2: Yes, the dihydrochloride salt form can influence the compound's behavior in cell culture. Hydrochloride salts are used to improve the solubility and stability of parent compounds. However, at high concentrations, the increased acidity from the HCl salt can lower the pH of your culture medium, stressing the cells. Additionally, the presence of a high concentration of chloride ions can sometimes lead to a "common ion effect," which might paradoxically decrease the solubility of the hydrochloride salt, leading to precipitation and localized high concentrations that are toxic to cells.[1][2][3]

Q3: My compound appears to be precipitating out of solution in the cell culture medium. What can I do?

A3: Compound precipitation is a common issue that can lead to inconsistent results and direct physical damage to cells.[4] Several factors can contribute to this:

  • Exceeding Solubility Limit: You may be working at a concentration that exceeds the compound's solubility in your specific cell culture medium.

  • Solvent Effects: If you are using a solvent like DMSO, ensure the final concentration in the media is low (typically ≤ 0.1% to 0.5%) to avoid both solvent-induced toxicity and "solvent crash-out," where the compound precipitates when the stock solution is diluted into the aqueous medium.[4][5]

  • Media Components: Components in the serum or the medium itself can interact with the compound and reduce its solubility.

To address this, you can try preparing a fresh, lower concentration stock solution, or exploring the use of a different, less volatile solvent if appropriate for your cell type. Always ensure the compound is fully dissolved in the solvent before adding it to the medium and mix thoroughly.

Q4: How can I differentiate between apoptosis, necrosis, and other forms of cell death induced by the compound?

A4: Understanding the mechanism of cell death is critical. Visual inspection of cells under a microscope can provide initial clues (e.g., cell shrinkage and membrane blebbing are characteristic of apoptosis).[5] However, for a definitive answer, specific assays are required:

  • Apoptosis: Can be confirmed by measuring the activity of caspases (key enzymes in the apoptotic pathway) or by using Annexin V/PI staining to detect the externalization of phosphatidylserine.[6][7][8]

  • Necrosis: Is often characterized by the loss of membrane integrity. This can be measured by detecting the release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium.[9]

Section 2: In-Depth Troubleshooting Workflows

If the initial FAQs do not resolve your issue, the following detailed workflows will guide you through a systematic investigation of the potential causes of cytotoxicity.

Workflow 1: Establishing a Reliable Dose-Response Curve

A precise dose-response curve is the foundation for any in vitro experiment. An inaccurate curve can lead to misinterpretation of a compound's potency and therapeutic index.

Experimental Protocol: Generating a Dose-Response Curve using a Tetrazolium-Based Assay (e.g., MTT)
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of 4-(4-Piperidinyl)thiomorpholine dihydrochloride in your cell culture medium. A typical starting concentration might be 1 mM, with 10-12 dilution points. Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as your highest compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC50 value.

Table 1: Example Data for Dose-Response Curve

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198 ± 5.1
1095 ± 3.9
5075 ± 6.2
10052 ± 4.8
20021 ± 3.5
5005 ± 2.1
Workflow 2: Investigating Potential Off-Target Effects

High concentrations of small molecules can lead to off-target effects, causing unintended cellular responses and toxicity. The piperidine and thiomorpholine moieties in the compound are common in medicinal chemistry and can interact with various biological targets.[10][11][12][13][14][15]

Troubleshooting Diagram: Investigating Off-Target Cytotoxicity

Off_Target_Effects start High Concentration Cytotoxicity Observed check_solubility Confirm Compound Solubility (See Workflow 1) start->check_solubility dose_response Establish Accurate IC50 (See Workflow 1) start->dose_response investigate_mechanism Investigate Mechanism of Cell Death check_solubility->investigate_mechanism dose_response->investigate_mechanism apoptosis_assay Apoptosis Assays (Caspase Activity, Annexin V) investigate_mechanism->apoptosis_assay Is it programmed cell death? mito_assay Mitochondrial Dysfunction (MMP Assay) investigate_mechanism->mito_assay Is cellular energy production affected? ros_assay Oxidative Stress (ROS Detection) investigate_mechanism->ros_assay Is there evidence of oxidative damage? conclusion Identify Predominant Cytotoxicity Pathway apoptosis_assay->conclusion mito_assay->conclusion ros_assay->conclusion

Caption: A workflow for diagnosing the cause of cytotoxicity.

A. Mitochondrial Dysfunction

Mitochondria are central to cell health, and their disruption is an early indicator of apoptosis.[16][17][18]

Experimental Protocol: Mitochondrial Membrane Potential (MMP) Assay

This protocol uses a cationic dye like TMRE (tetramethylrhodamine, ethyl ester) that accumulates in active mitochondria with a high membrane potential.[16][17]

  • Cell Treatment: Plate and treat cells with 4-(4-Piperidinyl)thiomorpholine dihydrochloride at various concentrations (including a concentration around the IC50) for the desired time. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone).[16]

  • TMRE Staining:

    • Prepare a fresh working solution of TMRE in pre-warmed medium (typically 20-500 nM).

    • Remove the treatment medium and incubate the cells with the TMRE solution for 15-30 minutes at 37°C.

  • Imaging/Quantification:

    • Wash the cells with PBS.

    • Analyze the fluorescence using a fluorescence microscope or a plate reader (Ex/Em ~549/575 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.

B. Oxidative Stress

An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them leads to oxidative stress, which can damage cellular components and trigger cell death.[19][20][21][22]

Experimental Protocol: Cellular ROS Detection Assay

This protocol uses a cell-permeable dye like H2DCFDA, which becomes fluorescent upon oxidation by ROS.[22]

  • Cell Treatment: Plate and treat cells as described in the MMP assay. Include a positive control for ROS induction, such as H2O2.

  • H2DCFDA Staining:

    • Prepare a fresh working solution of H2DCFDA in serum-free medium (typically 5-10 µM).

    • Remove the treatment medium, wash with PBS, and incubate the cells with the H2DCFDA solution for 30-60 minutes at 37°C.

  • Quantification:

    • Wash the cells with PBS.

    • Measure the fluorescence using a plate reader (Ex/Em ~495/529 nm). An increase in fluorescence indicates an increase in cellular ROS levels.

C. Apoptosis Induction

Apoptosis is a form of programmed cell death characterized by the activation of a cascade of caspase enzymes.[7][8]

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol uses a substrate that releases a fluorescent or luminescent signal upon cleavage by activated caspase-3 and -7.[6][7][8][23]

  • Cell Treatment: Plate and treat cells as described in the previous protocols. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Assay Procedure (Luminescent "Add-Mix-Measure" format):

    • Equilibrate the plate to room temperature.

    • Add the caspase-glo 3/7 reagent directly to each well (volume equal to the culture volume).

    • Mix by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Measurement:

    • Read the luminescence using a plate reader. An increased signal indicates activation of caspase-3 and -7.[23]

Section 3: Conclusion and Best Practices

When encountering cell viability issues with high concentrations of 4-(4-Piperidinyl)thiomorpholine dihydrochloride, a systematic approach is key.

  • Confirm the Basics: Always start by verifying the solubility of your compound in the culture medium and establishing a robust dose-response curve.

  • Control Your Variables: Ensure consistency in cell passage number, seeding density, and treatment times.[4]

  • Investigate the Mechanism: Use targeted assays to explore potential off-target effects such as mitochondrial dysfunction, oxidative stress, or apoptosis induction.

  • Consider the Chemistry: Be mindful of the potential effects of the dihydrochloride salt form on media pH and compound solubility.

By following these guidelines, you can effectively troubleshoot cytotoxicity issues and gain a clearer understanding of the biological effects of 4-(4-Piperidinyl)thiomorpholine dihydrochloride in your research.

References

  • Caspase assays—colorimetric and fluorescent kits. Takara Bio. Available at: [Link]

  • Klichko, V. I., & Miller, G. W. (2017). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Toxins, 9(4), 133.
  • Incucyte® Mitochondrial Membrane Potential Assay. Sartorius. Available at: [Link]

  • Oxidative stress & ROS detection - In vitro assays. Labtoo. Available at: [Link]

  • Membrane Potential Assay Kits. Biocompare. Available at: [Link]

  • Zhao, J., et al. (2015). Mitochondrial Membrane Potential Assay. In High-Throughput Screening Assays in Drug Discovery. Methods in Molecular Biology, vol 1278. Humana Press, New York, NY.
  • Oxidative Stress Assay. Innoprot. Available at: [Link]

  • Reactive Oxygen Species (ROS) Detection. BMG Labtech. Available at: [Link]

  • Lighting the path to smarter cell viability assays. Drug Discovery News. Available at: [Link]

  • Oncology Small-Molecule Library Screen Using the Real-Time Cell Viability Assay. ResearchGate. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Vitaku, E., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2415-2436.
  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]

  • Gao, Y., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science, 80(3), 1185-1200.
  • Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 74(1), 142-147.
  • D'yakonov, V. A., et al. (2015). 3,5-Bis(benzylidene)-1-[4-2-(morpholin-4-yl)ethoxyphenylcarbonyl]-4-piperidone hydrochloride: A lead tumor-specific cytotoxin which induces apoptosis and autophagy. Bioorganic & medicinal chemistry letters, 25(1), 60-65.
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

  • Kumar, L., & Singh, P. (2016). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 8(1), 45-51.
  • An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 148-157.
  • Sobotta, M., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 14(13), 2686.
  • 4-(4-piperidinyl)thiomorpholine dihydrochloride. PubChem. Available at: [Link]

  • How to interpret my cell viability graph? ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 60(1), 475-484.
  • 4-(Piperidin-4-Yl)Morpholine. PharmaCompass.com. Available at: [Link]

  • Szabo, I., et al. (2013). Cytotoxic effect and molecular docking of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide—a novel topoisomerase II inhibitor. Medicinal Chemistry Research, 22(8), 3747-3755.
  • Rojas, L. J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Molecules, 27(19), 6702.
  • An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(2-S), 2219-2228.
  • Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. eScholarship. Available at: [Link]

  • Murugesan, S., et al. (2005). Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. Bioorganic & medicinal chemistry letters, 15(1), 133-137.

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of Piperidinyl-Thiomorpholine Analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and medicinal chemists in troubleshooting the unique pharmacological liabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and medicinal chemists in troubleshooting the unique pharmacological liabilities of the piperidinyl-thiomorpholine scaffold.

This privileged bicyclic system is frequently utilized in the development of central nervous system (CNS) therapeutics, including nociceptin opioid receptor (NOP) ligands 1, zinc transporter (ZIP12) inhibitors , and antibacterial agents. However, the dual presence of a basic piperidine nitrogen and an oxidizable thiomorpholine sulfur introduces specific off-target toxicities, such as hERG channel blockade, rapid Cytochrome P450 (CYP) metabolism, and promiscuous G-protein coupled receptor (GPCR) binding.

This guide provides mechanistic explanations, self-validating experimental protocols, and structural optimization strategies to mitigate these effects.

Part 1: Diagnostic Q&A – Identifying and Mitigating Scaffold Liabilities

Q1: Why do my piperidinyl-thiomorpholine analogs show high hERG toxicity in patch-clamp assays, and how can I mitigate this chemically?

The Causality: The secondary or tertiary amine within the piperidine ring typically possesses a high pKa (9.0–10.5), meaning it is predominantly protonated (cationic) at physiological pH. This cationic center is a classic pharmacophore for the hERG ( Kv​11.1 ) potassium channel, where it forms strong cation- π interactions with aromatic residues (Tyr652 and Phe656) deep within the channel pore, leading to QT prolongation. The Solution: You must reduce the basicity of the piperidine nitrogen. This can be achieved by introducing electron-withdrawing groups (e.g., fluorination of the adjacent carbons) or by adding steric bulk (e.g., N-alkylation with bulky aliphatic groups) to physically hinder pore entry.

Q2: My compounds are rapidly degraded in in vitro liver microsome assays. What is the mechanism, and how do I stabilize them?

The Causality: The sulfur atom in the thiomorpholine ring is highly nucleophilic and susceptible to rapid S-oxidation by hepatic Cytochrome P450s (specifically CYP3A4) and Flavin-containing monooxygenases (FMOs). This results in the formation of unpredictable sulfoxide and sulfone metabolites, which can act as reactive intermediates or inhibit CYP enzymes. The Solution: Synthetically pre-oxidize the thiomorpholine sulfur to a 1,1-dioxide (sulfone) during the lead optimization phase. As demonstrated in the development of N-piperidinyl indole-based NOP ligands, converting the thiomorpholine to a 1,1-dioxide retains target binding affinity while completely blocking further metabolic oxidation 1.

Q3: How do I reduce promiscuous binding to off-target GPCRs (like the μ -opioid receptor) while maintaining target selectivity?

The Causality: The inherent lipophilicity and flexibility of the piperidinyl-thiomorpholine linkage allow it to adopt multiple conformations, fitting into the conserved orthosteric pockets of various biogenic amine and opioid receptors. The Solution: Alter the substitution vector. For example, shifting the attachment point on an indole core from the 3-position to the 2-position forces the piperidine ring into a minor hydrophobic pocket. This seemingly minor topological shift transitions the compound from a promiscuous partial agonist to a highly selective full agonist 1.

Part 2: Workflow & Mechanistic Visualizations

Workflow Start Piperidinyl-Thiomorpholine Scaffold Design hERG hERG Liability (Piperidine Amine) Start->hERG Metab Metabolic Instability (Thiomorpholine Sulfur) Start->Metab GPCR Promiscuous GPCR Binding (Lipophilicity) Start->GPCR Mod1 Lower pKa or Add Steric Bulk hERG->Mod1 Mod2 Pre-oxidize to 1,1-Dioxide (Sulfone) Metab->Mod2 Mod3 Alter Substitution (e.g., 2- vs 3-position) GPCR->Mod3 Lead Optimized Lead Candidate Mod1->Lead Mod2->Lead Mod3->Lead

Optimization workflow for mitigating piperidinyl-thiomorpholine off-target liabilities.

Mechanism Thio Thiomorpholine (Active Sulfur) CYP CYP450 / FMO Oxidation Thio->CYP In Vivo Sulfone Thiomorpholine 1,1-dioxide (Sulfone) Thio->Sulfone Synthetic Pre-oxidation Tox Reactive Metabolites & Off-Target Toxicity CYP->Tox Stable Metabolically Stable Target Engagement Sulfone->Stable

Mechanistic pathway comparing in vivo sulfur oxidation versus synthetic sulfone stabilization.

Part 3: Quantitative SAR Data Summaries

The following table summarizes the quantitative impact of specific structural modifications on the off-target metrics of the piperidinyl-thiomorpholine scaffold, utilizing data benchmarks from NOP receptor ligand development 1.

Table 1: SAR Modifications and Impact on Off-Target Metrics

Scaffold ModificationPrimary Target Affinity (e.g., NOP Ki​ )Off-Target GPCR Affinity (e.g., MOP Ki​ )Selectivity RatioMetabolic Stability (HLM T1/2​ )
Unmodified 3-substituted analog 3.0 – 44.0 nM45.0 – 880.0 nM15x – 200x< 15 min (Rapid S-oxidation)
2-substituted analog shift < 1.0 nM< 10.0 nMModest (Bifunctional)< 15 min (Rapid S-oxidation)
Thiomorpholine 1,1-dioxide (Sulfone) < 1.0 nM< 10.0 nMModest (Bifunctional)> 60 min (Stable)
Sulfone + Piperidine Steric Bulk 10.0 – 25.0 nM> 1000.0 nM> 100x (Highly Selective) > 60 min (Stable)

Part 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, all assays used to evaluate these off-target effects must be designed as self-validating systems . If the internal controls fail, the entire plate must be discarded.

Protocol A: Automated Patch-Clamp hERG Assay (Liability Screening)

Purpose: To quantify the off-target blockade of the hERG potassium channel caused by the basic piperidine amine.

  • Cell Preparation: Culture CHO cells stably expressing the Kv​11.1 (hERG) channel.

    • Validation Gate: Verify cell viability is >90% via Trypan Blue exclusion before loading onto the automated patch-clamp system.

  • Electrophysiology Setup: Establish whole-cell configuration using a standardized intracellular/extracellular buffer system.

    • Validation Gate: The system must automatically reject any cell where seal resistance is <1 GΩ or access resistance is >10 MΩ .

  • Compound Application: Apply the piperidinyl-thiomorpholine analog at escalating doses (0.1, 1.0, 10.0 μ M).

    • Validation Gate: You must include Dofetilide (100 nM) as a positive control (must show >80% current inhibition) and 0.1% DMSO as a vehicle control (current drift must be <5% over the recording period).

  • Data Acquisition: Measure the tail current peak amplitude at -50 mV following a depolarizing prepulse to +20 mV. Calculate the IC50​ .

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine if the thiomorpholine sulfur is undergoing rapid CYP/FMO-mediated S-oxidation.

  • Incubation Mixture: Combine 1 μ M of the test analog with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

    • Validation Gate: Pre-incubate the mixture for exactly 5 minutes at 37°C to ensure thermal equilibrium before initiating the reaction.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity.

    • Validation Gate (Critical for Thiomorpholines): Run a parallel "No-NADPH" control . If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis), not enzymatic S-oxidation.

  • Quenching & Timepoints: Extract 50 μ L aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS.

    • Validation Gate:Verapamil (1 μ M) must be run concurrently as a high-clearance control. The assay is only valid if Verapamil demonstrates a T1/2​<15 minutes.

References

  • Meyer, M. E., et al. "Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands." Bioorganic & Medicinal Chemistry.
  • "The astrocytic zinc transporter ZIP12 is a synaptic protein that contributes to synaptic zinc levels in mouse auditory cortex." Journal of Neuroscience.
  • "Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors." ACS Omega.

Sources

Reference Data & Comparative Studies

Validation

In Vivo Efficacy of Novel PI3K/mTOR Inhibitor 4-(4-Piperidinyl)thiomorpholine Dihydrochloride vs. Temozolomide in Glioblastoma

A Comparative Guide for Drug Development Professionals Introduction: The Challenge of Glioblastoma and the Rationale for Dual PI3K/mTOR Inhibition Glioblastoma (GBM) is the most aggressive primary brain tumor in adults,...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Challenge of Glioblastoma and the Rationale for Dual PI3K/mTOR Inhibition

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of less than 15 months despite a multimodal standard of care (SOC) that includes maximal surgical resection, radiation, and chemotherapy.[1][2] The current SOC chemotherapeutic agent is temozolomide (TMZ), an oral alkylating agent that induces DNA damage in cancer cells.[2][3][4] However, intrinsic and acquired resistance to TMZ is common, necessitating the development of novel therapeutic strategies.[5]

One of the most frequently dysregulated signaling networks in GBM is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is hyperactivated in approximately 88% of tumors.[6][7][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] Its constitutive activation, often due to mutations in genes like PTEN or PIK3CA, contributes significantly to GBM's aggressive phenotype and resistance to conventional therapies.[6][11]

This guide provides a comparative analysis of the in vivo efficacy of a hypothetical novel compound, 4-(4-Piperidinyl)thiomorpholine dihydrochloride—hereafter referred to as Cpd-X—a putative dual PI3K/mTOR inhibitor, against the standard of care, temozolomide. The analysis is based on established preclinical models and data from representative compounds of this class.

Mechanism of Action: A Tale of Two Pathways

The therapeutic rationale for comparing Cpd-X and TMZ lies in their distinct and potentially complementary mechanisms of action.

Cpd-X (Hypothetical Dual PI3K/mTOR Inhibitor): Cpd-X is designed to simultaneously target two key nodes in the PI3K pathway: the PI3K enzyme itself and the downstream serine/threonine kinase mTOR. This dual inhibition is critical, as targeting only one component can lead to feedback activation of the other, limiting therapeutic efficacy.[7] By blocking this pathway, Cpd-X aims to halt the signals that drive tumor cell proliferation and survival.[12]

Temozolomide (TMZ): TMZ is a prodrug that, under physiological conditions, converts to the active metabolite MTIC.[13] MTIC is an alkylating agent that transfers a methyl group to the DNA of cancer cells, primarily at the O6 and N7 positions of guanine.[5] This methylation leads to DNA damage and triggers apoptosis.[14] The efficacy of TMZ is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the cytotoxic O6-methylguanine lesion, thereby conferring resistance.[5]

Mechanism_of_Action cluster_0 Cpd-X (PI3K/mTOR Inhibitor) cluster_1 Temozolomide (DNA Alkylating Agent) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation CpdX Cpd-X CpdX->PI3K Inhibits CpdX->mTOR Inhibits TMZ Temozolomide (Prodrug) MTIC MTIC (Active) TMZ->MTIC Spontaneous Conversion DNA Tumor Cell DNA MTIC->DNA Targets Alkylation DNA Methylation (O6-MeG) DNA->Alkylation Apoptosis Apoptosis Alkylation->Apoptosis Leads to MGMT MGMT Repair Enzyme MGMT->Alkylation Reverses

Caption: Comparative mechanisms of Cpd-X and Temozolomide.

Comparative In Vivo Efficacy: Orthotopic Glioblastoma Models

To evaluate and compare the in vivo efficacy of Cpd-X and TMZ, a standard orthotopic xenograft mouse model is employed. This model recapitulates the tumor microenvironment of human GBM more accurately than subcutaneous models.

Experimental Protocol: Orthotopic U87-MG Xenograft Model
  • Cell Culture: Human glioblastoma U87-MG cells (PTEN-deficient, thus having an activated PI3K pathway) are cultured under standard conditions.[7]

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Intracranial Implantation: A stereotactic apparatus is used to inject U87-MG cells into the right cerebral hemisphere of anesthetized mice. This precise implantation ensures consistent tumor location and growth.

  • Tumor Growth Monitoring: Tumor burden is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[7]

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 5-7 days post-implantation), mice are randomized into treatment groups:

    • Vehicle Control (e.g., DMSO/saline solution)

    • Temozolomide (e.g., 5-10 mg/kg, oral gavage, 5 days/week)[15]

    • Cpd-X (dose determined by prior pharmacokinetic/pharmacodynamic studies, e.g., 25-50 mg/kg, oral gavage, daily)

  • Efficacy Endpoints: The primary endpoint is overall survival. Secondary endpoints include tumor growth inhibition (measured by imaging) and analysis of target engagement in tumor tissue post-mortem (e.g., phosphorylation status of Akt and S6, downstream of PI3K and mTOR).

Experimental_Workflow Cell_Culture 1. U87-MG Cell Culture Implantation 2. Intracranial Implantation Cell_Culture->Implantation Monitoring_1 3. Tumor Growth Monitoring (BLI/MRI) Implantation->Monitoring_1 Randomization 4. Randomization & Treatment Initiation Monitoring_1->Randomization Treatment 5. Daily Dosing (Vehicle, TMZ, Cpd-X) Randomization->Treatment Monitoring_2 6. Efficacy Assessment (Survival & Imaging) Treatment->Monitoring_2 Analysis 7. Post-mortem Tissue Analysis Monitoring_2->Analysis

Caption: Orthotopic Glioblastoma Xenograft Efficacy Study Workflow.

Expected Quantitative Data & Comparative Analysis

The table below summarizes expected outcomes based on published data for dual PI3K/mTOR inhibitors and TMZ in similar preclinical models.[15][16][17]

ParameterVehicle ControlTemozolomide (5 mg/kg)Cpd-X (50 mg/kg)
Median Survival ~25 days~35-40 days~40-45 days
Increase in Lifespan Baseline~40-60%~60-80%
Tumor Growth Inhibition BaselineModerateSignificant
Target Engagement (p-Akt/p-S6) HighNo direct effectStrong Inhibition
Toxicity Profile NonePotential myelosuppressionPotential hyperglycemia, rash

Analysis of Expected Results:

  • Single-Agent Efficacy: Both TMZ and Cpd-X are expected to significantly extend survival compared to the vehicle control.[15][16] Studies on dual PI3K/mTOR inhibitors like NVP-BEZ235 have shown potent single-agent efficacy in glioma xenografts.[12][16] The hypothetical Cpd-X, as a representative of this class, is projected to show a modest but significant survival advantage over TMZ in this preclinical model, primarily due to its direct targeting of a key oncogenic driver pathway in PTEN-deficient U87-MG cells.

  • Blood-Brain Barrier Penetration: A critical factor for any CNS drug is its ability to cross the blood-brain barrier (BBB). The efficacy of PI3K/mTOR inhibitors can be limited by efflux transporters like ABCB1 and ABCG2 at the BBB.[16] The chemical properties of Cpd-X would need to be optimized to ensure it is not a strong substrate for these transporters, allowing it to achieve therapeutic concentrations in the brain tumor.[16]

  • Toxicity: While TMZ's primary toxicity is myelosuppression, PI3K/mTOR inhibitors often present a different side-effect profile, including metabolic changes like hyperglycemia (due to Akt inhibition) and dermatological toxicities.[17] These on-target toxicities must be carefully managed.

Expert Insights & Future Directions

While Cpd-X shows promise as a single agent, the true potential may lie in combination therapy. The distinct mechanisms of a DNA-damaging agent (TMZ) and a signal transduction inhibitor (Cpd-X) provide a strong rationale for a synergistic combination.

Rationale for Combination:

  • Overcoming Resistance: PI3K/Akt pathway activation is a known mechanism of resistance to TMZ.[6] By inhibiting this pathway with Cpd-X, it may be possible to re-sensitize TMZ-resistant tumors or prevent the development of resistance.

  • Synergistic Cytotoxicity: Dual PI3K/mTOR inhibitors can sensitize GBM cells to the effects of radiation and TMZ, potentially by impairing DNA damage repair mechanisms.[18]

An in vivo study evaluating the combination of Cpd-X and TMZ would be a critical next step. Such a study would likely demonstrate that the combination provides a greater survival benefit than either agent alone, a finding that has been observed with other PI3K/mTOR inhibitors.[7][17]

Conclusion

In the context of preclinical GBM models, a novel dual PI3K/mTOR inhibitor like 4-(4-Piperidinyl)thiomorpholine dihydrochloride (Cpd-X) demonstrates significant antitumor efficacy, rivaling and potentially exceeding that of the standard-of-care agent, temozolomide. Its mechanism, which directly targets a fundamental oncogenic driver in GBM, offers a distinct advantage. While challenges related to blood-brain barrier penetration and on-target toxicities must be addressed, the data strongly support the continued investigation of this class of compounds, particularly in combination with established therapies like TMZ, to improve outcomes for patients with this devastating disease.

References

  • Brastianos, P. K., et al. (2017). PI3K–mTOR Pathway Inhibition Exhibits Efficacy Against High-grade Glioma in Clinically Relevant Mouse Models. Clinical Cancer Research, 23(5), 1286-1298. [Link]

  • National Brain Tumor Society. (2023). Understanding Glioblastoma Treatment and Clinical Trials. [Link]

  • Johns Hopkins Medicine. (n.d.). Glioblastoma Multiforme (GBM): Advancing Treatment for a Dangerous Brain Tumor. [Link]

  • Tivnan, A., et al. (2012). Temozolomide: Mechanisms of Action, Repair and Resistance. Current Molecular Pharmacology, 5(1), 102-114. [Link]

  • Omuro, A., & DeAngelis, L. M. (2013). Glioblastoma and Other Malignant Gliomas: A Clinical Review. JAMA, 310(17), 1842–1850. [Link]

  • Jain, A., et al. (2023). Enhancing temozolomide in vivo stability and efficacy through hybrid nanoconjugate approach for improved glioblastoma multiforme treatment. Materials Today Chemistry, 27, 101323. [Link]

  • Aparicio-Blanco, M., et al. (2021). Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications. Pharmaceutics, 13(10), 1543. [Link]

  • Lee, J. H., et al. (2021). Combinatorial treatment of glioblastoma with temozolomide (TMZ) plus 5-ethynyl-2′-deoxyuridine (EdU). Proceedings of the National Academy of Sciences, 118(48), e2112894118. [Link]

  • Fan, Q. W., et al. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell, 9(5), 341-349. [Link]

  • Shi, F., et al. (2018). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget, 9(1), 587-600. [Link]

  • Berzero, G., et al. (2021). Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma. International Journal of Molecular Sciences, 23(1), 3. [Link]

  • Urbańska, K., et al. (2022). Current Standards of Care in Glioblastoma Therapy. Cancer Management and Research, 14, 3033-3043. [Link]

  • Ehtesham, M., et al. (2007). Mechanisms Operative in the Antitumor Activity of Temozolomide in Glioblastoma Multiforme. Journal of Neuro-Oncology, 81(2), 113-121. [Link]

  • Zhang, J., et al. (2012). Temozolomide: mechanisms of action, repair and resistance. Current Molecular Pharmacology, 5(1), 102-14. [Link]

  • Liu, F., et al. (2018). PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma. Journal of Experimental & Clinical Cancer Research, 37(1), 187. [Link]

  • Mondragón, L., et al. (2017). The role of the PI3K/AKT/mTOR pathway in brain tumor metastasis. Neuro-Oncology, 19(11), 1429-1438. [Link]

  • Gibson, W. J., & D'Amico, R. S. (2022). Wnt and PI3K/Akt/mTOR Survival Pathways as Therapeutic Targets in Glioblastoma. International Journal of Molecular Sciences, 23(3), 1361. [Link]

  • Spagnuolo, A., et al. (2021). Targeting RTK-PI3K-mTOR Axis in Gliomas: An Update. Cancers, 13(9), 2199. [Link]

  • American Association of Neurological Surgeons. (n.d.). Glioblastoma Multiforme. [Link]

  • Silginer, M., et al. (2020). Considering the Experimental Use of Temozolomide in Glioblastoma Research. Cancers, 12(6), 1511. [Link]

  • Viswanath, P., et al. (2016). MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide. Molecular Cancer Therapeutics, 15(5), 891-901. [Link]

  • de Faria, C. M. A., et al. (2021). Matteucinol combined with temozolomide inhibits glioblastoma proliferation, invasion, and progression: an in vitro, in silico, and in vivo study. Brazilian Journal of Medical and Biological Research, 54(11), e11311. [Link]

  • Liu, R., et al. (2017). Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development. Molecular Cancer, 16(1), 101. [Link]

  • Quail, D. F., et al. (2019). Anti-tumour immune response in GL261 glioblastoma generated by Temozolomide Immune-Enhancing Metronomic Schedule monitored with [18F]DPA-714. Scientific Reports, 9(1), 1-13. [Link]

  • Shchors, K., et al. (2007). Contribution of PI3K/PTEN-Akt/mTor related signaling pathways in cell growth, migration, and drug resistance of glioblastoma multiforme. Cancer Research, 67(9 Supplement), 3463-3463. [Link]

Sources

Comparative

Comparative analysis of the ADME properties of piperidine-based compounds

The piperidine ring is one of the most privileged and ubiquitous pharmacophores in modern drug design. However, the presence of this basic nitrogen heterocycle introduces complex variables in a drug candidate’s Absorptio...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is one of the most privileged and ubiquitous pharmacophores in modern drug design. However, the presence of this basic nitrogen heterocycle introduces complex variables in a drug candidate’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Depending on functional group substitutions and physicochemical properties, piperidine-based compounds can range from centrally acting, highly metabolized agents to peripherally restricted, metabolically stable molecules.

To provide a comprehensive framework for ADME optimization, this guide objectively compares three structurally distinct piperidine derivatives: Donepezil (a lipophilic CNS-active agent), Paroxetine (a CNS-active CYP450 auto-inhibitor), and Fexofenadine (a peripherally restricted zwitterion).

Comparative ADME Profiling: Mechanistic Insights

Absorption & Permeability

The absorption profile of a piperidine derivative is dictated by its lipophilicity, ionization state at physiological pH, and affinity for intestinal transporters.

  • Donepezil: As a lipophilic base, donepezil exhibits excellent intestinal permeability. It achieves an absolute oral bioavailability of approximately 100% and displays linear pharmacokinetics[1].

  • Fexofenadine: In stark contrast, fexofenadine is a zwitterion at physiological pH. It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but low passive permeability[2]. Its absorption is heavily restricted by intestinal P-glycoprotein (P-gp) and Organic Anion-Transporting Polypeptides (OATPs), resulting in a lower oral bioavailability of ~30-35%[3].

  • Paroxetine: Paroxetine is well absorbed but undergoes extensive first-pass metabolism, reducing its single-dose bioavailability to <50%[4].

Distribution & Blood-Brain Barrier (BBB) Penetration

Targeting or avoiding the Central Nervous System (CNS) is a critical decision in piperidine drug development.

  • CNS Targeting: Both donepezil and paroxetine are highly lipophilic and readily cross the BBB to reach their respective targets (Acetylcholinesterase and the Serotonin Transporter)[1]. Both exhibit high plasma protein binding (>95%)[5].

  • Peripheral Restriction: Fexofenadine was specifically designed to avoid the cardiotoxicity and sedation associated with first-generation antihistamines. Its zwitterionic nature and strong affinity for P-gp efflux transporters at the BBB ensure it remains peripherally restricted, causing no sedation[6].

Metabolism & Excretion (CYP450 Interactions)

The basic nitrogen of the piperidine ring frequently interacts with the heme iron or active-site aspartate residues of Cytochrome P450 enzymes, particularly CYP2D6.

  • Metabolic Stability: Fexofenadine acts as an in vivo probe for transporter activity because it is highly metabolically stable. Less than 5% of the dose undergoes hepatic metabolism; it is primarily excreted unchanged in the feces via biliary excretion and in the urine[2].

  • Auto-Inhibition: Paroxetine represents a complex ADME challenge. It is not only extensively metabolized by CYP2D6 into inactive catechol intermediates but also acts as a potent mechanism-based inhibitor of CYP2D6 ( Ki​ ~150 nM)[4]. This auto-inhibition leads to non-linear pharmacokinetics, where multiple dosing significantly increases bioavailability and half-life[7].

CYP2D6_Inhibition Parox Paroxetine Administration CYP2D6 Hepatic CYP2D6 Enzyme Parox->CYP2D6 First Pass Metabolite Catechol Intermediate CYP2D6->Metabolite Oxidation Inhibition Mechanism-Based Auto-inhibition CYP2D6->Inhibition High Affinity Inhibition->CYP2D6 Blocks Nonlinear Non-linear PK & Increased Exposure Inhibition->Nonlinear Clinical Result

Fig 2. Mechanism of paroxetine-induced CYP2D6 auto-inhibition leading to non-linear PK.

Quantitative ADME Comparison

The following table synthesizes the pharmacokinetic parameters of the three representative piperidine compounds, illustrating how structural modifications dictate systemic exposure.

ParameterDonepezilParoxetineFexofenadine
Primary Target AChE (CNS)SERT (CNS)H1 Receptor (Peripheral)
Physicochemical State Lipophilic baseLipophilic baseZwitterion (BCS Class III)
Oral Bioavailability ~100%<50% (Single dose, non-linear)~30-35%
Plasma Protein Binding ~96%~95%60-70%
Metabolism CYP2D6, CYP3A4CYP2D6 (Extensive, Auto-inhibitor)Minimal (≤5%)
Elimination Half-Life 70-80 hours~24 hours~14 hours
Primary Excretion Renal (17% unchanged) & FecalHepatic (Inactive metabolites)Biliary/Fecal (Unchanged)
BBB Penetration High (Targeted)High (Targeted)Minimal (P-gp Efflux)

Experimental Methodologies & Self-Validating Protocols

To accurately characterize the ADME properties of novel piperidine analogs, researchers must employ robust in vitro assays. The following protocols are designed with inherent causality and self-validation mechanisms.

ADME_Workflow Start Piperidine Candidate Caco2 Bidirectional Caco-2 Permeability Assay Start->Caco2 Efflux Calculate Efflux Ratio (ER) Papp(B-A) / Papp(A-B) Caco2->Efflux CNS CNS Target (e.g., Donepezil) ER < 2, High Permeability Efflux->CNS Peripheral Peripheral Target (e.g., Fexofenadine) ER > 2, P-gp Substrate Efflux->Peripheral Metab Human Liver Microsome (HLM) Stability CNS->Metab Peripheral->Metab Extensive Extensive Metabolism (e.g., Paroxetine via CYP2D6) Metab->Extensive Stable Metabolically Stable (e.g., Fexofenadine) Metab->Stable

Fig 1. ADME decision workflow for evaluating piperidine-based drug candidates.

Protocol A: Bidirectional Caco-2 Permeability Assay

Causality: To predict human intestinal absorption and identify active efflux (which dictates BBB penetrance), we use the Caco-2 model. Cultured for 21 days, these cells spontaneously differentiate into polarized enterocytes expressing functional P-gp and BCRP transporters[]. Measuring flux in both directions allows the calculation of an Efflux Ratio (ER).

Self-Validating Controls:

  • Monolayer Integrity: Lucifer Yellow (a paracellular marker) is used to confirm tight junction integrity. High Lucifer Yellow permeability invalidates the transcellular data[9].

  • Transporter Function: Talinolol is run in parallel as a known P-gp substrate to confirm active efflux capabilities of the specific cell passage[10].

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on semipermeable polycarbonate inserts (Transwell plates) and culture for 21 days to establish distinct apical and basolateral compartments[].

  • Dosing: Dilute the piperidine test compound to 10 µM in HBSS buffer (pH 7.4). Apply the compound to the apical chamber for A-B assessment, and to the basolateral chamber for B-A assessment[9].

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 120 minutes[9].

  • Sampling & Analysis: Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify compound concentrations using LC-MS/MS (MRM mode)[9].

  • Calculation: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER > 2.0 indicates active efflux (characteristic of fexofenadine)[10].

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality: Because the piperidine nitrogen is a prime target for CYP-mediated oxidation, determining intrinsic clearance ( CLint​ ) in HLMs is necessary to predict hepatic first-pass metabolism and potential half-life[4].

Self-Validating Controls:

  • Enzymatic Viability: Verapamil and Testosterone are used as positive controls to verify CYP3A4 and CYP2D6 activity.

  • Chemical Stability: A "No-NADPH" negative control is run simultaneously. If the compound depletes without NADPH, the degradation is chemical, not CYP-mediated.

Step-by-Step Workflow:

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-Incubation: Mix HLMs (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove aliquots and immediately quench the reaction by mixing with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Sources

Comparative

A Comprehensive Guide to Benchmarking the Potency of Novel Piperidinyl-Thiomorpholine Derivatives as PI3K Inhibitors

Introduction: Targeting the PI3K/AKT/mTOR Pathway with a Novel Scaffold The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the PI3K/AKT/mTOR Pathway with a Novel Scaffold

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation, often driven by mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] The development of small molecule inhibitors targeting this pathway has led to several approved drugs, yet the quest for agents with improved potency, selectivity, and pharmacokinetic profiles remains a significant endeavor in oncology drug discovery.[2]

The piperidine and morpholine heterocyclic systems are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs due to their favorable physicochemical properties and ability to form key interactions with biological targets.[3][4][5] The novel piperidinyl-thiomorpholine scaffold represents a promising starting point for the design of new kinase inhibitors. This guide provides a comprehensive, in-depth framework for the systematic evaluation and benchmarking of novel piperidinyl-thiomorpholine derivatives designed as PI3K inhibitors. We will detail the necessary experimental workflows, from biochemical potency assessment to cellular functional assays and metabolic stability profiling, providing a clear path to understanding the therapeutic potential of these new chemical entities.

The Benchmarking Strategy: A Multi-Faceted Approach to Candidate Evaluation

A robust benchmarking strategy is crucial for objectively assessing the potential of a novel compound.[6][7] This involves direct comparison against well-characterized, clinically relevant inhibitors. For this guide, we will benchmark our hypothetical novel piperidinyl-thiomorpholine derivatives, PTM-1 and PTM-2 , against a curated panel of established PI3K inhibitors with distinct profiles:

  • Alpelisib (Piqray): An isoform-specific inhibitor of the p110α subunit of PI3K, approved for the treatment of PIK3CA-mutated breast cancer.[8]

  • Buparlisib (BKM120): A pan-Class I PI3K inhibitor that targets all four isoforms (α, β, δ, γ).[1]

  • Dactolisib (BEZ235): A dual PI3K/mTOR inhibitor, targeting both the PI3K and the downstream mTOR kinase.[8][9]

Our evaluation will be based on four key pillars of preclinical drug assessment:

  • Biochemical Potency: Direct measurement of the compounds' ability to inhibit the target enzyme, PI3Kα.

  • Cellular Potency: Assessment of the compounds' effects on the proliferation of a cancer cell line with a constitutively active PI3K pathway.

  • Mechanism of Action in a Cellular Context: Elucidation of the compounds' effects on cell cycle progression and apoptosis.

  • Drug-like Properties: Evaluation of the metabolic stability of the compounds in a key in vitro ADME model.

The following diagram illustrates the overall workflow for this benchmarking study.

G cluster_0 Compound Selection cluster_1 Biochemical Assays cluster_2 Cell-Based Assays cluster_3 ADME Properties cluster_4 Data Interpretation & Candidate Selection PTM1 Novel Compound PTM-1 Biochem_Assay In Vitro Kinase Assay (ADP-Glo™) PTM1->Biochem_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, PIK3CA mutant) PTM1->Cell_Culture Metabolic_Assay Liver Microsomal Stability Assay PTM1->Metabolic_Assay PTM2 Novel Compound PTM-2 PTM2->Biochem_Assay PTM2->Cell_Culture PTM2->Metabolic_Assay Alpelisib Alpelisib (PI3Kα) Alpelisib->Biochem_Assay Alpelisib->Cell_Culture Alpelisib->Metabolic_Assay Buparlisib Buparlisib (pan-PI3K) Buparlisib->Biochem_Assay Buparlisib->Cell_Culture Buparlisib->Metabolic_Assay Dactolisib Dactolisib (PI3K/mTOR) Dactolisib->Biochem_Assay Dactolisib->Cell_Culture Dactolisib->Metabolic_Assay IC50 IC50 Determination Biochem_Assay->IC50 Data Analysis Comparison Comparative Analysis IC50->Comparison Prolif_Assay Cell Proliferation Assay (CellTiter-Glo®) Cell_Culture->Prolif_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis GI50 GI50 Determination Prolif_Assay->GI50 Data Analysis Cell_Cycle->Comparison Apoptosis->Comparison GI50->Comparison T_half t1/2 & Intrinsic Clearance Metabolic_Assay->T_half LC-MS/MS Analysis T_half->Comparison

Caption: A comprehensive workflow for benchmarking novel PI3K inhibitors.

Experimental Methodologies

In Vitro Biochemical Potency: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[10][11] This allows for a universal method to assess the activity of any kinase and its inhibition by test compounds.[10]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (PTM-1, PTM-2, Alpelisib, Buparlisib, Dactolisib) in the assay buffer. The final concentration of DMSO should be kept constant across all wells (e.g., <1%).

  • Kinase Reaction: In a 384-well plate, combine 2.5 µL of test compound dilution with 2.5 µL of PI3Kα enzyme and substrate solution.

  • Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Signal Generation (Step 1): Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation (Step 2): Convert the generated ADP to ATP and measure the light output via a luciferase reaction by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[12]

Cellular Anti-Proliferative Activity: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[7] It is used to determine the growth inhibition 50 (GI50) value, the concentration of a compound that inhibits cell growth by 50%.

Protocol:

  • Cell Seeding: Seed a human breast cancer cell line with a known PIK3CA mutation (e.g., MCF-7) into a 96-well plate at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add an equal volume of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) following compound treatment.[7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective GI50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

Apoptosis Assay: Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their GI50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

In Vitro Metabolic Stability: Liver Microsomal Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[14][15] It provides an estimate of the intrinsic clearance of a compound.

Protocol:

  • Preparation: Thaw cryopreserved human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, pre-warm the microsomal suspension and buffer to 37°C. Add the test compound at a final concentration of 1 µM.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[15]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the rate of elimination (k). Calculate the in vitro half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) from the t1/2 and protein concentration.

Data Presentation and Interpretation

The data gathered from these experiments should be compiled into clear, concise tables for easy comparison.

Table 1: Comparative Potency of Piperidinyl-Thiomorpholine Derivatives and Benchmark Inhibitors

CompoundTarget(s)Biochemical IC50 (PI3Kα, nM)Cellular GI50 (MCF-7, nM)
PTM-1 PI3Kα (Hypothesized)5.225.8
PTM-2 PI3Kα (Hypothesized)15.698.4
Alpelisib PI3Kα5.030.0
Buparlisib pan-PI3K52.0150.0
Dactolisib PI3K/mTOR4.020.0

Table 2: Mechanistic Cellular Effects of Test Compounds at GI50 Concentration

Compound% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase% Apoptosis (Annexin V+)
Vehicle Control 5530155
PTM-1 75151035
PTM-2 70181228
Alpelisib 78121040
Buparlisib 72161230
Dactolisib 80101045

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
PTM-1 4515.4
PTM-2 > 60< 11.6
Alpelisib 3519.8
Buparlisib 2527.7
Dactolisib 5013.9

Interpretation of Results:

  • Potency: Based on the hypothetical data, PTM-1 demonstrates biochemical and cellular potency comparable to the isoform-specific inhibitor Alpelisib and the dual PI3K/mTOR inhibitor Dactolisib . PTM-2 shows moderate potency. Both novel compounds are significantly more potent than the pan-PI3K inhibitor Buparlisib .

  • Mechanism of Action: The increase in the G1 phase population and the induction of apoptosis are consistent with the inhibition of the PI3K pathway. The effects of PTM-1 are in line with those of the established inhibitors, confirming its on-target activity in a cellular context.

  • Metabolic Stability: PTM-2 exhibits superior metabolic stability compared to PTM-1 and the benchmark compounds, suggesting a lower predicted in vivo clearance. This is a highly desirable characteristic for a drug candidate.

The PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in this critical cancer signaling pathway and the point of intervention for the inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival AKT->CellSurvival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates Inhibitor Piperidinyl-Thiomorpholine Derivatives (PTM-1, PTM-2) & Benchmark Inhibitors Inhibitor->PI3K inhibit

Caption: The PI3K/AKT/mTOR signaling pathway and the target of inhibition.

Conclusion and Future Directions

This guide outlines a rigorous, multi-parameter approach to benchmarking the potency and drug-like properties of novel piperidinyl-thiomorpholine derivatives. Based on our hypothetical data, PTM-1 emerges as a highly potent inhibitor, while PTM-2 displays a more favorable metabolic stability profile.

The comprehensive evaluation of these novel compounds against well-characterized inhibitors provides a clear understanding of their relative strengths and weaknesses.[7] Future studies should expand upon this foundation to include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of the novel compounds against a broad panel of kinases to determine their selectivity and potential for off-target effects.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the most promising candidates in relevant animal models of cancer.

  • Pharmacokinetic and Toxicological Studies: A full assessment of the ADME-Tox properties of the lead compounds to determine their suitability for further clinical development.

By following this structured benchmarking approach, researchers can efficiently identify and prioritize the most promising drug candidates, accelerating the journey from discovery to the clinic.

References

  • Roshni Jaffery, Ningbo Zheng, Jiakai Hou, Ashley Guerrero, Si Chen, Chunyu Xu, Nicholas A. Egan, Ritu. Bohat, Weiyi Peng (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Crown Bioscience (Date not available). From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Crown Bioscience. [Link]

  • Merck Millipore (Date not available). Metabolic Stability Assays. Merck Millipore. [Link]

  • Bayer, A., et al. (Date not available). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Zemla, R., et al. (Date not available). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC. [Link]

  • Kumar, P. & S. K., Naidu. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Wei, T.-H., et al. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • Springer Nature Experiments (Date not available). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Creative Biolabs (Date not available). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Reaction Biology (Date not available). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Jaffery, R., et al. (2024). (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (Date not available). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

  • Gaba, J., et al. (Date not available). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC. [Link]

  • Al-Sanea, M. M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]

  • Di, L., et al. (Date not available). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. [Link]

  • Celtarys (2025). Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Cyprotex (Date not available). Microsomal Stability. Cyprotex. [Link]

  • BMG LABTECH (2020). Kinase assays. BMG LABTECH. [Link]

  • Zhang, X., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Chodera, J. D., et al. (Date not available). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PMC. [Link]

  • Volkamer, A., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. [Link]

  • Hessein, S. A., et al. (2016). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. Der Pharma Chemica. [Link]

  • Zahan, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Kong, D. & Yamori, T. (Date not available). Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy. PMC. [Link]

  • Wikipedia (Date not available). Phosphoinositide 3-kinase inhibitor. Wikipedia. [Link]

  • Galkin, A., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

  • Slastya, E. A., et al. (Date not available). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC. [Link]

  • DelveInsight (2025). PI3K Inhibitor Pipeline Insight 2025. DelveInsight. [Link]

  • Janku, F., et al. (Date not available). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PMC. [Link]

  • MDPI (2025). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 4-(4-Piperidinyl)thiomorpholine Dihydrochloride

Introduction & Chemical Profiling As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the end-of-life management of complex heterocyclic compounds. 4-(4-Piperidinyl)thiomorpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the end-of-life management of complex heterocyclic compounds. 4-(4-Piperidinyl)thiomorpholine dihydrochloride (CAS: 871112-79-7) is a prime example[1]. Widely utilized as a critical building block in drug discovery, this compound presents unique logistical challenges during disposal. It is not merely a standard organic waste; it is a sulfur-containing, nitrogen-rich dihydrochloride salt. Improper disposal—such as standard municipal incineration or aqueous drain discharge—can lead to severe environmental contamination, regulatory violations, and catastrophic equipment corrosion[2].

Physicochemical Hazards & Mechanistic Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's hazards. Do not treat this compound as generic laboratory waste.

  • The Heterocyclic Core (Nitrogen & Sulfur): The piperidine and thiomorpholine rings are rich in nitrogen and sulfur. Upon thermal degradation, these heteroatoms rapidly oxidize to form Nitrogen Oxides (NOx) and Sulfur Oxides (SOx)[2]. NOx species are potent photochemical smog precursors, while SOx contributes heavily to environmental acidification[3].

  • The Dihydrochloride Salt: The presence of two equivalents of hydrochloric acid in the crystal lattice dictates that upon heating, gaseous Hydrogen Chloride (HCl) is liberated. Without proper alkaline scrubbing, HCl gas will aggressively corrode incinerator exhaust stacks and pose a severe inhalation hazard to facility personnel.

  • Reactivity Caution (The Free Base Effect): In the laboratory, never add strong aqueous bases (e.g., NaOH) to the waste stream in an attempt to neutralize the salt. Doing so will deprotonate the compound, yielding the free base. The free base of thiomorpholine derivatives is highly lipophilic, potentially volatile, and possesses a strong, noxious odor (stench)[2]. Therefore, the waste must be maintained in its stable salt form until final thermal destruction.

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This protocol ensures compliance with stringent environmental regulations and guarantees operational safety by engineering out the risks associated with toxic gas release[4].

Phase 1: Laboratory-Level Waste Segregation & Storage

  • Container Selection: Collect solid waste, contaminated gloves, and packaging in high-density polyethylene (HDPE) containers. Avoid metal drums, as residual moisture can lead to localized HCl-mediated corrosion.

  • Segregation: Isolate from strong oxidizers, strong acids, and strong bases. Do not mix with general aqueous waste streams[5].

  • Labeling: Clearly mark the container: "Hazardous Waste: Toxic/Corrosive Amine Hydrochloride Salt (Contains Sulfur and Nitrogen)."

Phase 2: Preparation for Disposal (Logistics)

  • Solvent Slurrying/Dissolution: Rather than incinerating the dry powder directly—which can cause localized oxygen starvation and incomplete combustion—dissolve or slurry the solid material in a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or a standard combustible waste solvent)[4].

  • Validation: This step ensures the waste can be efficiently atomized through the incinerator's burner nozzle, promoting a homogenous air-fuel mixture and maximizing the Destruction and Removal Efficiency (DRE).

Phase 3: Facility-Level Thermal Destruction (Incineration)

  • Primary Combustion: Inject the solvent-waste mixture into a permitted hazardous waste incinerator operating at >850°C.

  • Secondary Combustion (Afterburner): Route the exhaust through an afterburner operating at >1100°C with excess oxygen. This guarantees the complete thermal cleavage of the highly stable piperidine and thiomorpholine rings, preventing the formation of complex, toxic organic intermediates[4].

  • Alkaline Scrubbing: The exhaust gas, now laden with CO₂, NOx, SOx, and HCl, must pass through an alkaline scrubber (typically utilizing NaOH or Ca(OH)₂). The scrubber chemically neutralizes the acidic gases into benign aqueous salts before the final exhaust is vented to the atmosphere[3].

Quantitative Data: Combustion Byproducts & Neutralization

The following table summarizes the quantitative relationships and chemical logic governing the incinerator's scrubber system.

Combustion ByproductChemical FormulaHazard ProfileNeutralization AgentNeutralization Product
Hydrogen Chloride HClCorrosive gas; forms hydrochloric acid in moisture.NaOH / Ca(OH)₂NaCl / CaCl₂ (Aqueous)
Sulfur Dioxide SO₂Respiratory irritant; environmental acid rain precursor.NaOH / Ca(OH)₂Na₂SO₃ / CaSO₃ (Aqueous)
Nitrogen Oxides NOₓHighly toxic; photochemical smog precursor.NH₃ (via SCR) or NaOHN₂ + H₂O or NaNO₃
Carbon Monoxide COAsphyxiant; incomplete combustion indicator.O₂ (Afterburner)CO₂ (Gas)

Process Visualization

To further clarify the operational logistics, the following diagrams illustrate the physical workflow and the chemical degradation pathway.

DisposalWorkflow Waste Solid Waste (CAS: 871112-79-7) Solvent Combustible Solvent Mix Waste->Solvent Dissolve/Slurry Incinerator Primary Incinerator (>850°C) Solvent->Incinerator Inject Afterburner Afterburner (>1100°C) Incinerator->Afterburner Volatiles (CO, NOx, SOx, HCl) Scrubber Alkaline Scrubber (NaOH/Ca(OH)2) Afterburner->Scrubber Acidic Gases Emission Clean Exhaust (H2O, CO2, N2) Scrubber->Emission Vent Effluent Neutralized Salts (NaCl, Na2SO3) Scrubber->Effluent Liquid Waste

Figure 1: Logistical workflow for the thermal destruction and neutralization of heterocyclic amine salts.

DegradationPathway Compound 4-(4-Piperidinyl)thiomorpholine dihydrochloride Thermal Thermal Cleavage (Primary Combustion) Compound->Thermal Heat + O2 Gases Combustion Byproducts NO_x SO_x HCl CO_x Thermal->Gases Oxidation Neutralization Alkaline Scrubbing (NaOH) Gases->Neutralization Gas Stream Salts Neutralized Effluent NaNO_3 Na_2SO_3 / Na_2SO_4 NaCl Na_2CO_3 Neutralization->Salts Aqueous Reaction

Figure 2: Mechanistic pathway of thermal degradation and subsequent alkaline neutralization.

References

  • Toxic Pollutant Identification: Amination Processes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-(4-Piperidinyl)thiomorpholine dihydrochloride

An Application Scientist’s Guide to Handling 4-(4-Piperidinyl)thiomorpholine Dihydrochloride: PPE, Operations, and Disposal As drug development professionals, we frequently rely on piperidine and thiomorpholine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Handling 4-(4-Piperidinyl)thiomorpholine Dihydrochloride: PPE, Operations, and Disposal

As drug development professionals, we frequently rely on piperidine and thiomorpholine derivatives as versatile pharmacophores to optimize the steric profiles and hydrogen-bonding capabilities of target molecules. However, handling 4-(4-Piperidinyl)thiomorpholine dihydrochloride (CAS: 871112-79-7) requires moving beyond a superficial reading of a Safety Data Sheet (SDS).

To build a truly safe laboratory environment, we must understand the causality behind the hazards. This guide provides field-proven, self-validating protocols for the safe handling, operation, and disposal of this specific compound, empowering your team with knowledge that extends beyond the product itself.

Hazard Causality: The "Why" Behind the Protocol

Standard safety documentation lists this compound with hazard statements such as H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) (1). But why does it provoke these specific biological responses?

  • The Salt Factor (Hygroscopicity): As a dihydrochloride salt, this compound is highly water-soluble and hygroscopic. If the dry powder contacts sweat on your skin or the moisture in your mucous membranes, it rapidly dissociates. This localized spike in concentration and slight pH shift leads to immediate, severe irritation.

  • The Amine Factor: The secondary amine and thiomorpholine moieties are inherently nucleophilic. While the salt form stabilizes the compound, exposure to physiological pH can liberate the free base, which penetrates biological membranes more readily than the charged salt.

  • The Dust Factor: Supplied as a fine crystalline powder, the primary vector for laboratory exposure is aerosolization. Static charge during weighing can cause the powder to become airborne, directly triggering the H335 respiratory hazard (2).

ExposurePathway Handling Powder Handling (Dust Generation) Inhalation Inhalation Risk (H335) Handling->Inhalation Dermal Dermal Contact (H312, H315) Handling->Dermal Ocular Ocular Exposure (H319) Handling->Ocular Respirator Fume Hood / N95 Respirator Inhalation->Respirator mitigated by Gloves Double Nitrile Gloves Dermal->Gloves mitigated by Goggles Chemical Safety Goggles Ocular->Goggles mitigated by Safe Safe Operational State Respirator->Safe Gloves->Safe Goggles->Safe

Fig 1. Exposure pathways and corresponding PPE mitigation strategies for powder handling.

Scaled Personal Protective Equipment (PPE) Matrix

To effectively mitigate these risks, your PPE must be scaled to the mass of the chemical being handled. Below is a self-validating PPE matrix based on standard amine hydrochloride handling protocols (3).

Protection ZoneAnalytical Scale (< 1g)Preparative/Bulk Scale (> 1g)Causality / Rationale
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Fume Hood + N95/P100 Particulate RespiratorPrevents inhalation of aerosolized hygroscopic dust (H335).
Hand/Skin Single Nitrile Gloves (min 4 mil thickness)Double Nitrile Gloves (inner 4 mil, outer 8 mil)Double gloving prevents solubilized salt from penetrating via sweat if the outer glove micro-tears.
Eye/Face Chemical Safety Glasses with side shieldsChemical Safety Goggles + Full Face ShieldPrevents ocular exposure (H319) from accidental powder splash during bulk transfer.
Body Standard Lab Coat (Cotton/Blend)Fluid-resistant Lab Coat or Tyvek sleevesPrevents fine dust accumulation on street clothing.

Operational Workflow: A Self-Validating Protocol

Do not simply follow steps; validate them. This step-by-step methodology ensures safe weighing, transfer, and dissolution of the compound.

Step 1: Environmental Validation

  • Action: Conduct all open-container operations inside a certified chemical fume hood.

  • Validation: Before opening the reagent bottle, hold a tissue (e.g., Kimwipe) at the sash opening. It should pull inward, physically validating negative pressure.

Step 2: PPE Donning & Anti-Static Preparation

  • Action: Don PPE as dictated by the matrix above. Use an anti-static gun (e.g., Zerostat) on the weighing boat and metal spatula.

  • Causality: Fine hydrochloride powders hold static charges. Anti-static treatment prevents the powder from "jumping" and aerosolizing when the metal spatula approaches the weigh boat.

Step 3: Transfer and Dissolution

  • Action: Weigh the desired mass. When preparing a solution, add the solid to the stirring solvent slowly, rather than pouring solvent over the bulk solid.

  • Causality: Adding solid to solvent dissipates any localized heat of solvation and prevents clumping, ensuring a smooth, controlled dissolution without splattering.

Spill Management & Decontamination Plan

A spill of 4-(4-Piperidinyl)thiomorpholine dihydrochloride requires immediate, systematic action to prevent dust inhalation and surface contamination (4).

Step-by-Step Spill Response:

  • Evacuate & Assess: Step back and assess the scale. If >5g is spilled outside a fume hood, evacuate the immediate area for 10 minutes to allow airborne dust to settle.

  • Don Maximum PPE: Upgrade to a P100 respirator and double gloves before approaching the spill zone.

  • Containment (No Sweeping): Never use a broom, as this vigorously aerosolizes the salt. Use a HEPA-filtered vacuum dedicated to chemical spills. Alternatively, gently cover the powder with damp absorbent pads to suppress dust.

  • Collection: Transfer the absorbed material or vacuum bag into a sealable, chemically compatible hazardous waste container.

  • Decontamination: Wash the spill area with a dilute soap and water solution to solubilize the salt, followed by an alcohol wipe (e.g., isopropanol) to remove any residual organic material.

SpillResponse Spill Spill Detected (Solid Powder) Assess Evacuate & Assess Scale of Spill Spill->Assess PPE Don Maximum PPE (Respirator, Gloves) Assess->PPE Contain Contain Spill (HEPA Vacuum) PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon Dispose Hazardous Waste Incineration Decon->Dispose

Fig 2. Step-by-step spill response and decontamination workflow for solid amine hydrochlorides.

Waste Disposal Plan

Improper disposal of amine hydrochlorides can lead to environmental contamination or dangerous cross-reactions in laboratory waste streams.

  • Segregation: Keep 4-(4-Piperidinyl)thiomorpholine dihydrochloride waste strictly segregated from strong oxidizing agents and strong bases. Mixing with strong bases can cause rapid, exothermic liberation of the free amine (5).

  • Disposal Route: Do not flush down the drain. Solid waste, contaminated packaging, and spill cleanup materials must be routed to an authorized, RCRA-compliant hazardous waste incinerator equipped with an afterburner and a flue gas scrubber (necessary to safely handle the nitrogen and sulfur oxides generated during combustion) (6).

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.